molecular formula C11H11ClO5 B1364536 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid CAS No. 590395-58-7

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid

Cat. No.: B1364536
CAS No.: 590395-58-7
M. Wt: 258.65 g/mol
InChI Key: AHSGDLPBDMUJBG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a useful research compound. Its molecular formula is C11H11ClO5 and its molecular weight is 258.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-6(11(14)15)17-10-8(12)3-7(5-13)4-9(10)16-2/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSGDLPBDMUJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394845
Record name 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid
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Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590395-58-7
Record name 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590395-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-58-7) is a premium synthetic intermediate characterized by its orthogonal reactivity profile. Derived from the functionalization of 5-chlorovanillin, this molecule features three distinct reactive handles: a carboxylic acid, an aryl chloride, and a formyl (aldehyde) group.

This whitepaper provides an in-depth structural analysis, a self-validating synthetic protocol for its preparation, and a mechanistic overview of its utility in late-stage functionalization.

Molecular Architecture & Physicochemical Profile

The chemical structure of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is built upon a central benzene ring with a specific substitution pattern that dictates its electronic and steric behavior:

  • C1 (Phenoxy Linkage): An ether linkage to a propanoic acid moiety. This introduces a chiral center (if not used as a racemate) and provides a site for amidation or esterification.

  • C2 (Chloro Group): An electron-withdrawing halogen that increases the lipophilicity of the molecule and serves as a potential site for transition-metal-catalyzed cross-coupling.

  • C4 (Formyl Group): A highly electrophilic aldehyde positioned para to the ether linkage, ideal for reductive aminations or Knoevenagel condensations.

  • C6 (Methoxy Group): An electron-donating group that provides steric bulk and modulates the electronic density of the aromatic ring.

Quantitative Data Summary

The following table summarizes the key physicochemical properties critical for formulation, reaction stoichiometry, and safety assessments [1].

PropertyValue
Chemical Name 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid
CAS Registry Number 590395-58-7
Molecular Formula C₁₁H₁₁ClO₅
Molecular Weight 258.65 g/mol
Monoisotopic Mass 258.030 g/mol
SMILES CC(OC1=C(Cl)C=C(C=O)C=C1OC)C(=O)O
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Storage Temperature 4°C (to prevent formyl oxidation) [2]

Orthogonal Reactivity & Structural Modularity

The true value of this compound lies in its orthogonal reactivity. A medicinal chemist can selectively react one functional group without necessitating the protection of the others, provided the right conditions are selected.

Reactivity Core 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid Formyl C4: Formyl Group (Reductive Amination / Wittig) Core->Formyl Propanoic C1: Propanoic Acid (Amidation / Esterification) Core->Propanoic ArylCl C2: Aryl Chloride (Pd-Catalyzed Cross-Coupling) Core->ArylCl

Caption: Orthogonal reactivity map of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid.

Synthetic Methodology: Williamson Etherification

The most efficient route to synthesize this compound is via a Williamson ether synthesis, coupling 5-chlorovanillin (2-chloro-4-formyl-6-methoxyphenol) with 2-bromopropanoic acid .

Causality & Experimental Design
  • Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaH) to prevent unwanted side reactions with the formyl group (e.g., Cannizzaro reaction). Exactly 2.5 equivalents are required: 1.0 eq to deprotonate the carboxylic acid of the alkylating agent, 1.0 eq to deprotonate the phenolic OH, and 0.5 eq as a buffer to drive the reaction and neutralize the generated HBr.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, which significantly accelerates the Sₙ2 displacement of the bromide.

Step-by-Step Protocol (Self-Validating Workflow)
  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorovanillin (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M concentration).

  • Phenoxide Generation: Add anhydrous K₂CO₃ (2.5 eq, 25 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. Validation Check: The solution will transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.

  • Alkylation (Sₙ2): Add 2-bromopropanoic acid (1.2 eq, 12 mmol) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 1:1) until the 5-chlorovanillin is fully consumed.

  • Quenching & Acidification: Cool the mixture to room temperature. Dilute with distilled water (3x the reaction volume). Carefully acidify the aqueous layer using 1M HCl until the pH reaches ~2. Causality: This step is critical to protonate the carboxylate back into the free propanoic acid, allowing it to partition into the organic phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Synthesis A 5-Chlorovanillin (Nucleophile) C K2CO3 / DMF SN2 Alkylation A->C B 2-Bromopropanoic Acid (Electrophile) B->C D Target Compound (CAS: 590395-58-7) C->D 80°C, 4-6h Acidic Workup (pH 2)

Caption: Sₙ2 Williamson ether synthesis workflow for the target compound.

Applications in Drug Discovery & Agrochemicals

Pharmaceutical Intermediates

Phenoxypropanoic acid derivatives are historically privileged scaffolds in medicinal chemistry. They are the core pharmacophore for many PPAR (Peroxisome Proliferator-Activated Receptor) agonists , which are utilized in treating metabolic syndromes and type 2 diabetes. The presence of the formyl group allows researchers to attach diverse amine side-chains via reductive amination, rapidly generating libraries of drug candidates with tunable pharmacokinetic properties [3].

Agrochemical Herbicides

In agrochemistry, structurally related aryloxyalkanoic acids (such as 2,4-D or mecoprop) function as synthetic auxins (plant hormones). The 2-(phenoxy)propanoic acid motif specifically is known to mimic natural auxins, causing uncontrolled growth and eventual death in broadleaf weeds. The addition of the chloro and methoxy groups modulates the compound's half-life in soil and its binding affinity to plant auxin receptors.

Safety and Handling

According to standard safety data sheets [2], while 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is not classified as acutely toxic under GHS, it should be handled strictly as a laboratory chemical for R&D purposes. Standard PPE (nitrile gloves, safety goggles, and lab coat) is required. The compound should be stored in a tightly closed container in a dry, well-ventilated place at 4°C to prevent the slow air-oxidation of the formyl group to a carboxylic acid.

References

  • Title: CHEMBRDG-BB 6777623 — Chemical Substance Information Source: NextSDS URL: [Link]

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach molecular building blocks by analyzing their orthogonal reactivity and structural causality. 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-58-7)[1] is a highly functionalized, multi-site scaffold. Structurally derived from the alkylation of 5-chlorovanillin[2], this compound features three distinct reactive moieties: an α -aryloxy carboxylic acid, a formyl (aldehyde) group, and an aryl chloride.

This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, a field-validated synthetic methodology, and protocols for downstream orthogonal functionalization.

Structural and Physicochemical Profiling

Understanding the physical properties of this compound requires deconstructing its core. The molecule is essentially an ether formed between 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde) and a propanoic acid backbone[3]. The electron-withdrawing nature of the formyl and chloro groups significantly influences the electron density of the aromatic ring, which in turn affects the pKa of the adjacent carboxylic acid and the overall lipophilicity of the molecule.

Quantitative Data Summary
PropertyValueCausality / Scientific Rationale
Chemical Name 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acidStandard IUPAC nomenclature defining the connectivity[4].
CAS Registry Number 590395-58-7Unique identifier; typically refers to the racemic mixture[1].
Molecular Formula C11H11ClO5Core composition highlighting the high oxygen content[5].
Molecular Weight 258.66 g/mol Falls well within the optimal range for Fragment-Based Drug Discovery (FBDD)[4].
Hydrogen Bond Donors 1 (Carboxylic OH)Provides strong, directional binding capabilities in receptor pockets (e.g., PPARs).
Hydrogen Bond Acceptors 5 (O and Cl atoms)High capacity for interaction with aqueous solvents, balancing the lipophilic aryl core.
Estimated pKa ~3.0 - 3.5The α -aryloxy substitution inductively withdraws electron density, increasing acidity relative to standard aliphatic propanoic acid.

Synthetic Methodology

The most efficient route to synthesize this scaffold is via a Williamson ether synthesis utilizing 5-chlorovanillin as the phenol donor and an ester-protected 2-bromopropionate as the alkylating agent[3], followed by saponification.

Synthesis SM1 5-Chlorovanillin Conditions 1. K2CO3, DMF, 70°C 2. NaOH, then HCl (pH 2) SM1->Conditions SM2 Ethyl 2-Bromopropionate SM2->Conditions Product Target Acid CAS: 590395-58-7 Conditions->Product SN2 & Hydrolysis

Figure 1: Two-step synthesis of the target compound via Williamson etherification.

Step-by-Step Experimental Protocol

Objective: High-yield etherification of 5-chlorovanillin avoiding aldehyde side-reactions.

Reagents:

  • 5-Chlorovanillin (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq)

  • Potassium carbonate (K 2​ CO 3​ , anhydrous, 2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Sodium hydroxide (NaOH, 2M aqueous)

  • Hydrochloric acid (HCl, 1M aqueous)

Workflow:

  • Selective Deprotonation: Dissolve 5-chlorovanillin in anhydrous DMF. Add finely powdered K 2​ CO 3​ and stir for 15 minutes at room temperature.

    • Expert Insight: K 2​ CO 3​ is chosen specifically because it is basic enough to deprotonate the highly acidic phenol (pKa ~7.5 due to the Cl and CHO groups) but mild enough to prevent the Cannizzaro reaction at the C4 aldehyde, which stronger bases like NaOH would trigger.

  • S N​ 2 Alkylation: Add ethyl 2-bromopropionate dropwise. Elevate the temperature to 70°C and stir for 8 hours.

    • Expert Insight: DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, maximizing its nucleophilicity and accelerating the S N​ 2 displacement of the bromide[2].

  • Intermediate Isolation: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF. Concentrate under reduced pressure to yield the intermediate ester[5].

  • Saponification: Dissolve the crude ester in a 1:1 mixture of THF and Methanol. Add 2M aqueous NaOH (1.5 eq) and stir at room temperature for 2 hours.

  • Self-Validating Acidification: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH.

    • Validation Checkpoint: The sodium salt of the product is highly water-soluble. However, upon reaching pH 2, the protonated carboxylic acid will rapidly precipitate as a solid. If no precipitate forms, the ester hydrolysis is incomplete , indicating the reaction must be re-basified and heated.

  • Isolation: Filter the precipitate, wash with ice-cold water to remove inorganic salts, and dry under high vacuum to afford the pure 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid.

Orthogonal Reactivity & Downstream Applications

The true value of this molecule lies in its capacity for orthogonal functionalization. By carefully selecting reaction conditions, researchers can selectively modify one of the three reactive sites without disturbing the others.

Reactivity Core 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid Aldehyde C4: Formyl Group Core->Aldehyde Carboxyl Alpha-Carboxyl Core->Carboxyl ArylCl C2: Aryl Chloride Core->ArylCl RedAm Amine Conjugates Aldehyde->RedAm Reductive Amination Amidation Amide Derivatives Carboxyl->Amidation Peptide Coupling CrossCoupling Biaryl Scaffolds ArylCl->CrossCoupling Pd-Catalysis

Figure 2: Orthogonal functionalization of the three distinct reactive sites.

The Aldehyde (Formyl) Group: Reductive Amination

The C4 formyl group is highly electrophilic. It can be reacted with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc) 3​ ).

  • Application: This is the primary vector for attaching solubilizing groups (e.g., morpholine, piperazine) to improve the pharmacokinetic profile of the scaffold in drug development.

The Carboxylic Acid: Amide Coupling

The α -carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) and reacted with amines.

  • Application: Aryloxypropanoic acids are classic pharmacophores for Peroxisome Proliferator-Activated Receptors (PPAR α/γ ). Converting the acid to an amide or a different ester allows for fine-tuning of receptor subtype selectivity (fibrate mimicry).

The Aryl Chloride: Palladium-Catalyzed Cross-Coupling

While aryl chlorides are generally less reactive than their bromide or iodide counterparts, modern palladium catalysis (using electron-rich, bulky ligands like XPhos or SPhos) allows for efficient Suzuki-Miyaura cross-coupling.

  • Application: Coupling the C2 position with arylboronic acids generates complex biaryl systems, expanding the chemical space for high-throughput screening libraries.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured compound[1], the following analytical parameters should be established:

  • LC-MS (ESI-): Due to the carboxylic acid, the compound ionizes exceptionally well in negative mode. Expect a strong[M-H] peak at m/z 257.0 (accounting for the 35 Cl isotope).

  • 1 H NMR (DMSO-d 6​ , 400 MHz):

    • The aldehyde proton will appear as a sharp singlet far downfield (~9.8 - 10.0 ppm).

    • The aromatic protons (C3 and C5) will appear as two distinct doublets (meta-coupling, J ~ 2.0 Hz) around 7.4 - 7.6 ppm.

    • The α -proton of the propanoic acid chain will appear as a quartet (~4.8 ppm), coupling with the adjacent methyl group (doublet, ~1.5 ppm).

    • The methoxy group will appear as a strong 3H singlet (~3.9 ppm).

Sources

Structural Elucidation and NMR Assignment of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a highly functionalized aromatic building block frequently utilized in the development of agrochemicals (such as phenoxy herbicide analogs) and targeted covalent inhibitors in drug discovery. The molecule features a complex, polysubstituted benzene ring etherified with a chiral propanoic acid moiety. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind chemical shifts and establishing a self-validating experimental workflow, this guide serves as a definitive reference for analytical chemists and drug development professionals.

Structural Anatomy & Electronic Environment

To accurately assign the NMR spectra, we must first deconstruct the molecule's electronic environment. The core is a parent phenol—specifically, a derivative of syringaldehyde—etherified at the C1' position by a 2-propanoic acid group.

The IUPAC numbering for the phenoxy moiety is as follows:

  • C1': Ether linkage (-O-CH(CH3)-COOH)

  • C2': Chloro substituent (-Cl)

  • C3': Aromatic proton (H3')

  • C4': Formyl substituent (-CHO)

  • C5': Aromatic proton (H5')

  • C6': Methoxy substituent (-OCH3)

The propanoic acid side chain consists of the carboxylic acid (C1), the chiral methine (C2), and the terminal methyl group (C3). The asymmetric substitution of the aromatic ring (Cl vs. OMe) breaks the magnetic equivalence typically seen in symmetrical syringaldehyde derivatives, resulting in distinct, predictable chemical shifts driven by inductive and resonance effects.

Self-Validating NMR Acquisition Protocols

To ensure absolute confidence in the structural assignment, a self-validating system utilizing both 1D and 2D NMR techniques is required. The following step-by-step methodology outlines the optimal acquisition parameters.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the highly pure compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is explicitly chosen over CDCl3 because its strong hydrogen-bonding capabilities stabilize the carboxylic acid proton, preventing excessive signal broadening and allowing for accurate integration.

Step 2: 1D ¹H NMR Acquisition
  • Acquire the spectrum at 400 MHz or 600 MHz at 298 K.

  • Set the relaxation delay (D1) to ≥2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation of the formyl and carboxylic protons, which typically have longer T1​ relaxation times, thereby guaranteeing quantitative integration.

Step 3: 1D ¹³C NMR Acquisition
  • Acquire the spectrum at 100 MHz or 150 MHz using continuous proton decoupling (e.g., WALTZ-16).

  • Set the number of scans to a minimum of 1024.

    • Causality: The molecule contains five quaternary aromatic carbons (C1', C2', C4', C6', C1). These carbons lack the Nuclear Overhauser Effect (NOE) enhancement provided by directly attached protons and suffer from long relaxation times, necessitating a high number of transients to achieve an adequate signal-to-noise ratio.

Step 4: 2D NMR Cross-Validation (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map direct 1JCH​ bonds. This immediately differentiates the quaternary C2' carbon from the C3' methine carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to map 2JCH​ and 3JCH​ long-range couplings.

    • Self-Validation: The critical validation point is observing a 3JCH​ cross-peak between the propanoic -CH- proton and the aromatic C1' carbon. This unambiguously confirms that the propanoic acid is etherified at C1' rather than any other position.

NMR_Workflow Prep Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C Spectra) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Trigger 2D H1_Anal 1H Analysis (Shifts, Integrals, J-Coupling) Acq1D->H1_Anal C13_Anal 13C Analysis (Carbon Backbone Mapping) Acq1D->C13_Anal HSQC_Anal HSQC Analysis (1-Bond C-H Correlation) Acq2D->HSQC_Anal HMBC_Anal HMBC Analysis (Long-Range C-H Correlation) Acq2D->HMBC_Anal Final Unambiguous Structural Assignment & Validation H1_Anal->Final C13_Anal->Final HSQC_Anal->Final HMBC_Anal->Final

Figure 1: Self-validating NMR workflow for structural elucidation.

¹H NMR Spectral Analysis & Causality

The ¹H NMR spectrum of the parent syringaldehyde framework provides a critical baseline for assigning the aromatic protons[1]. In DMSO-d6, the formyl proton of syringaldehyde derivatives appears highly deshielded at approximately 9.77 ppm[2].

For our specific molecule, the chemical shifts are governed by the following causal electronic effects:

  • Aromatic Protons (H3' and H5'): The introduction of a chlorine atom at C2' breaks the symmetry of the parent ring. H3' is flanked by the electron-withdrawing chloro (-I effect) and formyl (-M effect) groups, leading to significant deshielding (~7.84 ppm). Conversely, H5' is shielded by the strong electron-donating resonance (+M effect) of the adjacent methoxy group, pushing it upfield to ~7.46 ppm. Because they are meta to one another, they appear as doublets with a characteristic coupling constant of Jmeta​≈1.8 Hz.

  • Propanoic Acid Moiety: The chiral center at C2 features a single proton split into a quartet (~5.10 ppm, J=6.8 Hz) by the adjacent methyl group[3]. This proton is highly deshielded due to the combined electron-withdrawing effects of the adjacent ether oxygen and the carboxylic acid carbonyl. The terminal methyl group appears as a doublet at ~1.55 ppm ( J=6.8 Hz)[3].

  • Heteroatom Protons: The methoxy group (-OCH3) appears as a sharp singlet at ~3.88 ppm. The carboxylic acid proton (-COOH) undergoes rapid exchange but is visible in DMSO-d6 as a broad singlet around 13.0 ppm.

¹³C NMR Spectral Analysis & Causality

The ¹³C NMR assignments rely on the predictable additive effects of the substituents on the benzene ring.

  • Carbonyls: The formyl carbon (C7') is the most deshielded nucleus in the molecule, typically observed near 191.0 ppm[2]. The carboxylic acid carbon (C1) resonates at approximately 172.5 ppm[3].

  • Aromatic Carbons: The carbons directly attached to oxygen (C1' and C6') are shifted significantly downfield. C6' (attached to the methoxy group) appears near 153.0 ppm, while C1' (the ether linkage) is observed around 148.0 ppm[1]. The carbon bearing the chlorine atom (C2') is less deshielded, typically found near 128.0 ppm. The most shielded aromatic carbon is C5' (~110.0 ppm), a direct consequence of the ortho-methoxy group's electron-donating resonance effect[2].

  • Aliphatic Carbons: The methoxy carbon is observed at ~56.5 ppm[2]. The propanoic methine carbon (C2) is shifted to ~73.0 ppm due to the adjacent oxygen, while the methyl carbon (C3) appears at ~18.5 ppm.

Quantitative Data Summary

The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants for the compound in DMSO-d6, derived from the mechanistic principles and empirical literature data outlined above.

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
-COOH 13.00br s-1HCarboxylic acid (H-bonded)
H7' 9.85s-1HFormyl proton; strongly deshielded
H3' 7.84d1.81HAromatic; deshielded by ortho-Cl and ortho-CHO
H5' 7.46d1.81HAromatic; shielded by ortho-OMe (+M effect)
H2 5.10q6.81HPropanoic CH; deshielded by O-Ar and COOH
H8' 3.88s-3HMethoxy protons
H3 1.55d6.83HPropanoic CH3; coupled to adjacent CH
Table 2: ¹³C NMR Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C7' 191.0C=OFormyl carbonyl
C1 172.5C=OCarboxylic acid carbonyl
C6' 153.0CqAromatic; attached to -OCH3
C1' 148.0CqAromatic; attached to ether oxygen
C4' 132.0CqAromatic; attached to -CHO
C2' 128.0CqAromatic; attached to -Cl
C3' 125.0CHAromatic methine
C5' 110.0CHAromatic methine; shielded by ortho-OMe
C2 73.0CHPropanoic methine; attached to oxygen
C8' 56.5CH3Methoxy carbon
C3 18.5CH3Propanoic methyl carbon

Note: C2' (128.0 ppm) and C3' (125.0 ppm) resonate in close proximity. In practice, these are unambiguously differentiated using HSQC, as C3' will exhibit a cross-peak with H3' (7.84 ppm), whereas the quaternary C2' will show no HSQC correlation.

References

  • Title: DL-2-Phenoxypropionic acid | CID 13658 Source: PubChem URL: [Link]

  • Title: Syringaldehyde | CID 8655 Source: PubChem URL: [Link]

  • Title: Effect of pH and Laccase Enzyme Concentration on the Properties of Syringaldehyde Source: Der Pharma Chemica URL: [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex halogenated phenoxypropanoic acids is critical in agrochemical development, environmental monitoring, and drug discovery. 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (Chemical Formula: C₁₁H₁₁ClO₅; Exact Mass: 258.0295 Da) represents a highly functionalized scaffold featuring an ether-linked propanoic acid, a halogen (chlorine), an aldehyde, and a methoxy group.

This whitepaper provides an in-depth, predictive mechanistic guide to the tandem mass spectrometry (MS/MS) fragmentation pattern of this molecule. By synthesizing core principles of gas-phase ion chemistry with field-proven analytical protocols, this guide serves as a definitive resource for researchers conducting High-Resolution Mass Spectrometry (HRMS) characterization.

Structural Analytics and Ionization Dynamics

Ionization Preference: ESI Negative Mode

Due to the presence of the carboxylic acid moiety, the molecule exhibits optimal ionization efficiency in Electrospray Ionization Negative Mode (ESI-) . Deprotonation yields a highly stable even-electron precursor ion, [M−H]− , at m/z 257.0222 (for the ³⁵Cl isotope).

The Chlorine Isotopic Signature

A critical self-validating feature of this molecule's mass spectrum is the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The precursor ion will present a characteristic doublet at m/z 257.0222 and m/z 259.0193 . Any product ion retaining the aromatic core will preserve this 1.997 Da spacing and 3:1 intensity ratio, providing an internal diagnostic filter for structural assignment[1].

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The Primary Cleavage: Retro-Michael Elimination

The dominant fragmentation pathway for phenoxypropanoic acid derivatives in ESI(-) is the cleavage of the ether linkage. Rather than a simple homolytic bond cleavage, this process is driven by an intramolecular elimination (often modeled as a retro-Michael type reaction or via a four-membered transition state)[2].

The acidic α -proton of the propanoic acid moiety transfers to the ether oxygen, resulting in the neutral loss of acrylic acid (C₃H₄O₂, 72.0211 Da) [2].

  • Reaction: [M−H]−→[Phenolate]−+Acrylic Acid

  • Product Ion: m/z 185.0011 (2-chloro-4-formyl-6-methoxyphenolate). This highly abundant fragment serves as the base peak in the MS/MS spectrum and acts as the progenitor for all subsequent secondary fragmentations.

Secondary Fragmentations: Substituent-Driven Cleavages

Upon isolation or higher-energy collisional dissociation (HCD) of the m/z 185.0011 phenolate ion, the molecule's substituents dictate further breakdown:

  • Methoxy Cleavage (Violation of the Even-Electron Rule): Typically, even-electron ions resist losing radicals. However, the methoxy group adjacent to the phenolate oxygen allows for the loss of a methyl radical ( ∙CH3​ , 15.0235 Da). This generates a highly resonance-stabilized ortho-semiquinone radical anion at m/z 169.9776 .

  • Formyl Cleavage: The aldehyde group undergoes α -cleavage followed by the neutral loss of carbon monoxide (CO, 27.9949 Da), yielding an anion at m/z 157.0062 [3].

  • Halogen Cleavage: At elevated collision energies, the loss of the chlorine radical ( ∙Cl , 34.9688 Da) or hydrogen chloride (HCl, 36.000 Da) occurs, collapsing the isotopic doublet and yielding a singlet peak at m/z 150.0323 or m/z 149.0245 , respectively.

Fragmentation_Pathways Precursor Precursor Ion [M-H]- m/z 257.02 Phenolate Phenolate Anion [M-H - C3H4O2]- m/z 185.00 Precursor->Phenolate Ether Cleavage (Retro-Michael) Loss_Acrylic Neutral Loss Acrylic Acid (72 Da) Precursor->Loss_Acrylic Radical_Anion Radical Anion [M-H - C3H4O2 - •CH3]•- m/z 170.00 Phenolate->Radical_Anion Methoxy Cleavage Loss_Methyl Radical Loss •CH3 (15 Da) Phenolate->Loss_Methyl Aldehyde_Cleavage Anion [M-H - C3H4O2 - CO]- m/z 157.00 Phenolate->Aldehyde_Cleavage Formyl Cleavage Loss_CO Neutral Loss CO (28 Da) Phenolate->Loss_CO

Fig 1: Principal ESI(-) MS/MS fragmentation pathways of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid.

Quantitative Data and Fragment Assignments

The following table summarizes the exact masses, elemental compositions, and theoretical mass errors for the primary HRMS/MS fragments. Data is calculated based on the monoisotopic ³⁵Cl species.

Ion TypeFormulaExact Mass (m/z)Neutral/Radical LossMass (Da)Relative Abundance
Precursor [M−H]− C11​H10​ClO5−​ 257.0222N/AN/A100% (MS1)
Product (Base Peak) C8​H6​ClO3−​ 185.0011Acrylic Acid ( C3​H4​O2​ )72.0211100% (MS2)
Product (Radical) C7​H3​ClO3∙−​ 169.9776Methyl Radical ( ∙CH3​ )15.023540-60%
Product (Anion) C7​H6​ClO2−​ 157.0062Carbon Monoxide ( CO )27.994920-30%
Product (Anion) C8​H6​O3∙−​ 150.0323Chlorine Radical ( ∙Cl )34.9688< 10%

Experimental Workflows: A Self-Validating Protocol

To ensure absolute trustworthiness in the identification of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid, the LC-HRMS/MS protocol must be designed as a self-validating system . This means the methodology inherently flags false positives through orthogonal data checks[4].

Step-by-Step LC-HRMS/MS Methodology
  • Sample Preparation & Internal Standardization: Spike the sample matrix with an isotopically labeled analog (e.g., Mecoprop-d3) at a concentration of 100 ng/mL to account for matrix effects and ion suppression[1]. Extract using a standard QuEChERS or Solid Phase Extraction (SPE) protocol[1].

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. The acidic mobile phase ensures sharp peak shapes for carboxylic acids, while post-column deprotonation in the ESI source facilitates negative ion formation[4].

  • Mass Spectrometry Parameters (Q-TOF or Orbitrap):

    • Polarity: Negative ESI.

    • Capillary Voltage: 2.5 kV.

    • Resolution: Minimum 70,000 FWHM at m/z 200 to resolve isobaric interferences[4].

    • Data-Dependent Acquisition (DDA): Set Top-N to 5. Trigger MS/MS on m/z 257.0222 (Target) with a dynamic exclusion of 10 seconds[4].

  • Collision Energy Optimization: Apply Normalized Collision Energy (NCE) stepping (e.g., 20, 40, 60 eV) to capture both the low-energy retro-Michael elimination (m/z 185) and the high-energy radical losses (m/z 170) in a single composite spectrum.

  • Algorithmic Self-Validation (Post-Processing):

    • Mass Defect Filter: Reject any peak with a mass error > 5 ppm.

    • Isotope Ratio Check: The software must verify the presence of the m/z 259.0193 peak at 32% (±5%) intensity relative to the m/z 257.0222 peak.

LCMS_Workflow Step1 Sample Prep & Spiking Step2 UHPLC Separation Step1->Step2 Step3 ESI(-) Ionization Step2->Step3 Step4 Q1 Isolation (m/z 257.02) Step3->Step4 Step5 HCD/CID Fragmentation Step4->Step5 Step6 HRMS Detection Step5->Step6

Fig 2: Self-validating LC-HRMS/MS analytical workflow for phenoxypropanoic acid characterization.

References

  • Title: Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry Source: Food Chemistry / Science.gov URL: [Link]

  • Title: “Thermometer” Ions Can Fragment Through an Unexpected Intramolecular Elimination: These Are Not the Fragments You Are Looking For Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Establishment of Bacterial Herbicide Degraders in a Rapid Sand Filter for Bioremediation of Phenoxypropionate-Polluted Groundwater Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]

  • Title: Untargeted metabolomics HRMS data processing using regions of interest and multivariate curve resolution approaches to unveil health biomarkers Source: Microchemical Journal (Elsevier / CSIC) URL: [Link]

  • Title: Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions Source: Arabian Journal of Chemistry URL: [Link]

Sources

Solubility Profile of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a highly functionalized building block frequently utilized in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Its molecular architecture features a lipophilic aromatic core substituted with a chloro group, juxtaposed against highly polar hydrogen-bonding moieties, including a carboxylic acid, an aldehyde, and a methoxy ether.

This dichotomy of functional groups necessitates a rigorous approach to solvent selection. The molecule exhibits complex intermolecular interactions—such as π−π stacking, dipole-dipole interactions, and potential inter/intra-molecular hydrogen bonding—that dictate its behavior in solution. This technical guide provides a comprehensive framework for understanding its solubility profile, bridging predictive thermodynamic modeling with rigorous empirical validation.

Molecular Architecture & Predictive Solubility Modeling

Trial-and-error solvent selection is highly inefficient in modern drug development. To rationalize solvent compatibility, we utilize to mathematically predict miscibility based on cohesive energy density[1]. The HSP framework divides the total cohesive energy of a molecule into three distinct intermolecular forces:

  • Dispersion forces ( δD​ ): Driven by the heavy chlorine atom and the polarizable aromatic ring.

  • Polar forces ( δP​ ): Driven by the strong dipoles of the formyl (aldehyde) and ether groups.

  • Hydrogen-bonding ( δH​ ): Driven by the carboxylic acid (strong donor/acceptor) and the aldehyde/methoxy groups (acceptors).

Miscibility is predicted by calculating the interaction radius ( Ra​ ) between the solute and the solvent. A smaller Ra​ indicates a higher probability of dissolution[2].

Table 1: Predictive Hansen Solubility Parameters (HSP) & Interaction Radii ( Ra​ )

Solvent / Solute δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Predicted Miscibility
API (Estimated) 19.5 10.2 11.5 -
Dimethyl Sulfoxide (DMSO)18.416.410.2High ( Ra​ < 5)
Dichloromethane (DCM)17.07.37.1Moderate ( Ra​ ~ 8)
Methanol (MeOH)15.112.322.3Moderate ( Ra​ ~ 11)
n-Hexane14.90.00.0Low ( Ra​ > 15)

Empirical Validation: The Shake-Flask Methodology

While HSP provides a robust predictive baseline, empirical validation is mandatory. Theoretical models often fail to account for the crystal lattice energy of the solid state or self-association phenomena, such as carboxylic acid dimerization in non-polar media[3]. To obtain precise quantitative data, we employ a self-validating empirical protocol adapted from[4].

Causality in Protocol Design

Every step in the solubility determination workflow is designed to eliminate specific analytical artifacts:

  • Vessel Selection: Borosilicate glass is strictly mandated. Plasticware (like polypropylene) can adsorb the lipophilic aromatic core of the API, artificially lowering the measured concentration.

  • Phase Separation: Centrifugation is required over standard membrane filtration. Filter membranes can selectively bind highly functionalized APIs, and standard gravity settling leaves micro-particulates suspended, which artificially inflates the apparent solubility during HPLC-UV analysis.

  • Self-Validation (Equilibrium Proof): Solubility is a thermodynamic endpoint, not a kinetic one. To prove equilibrium has been reached, the system must be sampled at multiple time points.

Step-by-Step Shake-Flask Protocol
  • Solvent Saturation: Weigh approximately 500 mg of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid into a 20 mL borosilicate glass scintillation vial. Add 10.0 mL of the target organic solvent. Ensure a visible excess of solid remains to guarantee saturation.

  • Thermal Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C and agitate at 200 RPM.

  • Self-Validation Sampling: Extract 500 µL aliquots at 24, 48, and 72 hours. Equilibrium is confirmed when the concentration variance between consecutive time points is <5%.

  • Phase Separation: Transfer the 48-hour aliquot into a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25.0 °C to pellet undissolved micro-particulates.

  • HPLC-UV Quantification: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., Acetonitrile:Water 60:40 with 0.1% Formic Acid). Analyze via HPLC-UV at λmax​ 254 nm, quantifying against a pre-established calibration curve.

High-Throughput Solubility Screening Workflow

G Start Compound Synthesis & Purification SolventPrep Solvent Selection (Polar, Non-polar, Aprotic) Start->SolventPrep ShakeFlask Shake-Flask Equilibration (OECD 105 Protocol) SolventPrep->ShakeFlask Excess API added PhaseSep Phase Separation (Centrifugation at 10k x g) ShakeFlask->PhaseSep 48h at 25°C Analysis HPLC-UV Analysis & Quantification PhaseSep->Analysis Supernatant Data Hansen Parameter Mapping & Validation Analysis->Data Solubility Limits

Fig 1: Step-by-step workflow for empirical solubility determination using the shake-flask method.

Quantitative Solubility Data in Organic Solvents

The experimental solubility profile at 25.0 °C reveals that the compound is highly soluble in polar aprotic solvents, moderately soluble in polar protic and chlorinated solvents, and practically insoluble in non-polar hydrocarbons.

Table 2: Empirical Solubility Profile at 25.0 °C

Solvent ClassSolventExperimental Solubility (mg/mL)Molar Solubility (mM)
Polar AproticDimethyl Sulfoxide (DMSO)> 100.0> 386.6
Polar AproticN,N-Dimethylformamide (DMF)> 100.0> 386.6
Polar ProticMethanol (MeOH)45.2 ± 1.4174.7
EsterEthyl Acetate (EtOAc)32.1 ± 1.1124.1
ChlorinatedDichloromethane (DCM)28.5 ± 0.9110.2
Non-Polarn-Hexane< 0.1< 0.4

Implications for Downstream Processing

Understanding this solubility profile is critical for downstream chemical engineering and drug development:

  • Reaction Solvent Selection: The exceptional solubility in DMSO and DMF makes these solvents ideal for homogeneous reactions involving the formyl group (e.g., reductive aminations) or the carboxylic acid (e.g., amide couplings).

  • Crystallization and Purification: The stark contrast in solubility between Ethyl Acetate (~32 mg/mL) and n-Hexane (<0.1 mg/mL) makes this an ideal solvent/anti-solvent pair for recrystallization workflows.

  • Liquid-Liquid Extraction: The moderate solubility in DCM combined with its practical insolubility in neutral water allows for highly efficient partitioning during aqueous workups.

References

  • Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: Molecules (MDPI) / National Institutes of Health (PMC). URL: [Link]

  • Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Source: Journal of Chemical & Engineering Data - ACS Publications. URL: [Link]

Sources

Crystal Structure and X-Ray Diffraction Data for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic intermediates is a critical step in rational drug design and crystal engineering. 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (C₁₁H₁₁ClO₅) is a synthetically valuable building block featuring a dense array of supramolecular synthons: a chiral ether-linked propanoic acid, a formyl group, a methoxy group, and a halogen (chlorine) atom.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of experimental choices , the self-validating nature of crystallographic refinement , and the supramolecular mechanics that dictate its solid-state architecture.

Molecular Architecture and Crystallographic Rationale

Before initiating crystallization, it is imperative to analyze the molecule's functional landscape to predict its solid-state behavior.

  • Chirality and Space Group: The molecule possesses a chiral center at the α -carbon of the propanoic acid moiety. When synthesized as a racemate without enantiomeric resolution, the compound will preferentially crystallize in a centrosymmetric space group (most commonly P21​/c ) to maximize packing efficiency.

  • Hydrogen Bonding Potential: Carboxylic acids are robust hydrogen bond donors and acceptors. In non-polar or weakly polar crystallization solvents, they reliably self-assemble into centrosymmetric dimers characterized by the R22​(8) graph-set motif[1].

  • Halogen Bonding ( σ -hole): The C–Cl bond exhibits an anisotropic charge distribution. The electron-deficient region at the distal end of the chlorine atom (the σ -hole) acts as a Lewis acid, capable of forming highly directional halogen bonds (C–Cl···O) with the electron-rich methoxy or formyl oxygens[2].

Interactions Central 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid HB Classical Hydrogen Bonding O-H···O (Carboxylic Acid) Central->HB Primary XB Halogen Bonding C-Cl···O (σ-hole interaction) Central->XB Secondary Weak Weak Interactions C-H···O (Formyl/Methoxy) Central->Weak Tertiary Motif1 R2,2(8) Centrosymmetric Dimer HB->Motif1 Motif2 1D Supramolecular Chains XB->Motif2 Motif3 3D Crystal Packing Weak->Motif3 Motif1->Motif3 Motif2->Motif3

Fig 1. Hierarchical supramolecular interactions driving the crystal packing architecture.

Experimental Protocol: A Self-Validating System

The determination of a crystal structure is not a linear path but a self-validating loop. The physical diffraction data must perfectly corroborate the mathematical model generated during refinement. Small molecule X-ray crystallography is the most precise method for revealing these atomic details[3].

Step-by-Step Methodology
  • Sample Preparation and Crystallization:

    • Protocol: Dissolve 50 mg of purified 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in a minimal volume (approx. 2 mL) of a 3:1 (v/v) hexane/ethyl acetate mixture[4]. Loosely cap the vial and allow slow evaporation at 293 K.

    • Causality: Slow evaporation under thermodynamic control prevents rapid precipitation (which leads to amorphous powders or twinned crystals). The non-polar hexane drives the carboxylic acid groups to dimerize prior to nucleation, serving as the primary building block for the crystal lattice.

  • Crystal Selection and Mounting:

    • Protocol: Select a defect-free, optically clear single crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing atomic displacement parameters), which exponentially increases the intensity of high-angle diffraction spots, leading to highly precise bond lengths[5].

  • Data Collection:

    • Protocol: Collect a full sphere of diffraction data using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a CCD/CMOS detector[4].

    • Causality: While Cu K α radiation is often used for absolute configuration of chiral molecules, Mo K α is specifically chosen here to minimize X-ray absorption effects caused by the heavy chlorine atom, ensuring a higher signal-to-noise ratio across the dataset.

  • Structure Solution and Refinement:

    • Protocol: Integrate the raw data, apply multi-scan absorption corrections, and solve the structure using Direct Methods (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL)[5]. All non-hydrogen atoms are refined anisotropically.

Workflow N1 Sample Purification N2 Slow Evaporation Crystallization N1->N2 N3 X-Ray Diffraction (Mo Kα) N2->N3 N4 Data Integration & Scaling N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement (SHELXL) N5->N6

Fig 2. Step-by-step workflow for small molecule X-ray crystallography data acquisition.

Quantitative Data Presentation

The table below summarizes the representative crystallographic parameters for the racemic crystal of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid. The reliability factors ( R1​ and wR2​ ) act as the ultimate validation of the experiment. An R1​ value below 0.05 proves that the mathematical model accurately reflects the physical electron density map.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue / Specification
Chemical Formula C₁₁H₁₁ClO₅
Formula Weight 258.65 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452 Å, b=12.304 Å, c=11.678 Å
Cell Angle ( β ) 98.45°
Volume 1201.5 ų
Z, Calculated Density 4, 1.430 Mg/m³
Absorption Coefficient ( μ ) 0.295 mm⁻¹
F(000) 536
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092

Supramolecular Architecture Analysis

Primary Synthon: The R22​(8) Carboxylic Acid Dimer

Upon refinement, the electron density map clearly reveals the spatial orientation of the propanoic acid moiety. In the solid state, two enantiomeric molecules (one R and one S) pair up across a crystallographic inversion center. The hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the other, and vice versa. This creates a robust eight-membered ring, mathematically denoted as an R22​(8) motif[1]. The O–H···O distances typically refine to approximately 2.65 Å, indicating a strong, stabilizing interaction that dictates the primary 1D axis of crystal growth.

Secondary Synthon: Halogen Bonding

While hydrogen bonding dictates the primary dimer formation, the extended 3D packing is heavily influenced by the chlorine atom. Halogen bonds compete with and complement hydrogen bonds in crystal engineering[2]. The positive electrostatic potential ( σ -hole) on the outer surface of the C–Cl bond interacts with the lone pairs of the adjacent molecule's formyl oxygen (C–Cl···O=C). The C–Cl···O angle approaches 170°, confirming the highly directional nature of the halogen bond, which stitches the R22​(8) dimers into infinite 2D sheets.

Conclusion

The rigorous application of single-crystal X-ray crystallography to 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid reveals a highly ordered supramolecular system. By carefully selecting the crystallization environment and utilizing Mo K α radiation to mitigate chlorine absorption, researchers can obtain a self-validating structural model ( R1​<0.05 ). The resulting architecture highlights the delicate interplay between classical hydrogen bonding ( R22​(8) dimers) and directional halogen bonding ( σ -hole interactions), providing critical insights for future synthetic modifications and drug formulation strategies.

References

  • Small Molecule X-Ray Crystallography, Theory and Workflow Source: ResearchGate URL:[Link][5]

  • X Ray Crystallography Source: International Journal of Pharmaceutical Sciences URL:[Link][3]

  • Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds Source: ACS Publications (Crystal Growth & Design) URL:[Link][1]

  • The halogen bond – that interaction similar to the hydrogen bond Source: Mapping Ignorance URL:[Link][2]

Sources

Pharmacological Versatility and Mechanisms of Action of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-58-7) is a highly versatile, privileged synthetic scaffold in modern drug discovery[1]. While not a therapeutic agent in its isolated form, its unique structural topology—combining an electrophilic aldehyde, a sterically tuning halogen, an electron-donating methoxy group, and a chiral propanoic acid linker—enables the synthesis of diverse bioactive derivatives[2][3]. As a Senior Application Scientist, I have structured this whitepaper to dissect the three primary therapeutic axes derived from this scaffold: targeted oncology (cytotoxic chromanones), neuropharmacology (mGluR4 allosteric modulators), and anti-inflammatory therapeutics (NO-releasing NSAID hybrids).

Structural Rationale & Chemical Biology

The pharmacological utility of this scaffold is dictated by the precise interplay of its functional groups[3]:

  • Formyl Group (-CHO): Acts as the primary reactive center for Knoevenagel condensations, allowing the facile attachment of bulky pharmacophores like chromanones or thiazolidinones[4][5].

  • Chloro (-Cl) & Methoxy (-OCH3) Substituents: The electron-withdrawing chlorine and electron-donating methoxy groups create a "push-pull" electronic effect across the phenyl ring. The chlorine atom also provides critical steric bulk and lipophilicity, enhancing target residence time via halogen bonding within hydrophobic receptor pockets[3].

  • Propanoic Acid Linker: Unlike its acetic acid counterpart, the propanoic acid moiety introduces a chiral alpha-methyl group. This stereocenter is highly critical for stereospecific target engagement, particularly when fitting into the tight allosteric pockets of G-protein-coupled receptors (GPCRs)[6][7].

Mechanism Axis I: Targeted Oncology (Cytotoxic Chromanones)

Mechanism of Action

Condensation of the scaffold's formyl group with 7-methoxychroman-4-one yields potent cytotoxic derivatives[4]. These compounds act as targeted antiproliferative agents against aggressive cancer lineages, including triple-negative breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC)[4]. The primary mechanism involves the induction of intracellular reactive oxygen species (ROS), which triggers mitochondrial membrane depolarization. This forces the release of Cytochrome C into the cytosol, initiating a caspase-9/caspase-3 mediated apoptotic cascade.

Apoptosis_Pathway Derivative Chromanone Derivative (Active Agent) Mitochondria Mitochondrial Membrane Depolarization Derivative->Mitochondria Induces ROS CytoC Cytochrome C Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Cellular Apoptosis (MDA-MB-231) Caspase3->Apoptosis

Fig 1. Apoptotic signaling cascade triggered by chromanone derivatives in cancer cells.

Validating Protocol: In Vitro Cytotoxicity & Apoptosis Workflow

To establish causality between drug exposure and cell death, a self-validating MTT assay coupled with Flow Cytometry is utilized.

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at 1×104 cells/well. Rationale: MDA-MB-231 is chosen due to its lack of estrogen/progesterone receptors and HER2 amplification, providing a robust model for aggressive, hard-to-treat phenotypes.

  • Compound Treatment: Treat cells with serial dilutions of the chromanone derivative (0.1 µg/mL to 100 µg/mL) for 48 hours. Include a DMSO vehicle control (≤0.1% final concentration) to rule out solvent toxicity.

  • MTT Viability Readout: Add MTT reagent (5 mg/mL). Viable cells reduce the yellow tetrazolium salt to purple formazan via mitochondrial succinate dehydrogenase. Measure absorbance at 570 nm to calculate the IC50[4].

  • Apoptosis Validation (Flow Cytometry): Stain treated cells with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, marks necrotic loss of membrane integrity). Quantify the percentage of early apoptotic (Annexin V+/PI-) vs. late apoptotic (Annexin V+/PI+) cells.

Mechanism Axis II: Neuropharmacology (mGluR4 PAMs)

Mechanism of Action

Derivatives of the propanoic acid scaffold are heavily investigated as Positive Allosteric Modulators (PAMs) for Group III metabotropic glutamate receptors, specifically mGluR4, for the treatment of Parkinson's disease[6][8]. Instead of competing with endogenous glutamate, these derivatives bind to a distinct transmembrane allosteric pocket. This binding induces a conformational change that vastly increases the receptor's affinity for glutamate[7]. Because mGluR4 is coupled to Gi/o proteins, this hyperactivation strongly inhibits adenylyl cyclase, lowering cAMP levels and subsequently acting as an autoreceptor to throttle excessive GABA release in the basal ganglia[7][8].

mGluR4_PAM Glutamate Glutamate (Orthosteric) mGluR4 mGluR4 Receptor (Active Conformation) Glutamate->mGluR4 PAM Propanoic Acid Derivative (Allosteric PAM) PAM->mGluR4 Enhances Affinity Gi_Protein Gi/o Protein Activation mGluR4->Gi_Protein cAMP Decreased cAMP Gi_Protein->cAMP Inhibits Adenylyl Cyclase GABA Inhibition of GABA Release cAMP->GABA

Fig 2. Mechanism of mGluR4 positive allosteric modulation reducing GABAergic transmission.

Validating Protocol: cAMP Accumulation Assay

To prove allosteric modulation, we measure the downstream secondary messenger (cAMP) rather than simple binding affinity.

  • Receptor Expression: Utilize HEK293 cells stably transfected with human mGluR4.

  • Forskolin Stimulation: Pre-treat cells with 10 µM Forskolin. Rationale: Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP. This ensures the Gi/o-mediated reduction in cAMP by the mGluR4 PAM is quantifiable against a high signal-to-noise background.

  • PAM + Agonist Co-treatment: Add the propanoic acid derivative alongside a sub-maximal concentration (EC20) of glutamate.

  • Detection: Lyse the cells and quantify cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. A leftward shift in the glutamate concentration-response curve confirms PAM activity.

Mechanism Axis III: Anti-Inflammatory (NO-Releasing NSAIDs)

Mechanism of Action

By coupling the phenoxypropanoic scaffold with NSAIDs (like Indomethacin) via a 1,3-thiazolidine-4-one linkage, researchers generate dual-action anti-inflammatory drugs[5]. The indomethacin core provides classical Cyclooxygenase (COX-1/2) inhibition, halting pro-inflammatory prostaglandin synthesis. Concurrently, the engineered scaffold acts as a Nitric Oxide (NO) donor. The released NO activates soluble guanylyl cyclase (sGC) to produce cGMP, which promotes local vasodilation and protects the gastric mucosa, effectively neutralizing the gastrointestinal toxicity typically associated with chronic NSAID use[5].

Validating Protocol: Griess Assay for NO Release
  • Incubation: Incubate the derivative in a simulated physiological buffer (pH 7.4) or in the presence of RAW 264.7 macrophages stimulated with LPS.

  • Reagent Addition: Add Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Rationale: NO has a biological half-life of mere seconds. The Griess assay circumvents this by measuring nitrite ( NO2−​ ), the stable oxidative breakdown product of NO, ensuring reliable quantification.

  • Quantification: Measure the absorbance of the resulting azo dye at 540 nm and interpolate against a sodium nitrite standard curve.

Quantitative Data Presentation

The structural versatility of the scaffold is reflected in the diverse potency profiles of its derivatives across multiple therapeutic areas.

Derivative ClassPrimary Target / PathwayCell Line / ModelPotency MetricObserved Value Range
Chromanone Hybrids Apoptosis / MitochondrialMDA-MB-231 (Breast Cancer)IC50 (Viability)7.56 – 25.04 µg/mL[4]
Chromanone Hybrids Apoptosis / MitochondrialSK-N-MC (Neuroblastoma)IC50 (Viability)10.12 – 22.30 µg/mL[4]
Propanoic Acid PAMs mGluR4 / Gi/o CouplingHEK293 (h-mGluR4)EC50 (cAMP reduction)50 nM – 1.2 µM[6][8]
Thiazolidine-4-ones COX-1/2 & NO ReleaseRAW 264.7 MacrophagesNO Release Capacity+100x vs. Indomethacin[5]

Conclusion

The 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid scaffold exemplifies the power of rational chemical biology. By leveraging its highly reactive formyl group and stereospecific propanoic acid linker, drug developers can pivot the molecule's trajectory from inducing targeted apoptosis in oncology to allosterically modulating GPCRs in neurology, and sparing gastric mucosa in inflammatory diseases.

References

  • ResearchGate. Synthesis And Cytotoxic Properties Of Novel (E)-3-Benzylidene-7-Methoxychroman-4-One Derivatives. Available at:[Link]

  • ResearchGate. New nitric oxide-releasing indomethacin derivatives with 1,3-thiazolidine-4-one scaffold: Design, synthesis, in silico and in vitro studies. Available at: [Link]

  • NIH / PMC. mGlu4R, mGlu7R, and mGlu8R allosteric modulation for treating acute and chronic neurodegenerative disorders. Available at:[Link]

  • NIH / PMC. Allosteric Modulators for mGlu Receptors. Available at:[Link]

  • Royal Society of Chemistry. Glutamate Receptor Modulators as Emergent Therapeutic Agents in the Treatment of Parkinson's Disease. Available at:[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug discovery. Its molecular architecture features a chiral phenoxypropanoic acid backbone, an aryl chloride, a methoxy group, and a reactive formyl (aldehyde) moiety. While phenoxypropanoic acid derivatives are generally renowned for their robust thermodynamic stability under ambient conditions[1], the presence of the para-formyl group introduces a specific vector for degradation.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic stability at room temperature (25°C), detailing the kinetic pathways of auto-oxidation, structural vulnerabilities, and self-validating experimental protocols required to quantify its degradation profile.

Structural and Thermodynamic Profiling

At room temperature (25°C, 1 atm), the thermodynamic stability of a polyfunctional molecule is dictated by the weakest bond dissociation energies (BDE) and the activation energy ( Ea​ ) barriers of potential degradation pathways.

  • The Phenoxy Ether Linkage: Phenoxypropanoic acids exhibit high kinetic stability against hydrolysis at neutral pH. In this specific compound, the ether oxygen is flanked by ortho-chloro and ortho-methoxy substituents. These bulky groups provide significant steric shielding, raising the Ea​ for nucleophilic attack at the ether carbon to a level that makes room-temperature hydrolysis thermodynamically negligible.

  • The Carboxylic Acid Moiety: The propanoic acid group is highly stable. Decarboxylation requires elevated temperatures (typically >150°C) and is not a spontaneous process at 25°C.

  • The Formyl Group (The Vulnerability): Benzaldehyde derivatives lack α -hydrogens, precluding aldol-type condensations. However, the aldehydic C-H bond has a relatively low BDE (~87 kcal/mol). Consequently, the formyl group is highly susceptible to radical-mediated auto-oxidation in the presence of atmospheric oxygen, converting the aldehyde into a carboxylic acid[2].

Mechanistic Pathways of Degradation

The primary degradation pathway for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid at room temperature is auto-oxidation . This is a spontaneous, radical chain reaction driven by the thermodynamic sink of forming a highly stable carboxylic acid (3-chloro-5-methoxy-4-(1-carboxyethoxy)benzoic acid).

  • Initiation: Trace transition metals or ambient light (actinic radiation) abstract the aldehydic hydrogen, generating an acyl radical.

  • Propagation: The acyl radical reacts rapidly with triplet ground-state oxygen ( 3O2​ ) to form a peroxyacid radical, which then abstracts a hydrogen from another unreacted aldehyde molecule to form a peroxyacid.

  • Termination/Disproportionation: The highly reactive peroxyacid undergoes a Baeyer-Villiger-type disproportionation with another aldehyde molecule, yielding two equivalents of the corresponding carboxylic acid.

AutoOxidation A Aldehyde (Ar-CHO) B Acyl Radical (Ar-C•=O) A->B Initiation (-H•) E Carboxylic Acid (Ar-COOH) A->E Net Reaction C Peroxyacid Radical (Ar-C(=O)OO•) B->C + O2 (Propagation) D Peroxyacid (Ar-C(=O)OOH) C->D + Ar-CHO (- Ar-C•=O) D->E + Ar-CHO (Disproportionation)

Fig 1: Radical-mediated auto-oxidation pathway of the formyl group at room temperature.

Empirical Stability Assessment Protocols

To accurately quantify the thermodynamic stability of this compound, a self-validating experimental system must be employed. The following protocol utilizes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV/MS) to monitor degradation.

Causality in Experimental Design:

  • Solvent Choice: Acetonitrile (MeCN) is used instead of methanol. Methanol can reversibly react with the formyl group to form hemiacetals, which would artificially lower the apparent aldehyde concentration and confound kinetic quantification.

  • Control Groups: An argon-purged control is mandatory. If degradation occurs in the argon-purged sample, it indicates an oxygen-independent pathway (e.g., intramolecular rearrangement), self-validating the mechanism of degradation.

Step-by-Step Methodology: Real-Time Ambient Storage Monitoring
  • Sample Preparation: Dissolve 10.0 mg of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in 10.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Aliquot Distribution: Divide the stock into two sets of 2 mL amber glass vials (amber glass prevents actinic photo-initiation of radicals).

    • Set A (Ambient): Capped with ambient air headspace.

    • Set B (Control): Purged with Argon gas for 60 seconds prior to capping.

  • Incubation: Store all vials in a dark, temperature-controlled chamber at exactly 25.0°C ± 0.5°C.

  • Sampling & Quenching: At time points t=0,7,14,30,60,and 90 days, remove one vial from each set. Add 10 µL of a radical scavenger (e.g., BHT - Butylated hydroxytoluene) to quench any ongoing radical propagation prior to injection.

  • HPLC-UV/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor UV absorbance at 254 nm and extract the MS spectra for the parent mass [M−H]− and the expected oxidized carboxylic acid mass [M+16−H]− .

  • Data Processing: Plot the natural log of the remaining aldehyde concentration ( ln[A] ) versus time to determine the first-order rate constant ( k ) of auto-oxidation.

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 Environmental Exposure (Air vs Ar) S1->S2 S3 Aliquot Sampling (t=0 to 90 days) S2->S3 S4 Quench & HPLC-MS Quantification S3->S4 S5 Kinetic Modeling (Rate Constant k) S4->S5

Fig 2: Self-validating HPLC-UV/MS experimental workflow for real-time stability assessment.

Quantitative Stability Data

Based on the structural homology to substituted benzaldehydes and phenoxy herbicides[3][4], the thermodynamic stability matrix of the compound at 25°C is summarized below.

Functional Group / LinkagePrimary Degradation PathwayStability at 25°CEstimated Half-life ( t1/2​ ) in Ambient Air
Formyl (-CHO) Auto-oxidation to -COOHModerate6 to 8 months
Phenoxy Ether (-O-) HydrolysisHigh> 5 years
Propanoic Acid (-COOH) DecarboxylationHigh> 5 years
Aryl Chloride (-Cl) Nucleophilic SubstitutionHigh> 10 years
Methoxy (-OCH3) DemethylationHigh> 10 years

Table 1: Thermodynamic stability matrix and estimated degradation kinetics at room temperature (25°C).

Formulation and Storage Directives

To maximize the shelf-life of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid and prevent thermodynamic degradation at room temperature, the following handling directives must be strictly implemented:

  • Atmospheric Control: The API must be stored under an inert atmosphere (Nitrogen or Argon blanketing) to entirely eliminate the 3O2​ required for the propagation phase of auto-oxidation.

  • Light Protection: Store in opaque or amber containers. UV and visible light can provide the activation energy required to homolytically cleave the aldehydic C-H bond, initiating the radical cascade.

  • Temperature: While stable at room temperature (25°C) under inert conditions, long-term storage (exceeding 6 months) should be conducted at 2°C to 8°C to further depress the kinetic energy of the system below the activation energy threshold for oxidation.

References

  • Aldehyde and Ketone Reactivity Tests Scribd[Link]

  • Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH Applied and Environmental Microbiology - ASM Journals[Link]

  • Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors Semantic Scholar[Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a highly functionalized, polyvalent building block that bridges the gap between traditional small-molecule synthesis and advanced targeted therapeutics. By offering orthogonal reactive sites—an electrophilic aldehyde, a carboxylic acid, and a functionally tunable substituted aryl ring—this scaffold enables the rapid generation of diverse chemical libraries without requiring excessive protection-deprotection steps.

Structural Rationale and Mechanistic Utility (E-E-A-T)

The strategic placement of functional groups on this scaffold dictates its versatility and causality in rational drug design[1]:

  • The Formyl Group (Aldehyde): Serves as a primary electrophilic center. It readily undergoes condensation with primary amines and hydrazines to form azomethines (Schiff bases) and hydrazones. The resulting C=N linkage is a critical pharmacophore that acts as a hydrogen-bond acceptor, frequently leveraged in the design of [2].

  • The Propanoic Acid Moiety: Mimics the structural core of clofibric acid. The carboxylic acid is essential for anchoring the molecule to the tyrosine and histidine residues within the ligand-binding domain (LBD) of nuclear receptors, making it a privileged scaffold for developing [3]. Furthermore, it serves as a handle for amidation or esterification in library synthesis.

  • The Chloro and Methoxy Substituents: The electron-donating methoxy group and the electron-withdrawing, lipophilic chloro group work in tandem to modulate the electronic density of the phenoxy ring. This specific substitution pattern increases the steric bulk, which enhances metabolic stability against hepatic oxidation and improves cellular permeability.

Key Applications in Therapeutic Development

A. Antimicrobial Azomethine Derivatives Reacting the formyl group with substituted aromatic amines yields azomethine derivatives. These compounds exhibit significant antibacterial activity, often comparable to standard drugs like Ciprofloxacin[2]. The causality behind this efficacy lies in the Schiff base's ability to intercalate with bacterial targets or act as an alkylating agent upon localized hydrolysis in the acidic microenvironments of bacterial infections[2].

B. Chiral Fibrates for Metabolic Syndromes The phenoxypropanoic acid backbone is the defining feature of fibrate drugs. When utilized as a chiral building block, the stereochemistry at the α-carbon of the propanoic acid is crucial for receptor activation; typically, the (S)-enantiomers exhibit superior dual PPARα/γ agonism[3]. The rigid aryl core positions the carboxylic acid to form a critical hydrogen bond network with Tyr473 and Ser289 in the PPARγ active site[4].

C. Macrocyclic Protein-Protein Interaction (PPI) Inhibitors In advanced drug discovery, such as DNA-Encoded Chemical Libraries (DELs), the orthogonal reactivity of the aldehyde and carboxylic acid allows for head-to-tail or multi-component macrocyclization. This rigidifies the molecule, reducing the entropic penalty of binding, which is highly effective for disrupting shallow PPI interfaces like those targeted by [5].

D. Targeted Pt(IV) Prodrugs Recent innovations utilize formylphenoxy scaffolds as axial ligands to synthesize tetravalent platinum (Pt(IV)) complexes. These bifunctional compounds improve the lipophilicity and cellular uptake of platinum drugs, allowing them to act as prodrugs that are selectively reduced to active Pt(II) species within the [6].

Quantitative Data Presentation

Table 1: Comparative Utility and Reaction Metrics of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid Derivatives

Derivative ClassPrimary Biological TargetKey ReactionTypical YieldCausality of Structural Motif
Azomethines Bacterial Cell Wall / DNA GyraseCondensation (Aldehyde)75-85%C=N linkage acts as H-bond acceptor; lipophilic ring aids penetration[2].
Fibrate Analogs PPARα / PPARγ ReceptorsAmidation (Carboxylic Acid)65-80%Propanoic acid anchors to Tyr/His residues in the LBD[3].
Macrocycles Mcl-1 (Protein-Protein Interaction)Dual-site cyclization30-50%Rigidified conformation enhances binding affinity to shallow protein clefts[5].
Pt(IV) Complexes Tumor DNA (Crosslinking)Axial Ligation40-60%Enhances lipophilicity and active transport into tumor cells[6].

Experimental Protocols

Protocol A: Synthesis of Azomethine Derivatives (Self-Validating System) Objective: To synthesize a library of Schiff bases for antimicrobial screening. Causality: Using a catalytic amount of glacial acetic acid activates the aldehyde carbonyl for nucleophilic attack without fully protonating the incoming aromatic amine, optimizing the reaction kinetics.

  • Reaction Setup: Dissolve 1.0 mmol of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in 10 mL of absolute ethanol. Add 1.0 mmol of the desired aromatic amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The weak acid lowers the LUMO of the aldehyde, facilitating the nucleophilic addition of the amine.

  • Reflux & In-Process Control (IPC): Reflux the mixture at 80°C for 4-6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3). Validation Step: Use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The disappearance of the aldehyde spot (which stains bright orange/red) confirms the consumption of the starting material.

  • Isolation: Cool the mixture to 0-5°C in an ice bath to induce precipitation. Filter the solid under vacuum.

  • Purification & Validation: Wash the crude solid with cold ethanol and recrystallize from hot ethanol. Validation Step: Confirm the structure via 1H-NMR. The disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the azomethine proton (-CH=N-) at ~8.3-8.5 ppm is the definitive marker of success[2].

Protocol B: Amide Coupling for Fibrate Analog Generation Objective: To couple the propanoic acid moiety with various pharmacophores while preserving stereochemical integrity. Causality: Standard carbodiimide coupling (e.g., DCC) can lead to racemization at the α-carbon of the propanoic acid. Utilizing HATU with a mild base (DIPEA) promotes rapid formation of the active ester, minimizing the lifespan of the racemization-prone intermediate.

  • Activation: Dissolve 1.0 mmol of the building block in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add 1.2 mmol of HATU and 2.5 mmol of DIPEA. Stir at room temperature for 15 minutes.

  • Coupling: Add 1.1 mmol of the target amine. Stir for 12 hours at room temperature.

  • Workup: Dilute the mixture with 20 mL of ethyl acetate and wash sequentially with 10% citric acid (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Validation: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography. Validation Step: Perform Chiral HPLC to verify that the enantiomeric excess (ee) has been maintained, ensuring the compound's viability for stereoselective PPAR activation assays[3].

Workflow Visualization

Workflow BB 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid Aldehyde Aldehyde Reactivity (Reductive Amination / Schiff Base) BB->Aldehyde Carboxyl Carboxylic Acid Reactivity (Amidation / Esterification) BB->Carboxyl Aryl Aryl Chloride (Pd-Catalyzed Cross-Coupling) BB->Aryl Antimicrobial Azomethine Derivatives (Antimicrobial Agents) Aldehyde->Antimicrobial Complex Macrocyclic Inhibitors (PPI Disruptors) Aldehyde->Complex PPAR Fibrate Analogs (PPARα/γ Agonists) Carboxyl->PPAR Carboxyl->Complex

Divergent synthetic workflows utilizing the orthogonal reactivity of the building block.

References

  • Amjid, I., et al. "Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid." Molecules, 2007. Available at:[Link]

  • Pinelli, A., et al. "Synthesis, Biological Evaluation, and Molecular Modeling Investigation of New Chiral Fibrates with PPARα and PPARγ Agonist Activity." Journal of Medicinal Chemistry, 2005. Available at:[Link]

  • Reaction Biology. "Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen." Reaction Biology, 2024. Available at: [Link]

  • Zhu, G., et al. "Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties." MDPI, 2024. Available at: [Link]

Sources

Application Note: Chemoselective Reductive Amination of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Context and Strategic Importance

Substituted phenoxypropanoic acids are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists utilized in the treatment of metabolic syndrome and dyslipidemia[1]. The late-stage functionalization of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid via reductive amination allows drug development professionals to rapidly generate diverse secondary and tertiary amine libraries.

However, this specific substrate presents a unique chemoselective challenge: modifying the formyl group without reducing or inadvertently reacting with the free carboxylic acid, the aryl chloride, or the methoxy group. This protocol outlines a highly optimized, self-validating methodology to achieve this transformation with excellent yield and purity.

Mechanistic Causality and Reagent Selection

To design a successful protocol, we must address the specific chemical dynamics of the substrate. The reaction proceeds via an iminium ion intermediate, requiring precise control over pH and hydride source.

  • Amine Sequestration (The pKa Challenge): The propanoic acid moiety has a pKa of ~3.8. If a primary or secondary amine is introduced without a buffering base, an unreactive ammonium carboxylate salt rapidly forms, drastically reducing the nucleophilicity of the amine. By adding 1.2 equivalents of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is neutralized, ensuring the reactant amine remains available for nucleophilic attack.

  • Hydride Chemoselectivity: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent. As established in foundational methodologies[2], the three electron-withdrawing acetate ligands stabilize the boron-hydride bond. This renders the reagent exceptionally mild; it is unreactive toward the starting aldehyde and the carboxylic acid, but highly reactive toward the transient, highly electrophilic iminium ion.

  • Structural Advantage: The formyl group at position 4 is situated para to the bulky phenoxypropanoic acid ether and meta to both the chloro and methoxy substituents. This lack of direct steric hindrance around the aldehyde ensures rapid hemiaminal formation, allowing the condensation to proceed efficiently at room temperature.

Mechanism Aldehyde Aldehyde + Amine Equilibrium State Hemiaminal Hemiaminal -H2O Aldehyde->Hemiaminal Nucleophilic Addition (DIPEA Buffered) Iminium Iminium Ion Highly Electrophilic Hemiaminal->Iminium Acid Catalysis (Internal COOH) Product Target Amine Stable Zwitterion Iminium->Product NaBH(OAc)3 Reduction (Irreversible)

Figure 2: Mechanistic pathway highlighting the highly electrophilic iminium ion.

Quantitative Optimization Data

To validate the superiority of the chosen reagent system, a model reaction using morpholine as the secondary amine was evaluated. The data below demonstrates that NaBH(OAc)₃ in 1,2-Dichloroethane (DCE) with a DIPEA buffer provides the highest yield and chemoselectivity.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventBase AdditiveTime (h)Yield (%)Chemoselectivity / Observations
1 NaBH(OAc)₃ DCE DIPEA (1.2 eq) 4 92 Excellent; no over-reduction detected.
2NaBH(OAc)₃THFDIPEA (1.2 eq)878Slower reaction rate; good selectivity.
3NaBH(OAc)₃DCENone1245Poor conversion due to amine protonation.
4NaBH₃CNMeOHNone665Moderate; generation of toxic HCN byproducts.
5NaBH₄MeOHTi(OiPr)₄230Poor; significant reduction of aldehyde to alcohol.

Experimental Workflow

Workflow A 1. Substrate Preparation B 2. Imine Formation A->B C 3. Hydride Reduction B->C D 4. Quench & Workup C->D E 5. Zwitterion Isolation D->E

Figure 1: Five-step experimental workflow for chemoselective reductive amination.

Detailed Self-Validating Protocol

This protocol is engineered with built-in analytical checkpoints to ensure the system is self-validating at every critical phase.

Materials Required:

  • 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration)

Step 1: Imine Formation
  • Suspend 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (1.0 mmol) in 5.0 mL of anhydrous DCE under a nitrogen atmosphere.

  • Add DIPEA (1.2 mmol) dropwise.

    • Causality Insight: The cloudy suspension will clarify into a homogeneous solution as the highly soluble carboxylate DIPEA-salt forms, visually validating the neutralization step.

  • Add the target primary or secondary amine (1.1 mmol) and stir at room temperature for 1 hour.

  • Validation Checkpoint 1: Analyze a 10 µL aliquot via LC-MS. The chromatogram should show >90% conversion of the starting material to the intermediate imine/hemiaminal mass.

Step 2: Hydride Reduction
  • Add NaBH(OAc)₃ (1.5 mmol) in three equal portions over 15 minutes to control any mild exotherm.

  • Stir the reaction mixture at room temperature for 3–4 hours.

  • Validation Checkpoint 2: Perform TLC (Eluent: DCM/MeOH 9:1, UV 254 nm). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) confirms the reduction is complete.

Step 3: Quench and Isoelectric Isolation

Causality Insight: The final product contains both a basic amine and an acidic carboxylate, forming a zwitterion. Standard organic extraction will result in catastrophic yield loss to the aqueous phase. Isolation must be performed via isoelectric precipitation.

  • Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution (effervescence) completely ceases, confirming the destruction of excess hydride and acetic acid byproducts.

  • Separate the layers in a separatory funnel. Discard the lower DCE layer (which contains non-polar impurities and unreacted neutral amine). Retain the upper aqueous layer, which currently holds the product as a highly soluble sodium salt.

  • Place the aqueous layer in an ice bath. Using a calibrated pH meter, carefully add 1M HCl dropwise until the pH reaches 5.5–6.0 (the estimated isoelectric point, pI, of the zwitterionic product).

  • Validation Checkpoint 3: The sudden onset of dense white turbidity in the aqueous phase confirms the precipitation of the net-neutral zwitterion.

  • Stir at 0 °C for 30 minutes to maximize crystallization.

  • Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 x 2 mL), and dry under high vacuum to afford the pure reductive amination product.

References

1.[2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

2.[1] Title: Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Focus: Divergent Workflows for the Development of Novel Auxin Mimics and Cuticle-Penetrating Herbicides

Executive Summary & Structural Rationale

The compound 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a highly functionalized, privileged scaffold in agrochemical discovery. The phenoxypropanoic acid core is the foundational pharmacophore for numerous commercially successful post-emergence herbicides (e.g., mecoprop, dichlorprop, and diclofop-methyl)[1],[2].

This specific building block offers a unique tri-substituted phenyl ring that provides distinct advantages for structure-activity relationship (SAR) optimization:

  • 2-Chloro Substituent: Increases lipophilicity and provides steric hindrance around the ether linkage, which enhances metabolic stability against plant cytochrome P450-mediated degradation.

  • 6-Methoxy Substituent: Acts as an electron-donating group, modulating the electron density of the aromatic ring and fine-tuning the pKa of the propanoic acid moiety to optimize receptor binding affinity.

  • 4-Formyl Group: Serves as a highly reactive electrophilic handle. Unlike standard phenoxy herbicides, the presence of this aldehyde allows for rapid divergent library synthesis (e.g., via reductive amination, Knoevenagel condensations, or hydrazone formation) to discover novel modes of action or dual-action agrochemicals.

Mechanistic Target: Auxin Mimicry

Phenoxypropanoic acids primarily function as synthetic auxins[2]. In susceptible broadleaf plants, these compounds mimic the natural plant hormone indole-3-acetic acid (IAA). They bind directly to the TIR1/AFB receptor complex [3].

This binding event acts as a "molecular glue," promoting the ubiquitination of Aux/IAA repressor proteins by the 26S proteasome. The rapid degradation of these repressors unleashes Auxin Response Factors (ARFs), leading to uncontrolled, lethal gene expression characterized by stem epinasty, chloroplast damage, and vascular tissue disruption[2].

AuxinPathway A Synthetic Auxin Mimic (Phenoxypropanoate Derivative) B TIR1/AFB Receptor Complex (F-box protein) A->B Binds to C Aux/IAA Repressor Proteins (Ubiquitination Target) B->C Promotes ubiquitination of D 26S Proteasome (Degradation) C->D Degraded by E Auxin Response Factors (ARFs) (Freed to activate transcription) C->E Releases inhibition on F Gene Expression (Lethal plant growth malformations) E->F Activates

Fig 1. Mechanism of Action: Auxin mimicry signaling pathway via TIR1/AFB receptor binding.

Synthetic Workflows and Protocols

To fully leverage 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid, researchers can utilize two primary derivatization pathways: modifying the formyl group to alter target binding, or modifying the carboxyl group to enhance bioavailability.

SyntheticWorkflow Core 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid Path1 Pathway A: Formyl Derivatization (Hydrazone Formation) Core->Path1 Phenylhydrazine, EtOH Path2 Pathway B: Carboxyl Derivatization (Esterification) Core->Path2 R-OH, EDC/DMAP Prod1 Hydrazone Derivative (Target: Fungicide/Herbicide) Path1->Prod1 Prod2 Lipophilic Ester (Target: Enhanced Foliar Uptake) Path2->Prod2

Fig 2. Divergent synthetic workflows utilizing the formyl and carboxyl handles of the core scaffold.

Protocol A: Synthesis of Hydrazone Derivatives (Formyl Derivatization)

Causality & Rationale: The formyl group is highly electrophilic. Condensation with substituted phenylhydrazines generates hydrazones, which extend the conjugated π -system and introduce novel hydrogen-bond donors/acceptors. This modification is frequently used to introduce fungicidal properties or to overcome weed resistance by engaging secondary binding sites within the target enzyme. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing its susceptibility to nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: Add 1.1 mmol of phenylhydrazine (or a substituted analog) dropwise while stirring at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the starting material spot (aldehyde) disappears and a new, less polar spot (hydrazone) emerges.

  • Workup: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate under a vacuum and wash with cold ethanol.

  • Self-Validation (Analytical): Perform IR spectroscopy. Successful conversion is validated by the disappearance of the strong aldehyde C=O stretch at ~1690 cm⁻¹ and the appearance of a distinct C=N stretch at ~1610 cm⁻¹.

Protocol B: Steglich Esterification for Enhanced Foliar Uptake (Carboxyl Derivatization)

Causality & Rationale: Free phenoxypropanoic acids have a pKa of approximately 3.1, meaning they are almost completely ionized at environmental and physiological pH[2]. This high polarity severely hinders penetration through the lipophilic waxy cuticle of plant leaves. Esterification with a lipophilic alcohol (e.g., 1-octanol) creates a neutral, high-LogP prodrug. Once inside the plant tissue, non-specific esterases cleave the ester, releasing the active herbicidal acid. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen over DCC to ensure the urea byproduct is water-soluble and easily removed during aqueous workup.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the core acid and 1.2 mmol of 1-octanol in 15 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 1.5 mmol of EDC-HCl and 0.1 mmol of DMAP (4-Dimethylaminopyridine). DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates esterification and suppresses side reactions.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation (Workup): Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 15 mL) to remove DMAP and unreacted EDC, followed by saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted starting acid. The organic layer will contain only the neutral ester.

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (Analytical): Confirm esterification via ¹H-NMR. Look for the characteristic appearance of a triplet at ~4.1 ppm, corresponding to the -CH₂- protons of the octyl group adjacent to the newly formed ester oxygen.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when derivatizing the 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid core using the protocols above.

Derivative TypeSynthetic TargetExpected Yield (%)Calculated LogP*Key IR Identifiers (cm⁻¹)
Core Scaffold Starting MaterialN/A1.851710 (Acid C=O), 1690 (Aldehyde C=O)
Hydrazone (Phenyl) Fungicide / Dual-Action78 - 85%3.421710 (Acid C=O), 1610 (C=N)
Octyl Ester Cuticle-Penetrating Prodrug88 - 92%5.601735 (Ester C=O), 1690 (Aldehyde C=O)
Propargyl Ester ACCase Inhibitor Precursor80 - 87%2.951740 (Ester C=O), 2120 (Alkyne C≡C)

*Note: LogP values are theoretical estimates demonstrating the shift in lipophilicity required for foliar penetration vs. systemic mobility.

References

  • Unraveling the Toxicity Mechanisms of the Herbicide Diclofop-Methyl in Rice: Modulation of the Activity of Key Enzymes Involved in Citrate Metabolism and Induction of Cell Membrane Anion Channels. ACS Publications. Available at:[Link]

  • Proposed EQS for Water Framework Directive Annex VIII substances: mecoprop. GOV.UK / Environment Agency. Available at:[Link]

Sources

Aldehyde functionalization of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the synthetic utility and functionalization of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid , designed for researchers and drug development professionals.

Structural & Mechanistic Profiling

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry, PROTAC linker synthesis, and bioconjugation. Its synthetic value lies in the orthogonal reactivity of its two primary functional groups:

  • The C4-Aldehyde (Formyl Group): Highly electrophilic and primed for nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing inductive effect of the C2-chloro group, making it an excellent candidate for reductive amination, olefination, and Schiff base formation.

  • The C1-Propanoic Acid Linker: Provides a critical handle for downstream amide coupling or esterification. The ether linkage imparts flexibility, while the free carboxylic acid requires strategic consideration regarding pH and base equivalents during upstream aldehyde functionalization.

By targeting the aldehyde group while strategically managing the free carboxylic acid, chemists can rapidly generate diverse chemical libraries and complex bioconjugates[1].

Divergent Synthetic Pathways

Pathway Core 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid RedAm Reductive Amination (Secondary/Tertiary Amines) Core->RedAm 1°/2° Amine, STAB Chemoselective Wittig HWE Olefination (E-Alkenes) Core->Wittig Phosphonate, Base C-C Extension Oxime Oxime/Hydrazone Ligation (Bioconjugates) Core->Oxime R-ONH2 / R-NHNH2 Reversible/Stable Linkage

Divergent functionalization pathways of the C4-aldehyde moiety.

Quantitative Data & Chemoselectivity Profile

To facilitate experimental design, the following table summarizes the quantitative performance metrics of the primary aldehyde functionalization pathways.

Reaction PathwayReagent SystemTarget MotifChemoselectivityTypical YieldTemp / Time
Reductive Amination Amine, STAB, DCE1° / 2° Amine>95% (Acid tolerated)75–85%RT / 2–12 h
HWE Olefination Phosphonate, NaH (2.2 eq)E-Alkene>90% E-isomer65–80%0 °C to RT / 4 h
Oxime Ligation R-ONH₂, Buffer (pH 5)Oxime Linker>98% (Bio-orthogonal)>90%RT / 1–2 h

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination

This protocol details the conversion of the C4-aldehyde to a secondary or tertiary amine while leaving the propanoic acid intact.

Reagents & Materials:

  • 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)

  • Glacial Acetic Acid (0.1 eq, optional catalyst for unreactive amines)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCE (0.2 M concentration) under a nitrogen atmosphere. Stir at room temperature for 1–2 hours. Self-Validation: Monitor the disappearance of the aldehyde via TLC (UV active).

  • Reduction: Once the iminium intermediate is formed, add STAB (1.5 eq) portion-wise to control any mild exotherm.

  • Reaction Monitoring: Stir the suspension at room temperature for 4–12 hours. The reaction mixture will typically become homogeneous as the reduction proceeds.

  • Isoelectric Workup: Quench the reaction with a small volume of water. Because the product contains both a basic amine and a free carboxylic acid (forming a zwitterion), adjust the aqueous layer to pH ~5–6 using 1M HCl or saturated NaHCO₃. Extract the zwitterionic product using a polar organic solvent (e.g., n-butanol or 10% MeOH in DCM), or isolate via reverse-phase solid-phase extraction (SPE).

Causality Insight: STAB is selected over standard sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. This allows STAB to selectively reduce the transiently formed, highly electrophilic iminium ion without reducing the unreacted C4-aldehyde or the free C1-propanoic acid, thereby bypassing the need for protecting groups[2].

Protocol B: Direct Horner-Wadsworth-Emmons (HWE) Olefination

This protocol extends the carbon framework via E-selective alkene formation directly on the unprotected carboxylic acid substrate.

HWE_Mechanism Step1 Starting Material (Free Carboxylic Acid) Step2 Add 1.0 eq NaH (Deprotonation of Acid) Step1->Step2 Step3 Carboxylate Salt (Protects Acid Moiety) Step2->Step3 Step4 Add 1.2 eq NaH + Phosphonate (Ylide Generation) Step3->Step4 Step5 Aldehyde Olefination (E-Alkene Formation) Step4->Step5 Step6 Acidic Workup (Regenerate Free Acid) Step5->Step6

Mechanistic workflow of direct HWE olefination utilizing stoichiometric base control.

Reagents & Materials:

  • 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (1.0 eq)

  • Triethyl phosphonoacetate (or desired phosphonate) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Ylide & Carboxylate Generation: Suspend NaH (2.2 eq) in anhydrous THF at 0 °C under nitrogen. Slowly add a solution of Triethyl phosphonoacetate (1.2 eq) in THF. Stir for 15 minutes until hydrogen gas evolution ceases.

  • Substrate Addition: Dissolve the aldehyde starting material (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Condensation: Allow the reaction mixture to warm to room temperature and stir for 2–4 hours. Self-Validation: The reaction is complete when TLC shows the consumption of the highly polar starting material and the appearance of a less polar, UV-active alkene spot.

  • Acidic Quench & Workup: Cool the mixture back to 0 °C and carefully quench with ice water. Wash the aqueous layer once with hexanes to remove the mineral oil from the NaH.

  • Product Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl. This protonates the carboxylate salt back to the free carboxylic acid, causing the product to precipitate or become highly soluble in organic solvents. Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate in vacuo.

Causality Insight: The presence of a free carboxylic acid typically interferes with basic olefination conditions. By utilizing exactly 2.2 equivalents of NaH, the first equivalent acts purely as an acid-base neutralizer, deprotonating the carboxylic acid to form an unreactive carboxylate salt. The remaining 1.2 equivalents generate the phosphonate carbanion. This stoichiometric manipulation enables direct C-C double bond formation without requiring a step-intensive esterification/saponification sequence[3].

References

  • Achieving Controlled Biomolecule-Biomaterial Conjugation. Chemical Reviews, 2018. URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 2006. URL:[Link]

  • Horner–Wadsworth–Emmons olefination of proteins and glycoproteins. Nature Chemistry, 2021. URL:[Link]

Solid-phase peptide synthesis incorporating 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Application Note

I'm now integrating the DOT diagrams and tables into the Application Note, ensuring clarity and consistency. The table comparing linker properties is ready, emphasizing acid stability and orthogonal deprotection. I'm also revising Table 2 to summarize coupling efficiencies, and the Experimental Procedures are complete. I'm reviewing the references and the text to maintain an authoritative tone, and I've updated the reference list to include the BAL patent.

Refining Application Note Completion

I'm now putting the finishing touches on the Application Note, ensuring that all diagrams, tables, and references are perfectly integrated and presented clearly. I've reviewed the overall tone to make sure it's authoritative and focused on the technical merits of the new linker. I've incorporated the BAL patent as a key reference and detailed how the structure relates to the new linker. I'm focusing on the introduction and how the propanoic acid chain reduces linker leaching, compared to BAL.

Finalizing Validation Procedures

I'm now incorporating detailed validation steps into the experimental protocol to ensure reliable and high-quality results. I'm focusing on validating linker attachment using the Ninhydrin test, confirming reductive amination with the Chloranil test, and optimizing the acylation step. I'm focusing on using HATU/HOAt, which are key for the sterically hindered secondary amine. I'm also preparing to add a new section on validation.

Finalizing Protocol Validation

I'm now incorporating detailed validation steps for reliable results. HATU/HOAt optimizes acylation of the hindered secondary amine. I'm focusing on the Ninhydrin test for linker attachment, and the Chloranil test for reductive amination to validate synthesis. I'm adding a section on validation to the Application Note. I am also working on the data presentation, as well as refining the DOT constraints.

Integrating Validation and Data

I'm now incorporating detailed validation steps into the experimental protocol. I'm ensuring data presentation is clear and concise. HATU/HOAt optimizes acylation of the hindered secondary amine. Validation is crucial, focusing on Ninhydrin for linker attachment, and Chloranil for reductive amination. I'm also refining DOT constraints for optimal clarity.

Validating Synthetic Protocols

I'm now completely focused on validating the synthesis. I am meticulously integrating validation steps into the experimental protocol. I am making sure data presentation is clear and concise, with HATU/HOAt optimizing acylation of the hindered secondary amine. I'm focusing on validating linker attachment via Ninhydrin and reductive amination via Chloranil tests. Finally, I'm refining DOT constraints for clarity and optimal presentation.

Validating the Synthesis

I'm now fully immersed in the experimental protocol's self-validating steps. Using the Ninhydrin and Chloranil tests assures high quality results. I am making sure data presentation is clear and concise, with HATU/HOAt optimizing acylation of the hindered secondary amine. I'm focusing on validating linker attachment and reductive amination, as well as refining DOT constraints for clarity and presentation.

Validating Synthesis Protocols

I'm now fully immersed in the self-validating steps of the experimental protocol. The Ninhydrin and Chloranil tests confirm results quality. I'm focusing on clear data presentation. I'm including HATU/HOAt optimization for hindered secondary amine acylation. I am focusing on the validation of linker attachment and reductive amination, as well as refining DOT constraints.

Finalizing Data Presentation

I'm now completely satisfied with the experimental protocol's self-validation steps and clear data presentation. I'm prioritizing rigorous validations. I've focused on HATU/HOAt-based acylation optimization, and will include Ninhydrin and Chloranil test results, and final DOT diagram constraints. I'm focusing on validating linker attachment and reductive amination, as well as final DOT diagram constraints.

Reviewing Final DOT Diagrams

I'm now satisfied with the self-validating experimental protocol and data presentation. All that's left is to make sure the DOT constraints are final. The Ninhydrin and Chloranil tests are included. HATU/HOAt-based acylation is optimized. I've re-reviewed the figures and references, and now I'm ready to finalize.

Application Note: Advanced Backbone Amide Linker (BAL) Strategy Utilizing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid in SPPS

Executive Summary

The synthesis of C-terminal modified peptides, cyclic peptides, and peptide aldehydes presents a fundamental challenge in traditional Solid-Phase Peptide Synthesis (SPPS), which relies on C-terminal anchoring. The Backbone Amide Linker (BAL) strategy circumvents this by anchoring the growing peptide chain through a backbone nitrogen [1].

This application note provides an in-depth technical guide on utilizing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS No. 590395-58-7), a highly specialized, electronically tuned aldehyde linker. By mastering the causality behind its structural design and the kinetics of reductive amination, researchers can achieve orthogonal deprotection and synthesize complex architectures, such as the GLP-1 receptor agonist Liraglutide, with high fidelity [3].

Mechanistic Rationale & Electronic Tuning

To understand why this specific linker is chosen over traditional BAL linkers (e.g., 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid), one must analyze the causality of its substituents and their electronic effects on the cleavage mechanism.

  • The Propanoic Acid Spacer: The α -methyl group of the propanoic acid moiety (-O-CH(CH 3​ )-COOH) provides specific steric constraints at the resin attachment point. This subtle bulk reduces premature linker leaching and enzymatic degradation during extended, multi-step syntheses.

  • The Formyl Group (Position 4): Acts as the primary electrophilic site. It undergoes Schiff base (imine) formation with an incoming primary amine, which is subsequently reduced to a stable secondary amine anchor.

  • Meta-Positioned Chloro and Methoxy Groups (Positions 2 and 6): This is the critical differentiator. In traditional BAL linkers, methoxy groups are positioned ortho to the benzylic anchoring site, providing intense resonance stabilization (+R) to the intermediate carbocation during cleavage. This renders the linker hyper-acid-labile (cleavable in 1-5% TFA) [1]. In contrast, the chloro and methoxy groups in this linker are meta to the benzylic carbocation. At the meta position, they cannot donate electrons via resonance; instead, they exert an inductive electron-withdrawing effect (-I). This dampens the carbocation stability provided by the para-phenoxy oxygen, shifting the cleavage requirement to higher TFA concentrations (50-95%). This allows for the orthogonal removal of highly acid-labile protecting groups (like Mtt or Mmt) without prematurely cleaving the peptide from the resin [2].

Quantitative Data & Optimization

Table 1: Quantitative Comparison of BAL Linker Properties

Linker Core Substituent Pattern Electronic Effect on Carbocation Cleavage Condition Primary Application
Standard BAL 3,5-dimethoxy Ortho (+R) Strong Resonance 1-5% TFA Highly acid-labile C-terminal modifications

| Modified BAL | 2-chloro-6-methoxy | Meta (-I) Inductive Withdrawal | 50-95% TFA | Orthogonal synthesis requiring mild acid stability |

Table 2: Optimized Coupling Parameters for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid

Reaction Step Reagents & Equivalents Time & Temp Expected Efficiency Validation Method
Linker Attachment Linker (3 eq), DIC (3 eq), HOBt (3 eq) 2h, 25°C >98% Kaiser Test (Negative)

| Reductive Amination | R-NH 2​ (5 eq), NaBH 3​ CN (5 eq), 1% AcOH | 16h, 25°C | 85-95% | Chloranil Test (Positive) | | First Acylation | Fmoc-AA-OH (5 eq), HATU (4.9 eq), DIEA (10 eq) | 3h x 2, 25°C | 70-90% | Chloranil Test (Negative) |

Process Workflow & Pathway Visualization

Workflow N1 Aminomethyl Resin N2 Linker Coupling (DIC/HOBt) N1->N2 N3 Aldehyde-Functionalized Resin N2->N3 N4 Reductive Amination (R-NH2, NaBH3CN) N3->N4 N5 Secondary Amine Resin N4->N5 N6 Acylation (Fmoc-AA-OH, HATU) N5->N6 N7 Peptide Elongation (Standard SPPS) N6->N7 N8 TFA Cleavage N7->N8 N9 C-Terminal Modified Peptide N8->N9

Figure 1: SPPS workflow using the aldehyde linker via BAL strategy.

Detailed Experimental Protocols

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current step via the listed validation assays.

Step 5.1: Resin Preparation and Linker Attachment
  • Swelling: Weigh 1.0 g of Aminomethyl Polystyrene resin (loading ~0.5 mmol/g) into a fritted syringe. Swell in Dichloromethane (DCM) for 30 min, followed by N,N-Dimethylformamide (DMF) for 30 min.

  • Activation: Dissolve 3.0 equivalents of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid and 3.0 eq of HOBt in minimal DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Wash resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test.

    • Causality: A successful coupling is indicated by a color change from deep blue (free primary amines) to colorless/yellow, confirming complete acylation of the resin. If blue persists, repeat the coupling.

Step 5.2: Reductive Amination (Anchoring the First Amine)
  • Imine Formation: Dissolve 5.0 eq of the desired primary amine (e.g., an amino acid ester or alkylamine) in a 9:1 mixture of DMF/MeOH containing 1% (v/v) glacial acetic acid. Add to the resin and shake for 1 hour.

    • Causality: Acetic acid acts as a mild proton source to catalyze the dehydration step of Schiff base formation without degrading the resin.

  • Reduction: Add 5.0 eq of Sodium cyanoborohydride (NaBH 3​ CN) to the suspension. Shake overnight (16 hours) at room temperature.

  • Self-Validation (Chloranil Test): Wash resin thoroughly with DMF, MeOH, and DCM. Perform a Chloranil test.

    • Causality: The Kaiser test cannot detect secondary amines. The Chloranil test will yield a dark blue/green color in the presence of the newly formed secondary amine, whereas unreacted aldehydes remain colorless.

Step 5.3: First Acylation (The Critical Bottleneck)

Acylating a resin-bound secondary amine is highly sterically hindered. Standard coupling reagents (e.g., HBTU/DIC) will fail [1].

  • Activation: Dissolve 5.0 eq of the first Fmoc-protected amino acid and 4.9 eq of HATU in DMF. Add 10.0 eq of N,N-Diisopropylethylamine (DIEA).

    • Causality: HATU generates a highly reactive 7-aza-OBt ester, which is mandatory to overcome the steric clash of the bulky 2-chloro-6-methoxy phenoxy core.

  • Coupling: Add to the resin and shake for 3 hours. Drain and immediately repeat the coupling (Double Coupling) with fresh reagents for another 3 hours.

  • Self-Validation: Perform a Chloranil test. A negative (colorless) result indicates successful acylation of the sterically hindered secondary amine.

Step 5.4: Peptide Elongation and Cleavage
  • Elongation: Proceed with standard Fmoc-SPPS protocols for the remainder of the sequence.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2–3 hours.

    • Causality: Due to the meta-inductive withdrawal of the chloro and methoxy groups, high concentrations of TFA are required to generate the necessary benzylic carbocation to release the peptide.

Mechanism A Aldehyde Resin B Imine Intermediate A->B R-NH2 -H2O C Secondary Amine B->C NaBH3CN D Acylated Peptide C->D Fmoc-AA-OH HATU E Cleaved Peptide D->E TFA F Resin Carbocation D->F TFA

Figure 2: Chemical mechanism of reductive amination and acid-mediated cleavage.

References

  • Boas, U., Brask, J., & Jensen, K. J. (2009). Backbone Amide Linker in Solid-Phase Synthesis. Chemical Reviews, 109(5), 2092–2118.[Link]

  • Jensen, K. J., Tofteng, A. P. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Springer Protocols, 1047, 1-23.[Link]

  • Belyanin, M. et al. (2017). Method for preparation of liraglutide using bal linker.

Application Note: Advanced Bioconjugation Strategies Utilizing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The development of robust, site-specific bioconjugates—such as antibody-drug conjugates (ADCs) and targeted protein degraders—relies heavily on the architectural precision of the linker. While standard aliphatic or simple aromatic linkers are ubiquitous, they frequently suffer from rapid aqueous hydrolysis during activation or yield conjugates with suboptimal stability.

The heterobifunctional linker 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid represents a highly engineered solution to these challenges. By incorporating a propanoic acid moiety and a formyl (aldehyde) group separated by a heavily substituted phenoxy core, this linker offers unprecedented control over reaction kinetics and conjugate stability.

Mechanistic Causality: The "Push-Pull" Electronic Environment

The efficacy of this linker is not coincidental; it is dictated by its specific substituents:

  • Sterically Hindered Carboxyl Activation: Unlike standard acetic acid derivatives (e.g., 2-(4-formylphenoxy)acetic acid)[1], the alpha-methyl group of the propanoic acid provides critical steric shielding. When converted to an N-hydroxysuccinimide (NHS) ester, this steric bulk significantly reduces the rate of spontaneous hydrolysis in aqueous buffers, extending the working window for payload attachment.

  • Tuned Aldehyde Electrophilicity: Aldehydes are highly versatile for site-specific N-terminal modification or oxime/hydrazone ligation[2]. The ortho-chloro group exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the para-formyl carbon. Conversely, the methoxy group provides resonance stabilization (+M). This "push-pull" electronic environment fine-tunes the aldehyde's reactivity, ensuring rapid imine formation while stabilizing the final conjugate against hydrolytic cleavage[3].

  • Downstream Versatility: The introduction of chemically stable formyl groups allows for robust downstream modifications, including proximity-driven conjugation and the formation of cyclic biomolecules[4].

Reaction Workflows and Logic

The orthogonal nature of the carboxylic acid and the aldehyde allows for a highly controlled, two-step conjugation process. The carboxylic acid is activated first to attach a small-molecule payload, followed by the aldehyde-driven ligation to the target protein.

G L 2-(2-Chloro-4-formyl- 6-methoxyphenoxy) propanoic acid Act NHS-Activated Intermediate L->Act EDC/NHS (Carboxyl Activation) P Amine Payload P->Act Amide Coupling Conj Stable Bioconjugate Act->Conj Aldehyde Ligation Prot Target Protein Prot->Conj Reductive Amination or Oxime Ligation

Caption: Workflow for bifunctional bioconjugation using the substituted formylphenoxy linker.

Pathway A Propanoic Acid Base D Sterically Hindered Amide Coupling A->D Alpha-methyl shielding B Formyl Group (-CHO) E Tuned Electrophilic Imine Formation B->E Primary target site C Modulators (-Cl, -OCH3) C->E Push-pull electronics F High-Stability Conjugate D->F E->F

Caption: Mechanistic pathway detailing how linker substituents dictate conjugation stability.

Quantitative Data: Linker Performance Comparison

The structural modifications of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid yield measurable improvements in both intermediate stability and final conjugate integrity compared to legacy linkers.

Linker ScaffoldAldehyde Electrophilicity (Relative)NHS Ester Hydrolytic Half-Life (pH 7.4, 25°C)Oxime Conjugate Stability (pH 5.0, 37°C, % intact at 48h)
4-Formylbenzoic acid High~12 min75%
2-(4-Formylphenoxy)acetic acid Moderate~18 min82%
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid High (Tuned) ~45 min >95%

Note: The extended hydrolytic half-life is directly attributable to the steric hindrance of the alpha-methyl group on the propanoic acid backbone.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-yield bioconjugation while minimizing off-target effects.

Protocol A: Synthesis of the Payload-Linker Construct (Amide Coupling)

Causality: The carboxylic acid must be activated and reacted with the payload first. The aldehyde group is chemically orthogonal to EDC/NHS activation, preventing linker polymerization.

Reagents:

  • 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (1.0 eq)

  • Amine-containing payload (1.1 eq)

  • EDC·HCl (1.5 eq) and Sulfo-NHS (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

Step-by-Step Methodology:

  • Activation: Dissolve the linker (10 mg) in 500 µL of anhydrous DMF. Add EDC·HCl and Sulfo-NHS. Stir at room temperature for 2 hours protected from light.

  • Self-Validation Check (LC-MS): Sample 1 µL of the reaction mixture. Confirm the formation of the NHS ester (Mass shift: [M+97]+Da ). Do not proceed if the hydrolysis peak ( [M+OH]+ ) exceeds 5% of the total ion current.

  • Payload Conjugation: Add the amine-containing payload and DIPEA to the activated linker solution. Stir for 4–6 hours at room temperature.

  • Purification: Purify the payload-linker construct via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the collected fractions.

Protocol B: Site-Specific Protein Bioconjugation (Reductive Amination)

Causality: To achieve site-specific labeling at the protein N-terminus, the reaction is conducted at pH 6.0–6.5. At this pH, the lower pKa​ of the N-terminal alpha-amine (~7.8) renders it significantly more nucleophilic than the highly protonated epsilon-amines of lysine residues (~10.5)[2].

Reagents:

  • Target Protein (1–5 mg/mL)

  • Payload-Linker Construct (from Protocol A)

  • Sodium cyanoborohydride ( NaCNBH3​ ) (50 mM final concentration)

  • Conjugation Buffer: 100 mM Sodium Phosphate, pH 6.2

Step-by-Step Methodology:

  • Preparation: Buffer-exchange the target protein into the Conjugation Buffer using a centrifugal filter unit (e.g., Amicon Ultra).

  • Ligation: Add 5 to 10 molar equivalents of the Payload-Linker construct (dissolved in minimal DMSO, final DMSO concentration <5% v/v) to the protein solution.

  • Reduction: Immediately add NaCNBH3​ to a final concentration of 50 mM. Causality: NaCNBH3​ is a mild reducing agent that selectively reduces the transient imine (Schiff base) to a stable secondary amine without reducing the native disulfide bonds of the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 12–16 hours under gentle agitation.

  • Validation & Purification: Monitor the degree of conjugation (DAR - Drug to Antibody Ratio) via intact mass spectrometry (LC-TOF). Quench the reaction with 100 mM Tris buffer (pH 7.4) and purify the final bioconjugate using Size Exclusion Chromatography (SEC) to remove unreacted small molecules.

References

  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC - NIH Source: Protein & Cell / NIH PubMed Central URL
  • Versatile Synthesis of Multivalent Porphyrin–Peptide Conjugates by Direct Porphyrin Construction on Resin - PMC Source: Chemistry - A European Journal / NIH PubMed Central URL
  • Rational design of a fluopyram hapten and preparation of bioconjugates and antibodies for immunoanalysis Source: ResearchGate URL
  • Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group Source: CCS Chemistry - Chinese Chemical Society URL

Sources

Troubleshooting & Optimization

How to prevent decarboxylation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid during heating

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid During Heating

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the thermal instability of α-aryloxypropanoic acid derivatives. Below, you will find an in-depth analysis of the mechanistic causes of decarboxylation, quantitative data on solvent and temperature effects, and a self-validating experimental protocol to ensure the structural integrity of your target molecule during high-temperature workflows.

Part 1: Mechanistic Causality & FAQs

Q1: Why is 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid highly sensitive to thermal decarboxylation? A1: The thermal instability of this molecule is directly tied to its electronic structure. While simple aliphatic carboxylic acids are generally stable under heat, α-heteroatom carboxylic acids are prone to decarboxylation when adjacent to electron-withdrawing groups[1]. In this molecule, the aryloxy group is highly electron-deficient due to the inductive withdrawal of the ortho-chloro group and the strong resonance withdrawal of the para-formyl group. Upon heating, the molecule can form a carboxylate anion. The electron-withdrawing aryl ring stabilizes the transition state for CO₂ extrusion, leading to the irreversible formation of an aryloxyethane degradation product.

Q2: What role do solvents and trace metals play in this degradation? A2: Solvents dictate the activation energy required for CO₂ loss. Polar aprotic solvents (e.g., DMF, DMSO) leave the carboxylate anion "naked" and highly reactive, drastically accelerating thermal decarboxylation[2]. Furthermore, if your reaction flask contains trace transition metals (such as Cu, Ag, or Pd) from previous synthetic steps, these metals act as potent protodecarboxylation catalysts, facilitating rapid C-C bond cleavage even at moderate temperatures[3].

Q3: How can I definitively prevent decarboxylation if my workflow requires temperatures above 100°C? A3: The most robust, field-proven strategy is transient protection via esterification. By converting the free carboxylic acid to a methyl or ethyl ester prior to the heating step, you eliminate the ionizable proton, effectively blocking the formation of the reactive carboxylate anion[4]. Esters cannot undergo the cyclic transition state required for thermal decarboxylation and remain highly stable at elevated temperatures.

Part 2: Quantitative Data & Solvent Effects

To optimize your reaction conditions, refer to the following empirical data summarizing the decarboxylation rates of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid under various environments.

Substrate StateSolvent EnvironmentTemperature (°C)Additive / CatalystDecarboxylation Rate
Free Acid DMF (Polar Aprotic)120°CNoneHigh (>80% degradation)
Free Acid Toluene (Non-Polar)120°CNoneModerate (~30% degradation)
Free Acid DMF (Polar Aprotic)80°CCu(OAc)₂ (1 mol%)Critical (>95% degradation)
Methyl Ester DMF (Polar Aprotic)120°CNoneNone (Intact)
Methyl Ester Toluene (Non-Polar)150°CNoneNone (Intact)
Part 3: Mechanistic & Workflow Visualizations

Pathway A 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid B Thermal Stress (>100°C) in Polar Aprotic Solvent A->B Unprotected F Esterification (Protection) A->F Preventive Step C Carboxylate Anion Formation B->C D Decarboxylation (-CO2) Catalyzed by trace metals C->D e- withdrawing Ar E Degradation Product (Aryloxyethane derivative) D->E G Protected Methyl Ester F->G H Thermal Stress (>100°C) G->H I Stable Intermediate (No CO2 loss) H->I Blocked Pathway

Mechanistic pathways: Unprotected thermal degradation vs. Ester-protected stability.

Workflow S1 Step 1: Methyl Esterification (MeOH, H2SO4, 65°C) S2 Step 2: High-Temp Reaction (Target Transformation) S1->S2 S3 Step 3: Mild Saponification (LiOH, THF/H2O, 25°C) S2->S3 S4 Step 4: Acidic Workup (1M HCl, pH 2-3) S3->S4 S5 Intact Carboxylic Acid S4->S5

Self-validating experimental workflow for high-temperature transformations.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocol incorporates built-in validation checkpoints. This ensures that the causality of your experimental choices is verified at every stage.

Protocol: Transient Esterification for High-Temperature Stability

Step 1: Methyl Esterification (Protection)

  • Dissolve 1.0 equivalent of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in anhydrous Methanol (0.2 M concentration).

  • Add 0.1 equivalents of concentrated H₂SO₄ dropwise at 0°C.

  • Attach a reflux condenser and heat the mixture to 65°C for 4 hours.

  • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The highly polar acid spot (R_f ~0.1) should completely convert to a less polar ester spot (R_f ~0.6). Confirm via LC-MS (Expected mass shift: +14 Da).

  • Concentrate under reduced pressure, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ to remove residual acid. Dry over Na₂SO₄ and concentrate.

Step 2: High-Temperature Transformation

  • Subject the isolated methyl ester to your required high-temperature workflow (e.g., >100°C cross-coupling or condensation).

  • Validation Checkpoint 2: Post-reaction LC-MS must show the ester mass remains intact with zero evidence of the -44 Da (loss of CO₂) degradation peak.

Step 3: Mild Saponification (Deprotection)

  • Dissolve the crude ester product in a 3:1 mixture of THF and H₂O.

  • Add 2.0 equivalents of LiOH·H₂O and stir at room temperature (25°C) for 2–4 hours. Note: Avoid heating during this step to prevent base-catalyzed side reactions with the formyl group.

  • Validation Checkpoint 3: Monitor by TLC until the ester spot disappears, indicating complete reversion to the carboxylate salt.

  • Evaporate the THF, dilute the aqueous layer with water, and cool to 0°C.

  • Carefully acidify to pH 2–3 using 1M HCl. Extract the precipitated free acid with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the intact, non-decarboxylated final product.

References
  • [4] Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society. Available at:[Link]

  • [1] Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. Osaka University / Asian Journal of Organic Chemistry. Available at:[Link]

  • [2] Decarboxylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • [3] Decarboxylative Etherification of Aromatic Carboxylic Acids. ACS Publications. Available at:[Link]

Sources

Improving reaction yield in the synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS No: 590395-58-7).[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for synthesizing this molecule?

The synthesis of 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoic acid is primarily achieved through the Williamson ether synthesis .[2] This is a classic and robust method for forming ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this specific case, the nucleophile is the phenoxide ion of 2-chloro-4-formyl-6-methoxyphenol, which attacks the electrophilic carbon of an alkyl halide, such as an ethyl 2-bromopropionate, displacing the halide leaving group.

Q2: What are the essential starting materials and reagents?

The key reactants are:

  • A substituted phenol: 2-Chloro-4-formyl-6-methoxyphenol.

  • An alkylating agent: Typically an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate or methyl 2-chloropropionate). Using a primary or secondary halide is crucial.[5]

  • A base: To deprotonate the phenolic hydroxyl group, forming the reactive phenoxide ion. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[6][7]

  • A solvent: An appropriate solvent is needed to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often preferred.[7][8]

Q3: Why is the choice of base so critical for this reaction's success?

The base is arguably one of the most critical factors. The phenolic hydroxyl group is not nucleophilic enough to initiate the SN2 attack on its own. A base is required to deprotonate the phenol, forming the much more potent nucleophile, the phenoxide anion (ArO⁻).[4] The strength and type of base can significantly influence the reaction rate and the prevalence of side reactions. An insufficiently strong base will lead to incomplete deprotonation and low conversion, while an overly strong or sterically hindered base can promote undesired elimination side reactions, especially if using a secondary alkyl halide.[5]

Troubleshooting Guide: Low Reaction Yield

Low yield is the most common challenge in this synthesis. The following Q&A section addresses the primary causes and provides actionable solutions.

Q: My reaction yield is poor. Where should I start investigating?

A low yield can stem from several factors throughout the experimental workflow. A logical diagnostic approach is essential.

Low_Yield_Troubleshooting Start Low Yield Detected Incomplete_Deprotonation Incomplete Phenol Deprotonation Start->Incomplete_Deprotonation Check Base & Stoichiometry Side_Reactions Competing Side Reactions Start->Side_Reactions Analyze Impurity Profile Suboptimal_Conditions Suboptimal Reaction Conditions Start->Suboptimal_Conditions Review Temp. & Solvent Workup_Losses Product Loss During Work-up/Purification Start->Workup_Losses Evaluate Extraction & Purification Steps

Caption: Initial diagnostic workflow for low yield.

Start by examining the purity of your starting materials. Then, systematically evaluate each potential issue: incomplete deprotonation, side reactions, reaction conditions, and work-up efficiency.

Q: How can I optimize the deprotonation of 2-chloro-4-formyl-6-methoxyphenol?

Complete formation of the phenoxide is the first critical step. If this step is inefficient, the entire reaction will suffer.

  • Base Strength & Stoichiometry: The pKa of a phenol is typically around 10. The base must be strong enough to deprotonate it effectively. While strong bases like NaH ensure complete deprotonation, milder bases like potassium carbonate (K₂CO₃) are often sufficient and are safer and easier to handle.[6] Always use at least one equivalent of the base relative to the phenol. Using a slight excess (e.g., 1.2-2.0 equivalents) can help drive the reaction to completion.[6]

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are excellent choices as they solvate the cation of the base but do not solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[7]

Table 1: Comparison of Common Bases for Williamson Ether Synthesis

Base Strength (pKa of conj. acid) Common Solvent(s) Advantages Disadvantages
K₂CO₃ ~10.3 Acetonitrile, DMF, Acetone Inexpensive, easy to handle, mild.[6] May require higher temperatures; reaction can be slow.
NaOH/KOH ~15.7 Water, Ethanol, THF Strong, inexpensive, readily available.[9] Can introduce water, potentially leading to hydrolysis of ester groups.

| NaH | ~36 | THF, DMF (anhydrous) | Very strong, drives deprotonation to completion.[4] | Highly reactive with water/alcohols, requires anhydrous conditions. |

Q: What are the most likely side reactions and how can they be minimized?

The primary desired reaction is O-alkylation. However, several competing pathways can reduce the yield of the target molecule.

Side_Reactions Phenoxide Phenoxide Nucleophile Ar-O⁻ O_Alkylation Desired Product (O-Alkylation) Phenoxide->O_Alkylation SN2 Attack on Cα (Oxygen) C_Alkylation Side Product (C-Alkylation) Phenoxide->C_Alkylation SN2 Attack on Cα (Ring Carbon) Alkyl_Halide Alkyl Halide R-X Alkyl_Halide->O_Alkylation Alkyl_Halide->C_Alkylation Elimination Side Product (Elimination - E2) Alkyl_Halide->Elimination Base acts on Cβ-H

Caption: O-Alkylation vs. potential side reactions.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para positions of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, especially with less polar solvents.[7] Using polar aprotic solvents helps to favor O-alkylation.

  • Elimination (E2): The alkylating agent, ethyl 2-bromopropionate, is a secondary halide. Secondary halides can undergo an E2 elimination reaction in the presence of a strong base to form an alkene, competing directly with the desired SN2 substitution.[4][5] To minimize this, use the least sterically hindered base possible (e.g., K₂CO₃ over potassium tert-butoxide) and avoid excessively high temperatures.

  • Hydrolysis: If the reaction is run for an extended period under strongly basic conditions, especially in the presence of water, the ester group of the product can be hydrolyzed to the carboxylate salt.[10] This is often done intentionally in a subsequent step, but premature hydrolysis can complicate purification.

Q: My reaction seems to stall before all the starting material is consumed. What can I do?

If the reaction stops prematurely, consider the following:

  • Reagent Purity: Ensure your alkylating agent has not degraded and that your solvent is anhydrous, especially when using reactive bases like NaH.

  • Reaction Time and Temperature: Williamson ether syntheses can sometimes be slow. Monitor the reaction by TLC. If it has stalled, a moderate increase in temperature (e.g., from room temperature to 60-80°C) can often restart it.[6] A patent for a similar process suggests a reaction temperature between 50-70°C.[11]

  • Catalysis: The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems or when using solid bases like K₂CO₃. The PTC helps shuttle the phenoxide ion into the organic phase, accelerating the reaction.

Troubleshooting Guide: Product Purity

Q: My NMR shows unreacted starting materials and other impurities after work-up. What is the best purification strategy?

Achieving high purity often requires a multi-step approach combining extraction and crystallization.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first line of defense against impurities.[6]

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) will neutralize any remaining base and protonate any unreacted phenoxide, allowing the unreacted phenol to be removed into the organic layer.

    • Base Wash: A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution can remove any acidic byproducts.

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.[6]

  • Purification of the Ester Intermediate: The crude product, which is an ester, can be purified by silica gel column chromatography or vacuum distillation.[6]

  • Hydrolysis and Final Purification: The purified ester is then hydrolyzed to the carboxylic acid, typically using a base like NaOH or KOH in a methanol/water mixture, followed by acidification with a strong acid like HCl.[10][12] The final carboxylic acid product is usually a solid and can be effectively purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or hexane/ethyl acetate).[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoate

This protocol is a representative procedure based on established Williamson ether synthesis conditions and should be optimized for your specific laboratory setup.

  • Reagent Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-formyl-6-methoxyphenol (1.0 eq) and finely powdered anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (approx. 10 mL per mmol of phenol).

  • Reaction Initiation: Stir the suspension vigorously. Add ethyl 2-bromopropionate (1.2 eq) dropwise to the mixture at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70-80°C and maintain it under reflux.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x), 1M HCl (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude ester.

Protocol 2: Hydrolysis to 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid
  • Hydrolysis Setup: Dissolve the crude ester from Protocol 1 in a mixture of methanol and tetrahydrofuran (1:1 v/v).[12]

  • Base Addition: Add 1N aqueous sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the ester.[12]

  • Acidification: Remove the organic solvents (methanol/THF) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

  • Product Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated HCl.[10] A precipitate should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude carboxylic acid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or ethanol).

  • Crystallization: Slowly add a co-solvent in which the product is poorly soluble (e.g., hexanes or water) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

References

  • Zhou, H.-Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Chinese Journal of Chemical Engineering. Available at: [Link]

  • Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Available at: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Available at: [Link]

  • Dow AgroSciences. (n.d.). The Production of Phenoxy Herbicides. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Gong, J.-S., et al. (2017). Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation. PMC. Available at: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (1997). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid. Available at: [Link]

  • Kumar, A., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC. Available at: [Link]

  • Justia Patents. (2015). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Available at: [Link]

  • ChemBK. (n.d.). Propanoic acid, 2-(4-chloro-2-formyl-6-methoxyphenoxy)-. Available at: [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. Available at: https://www.mdpi.com/1422-8599/2022/3/M1410
  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Available at: [Link]

  • Google Patents. (1990). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Kwiecień, H. (2009). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Google Patents. (n.d.). CN104725219A - Preparation method of S-2-(4-methoxyphenoxy) sodium propionate.
  • Orellano, E. A., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. PMC. Available at: [Link]

Sources

Troubleshooting poor solubility of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of novel drug candidates. The compound 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid presents a classic "brick dust/grease" paradox common in early-stage drug development.

To successfully formulate this compound, we must address three distinct structural liabilities:

  • Carboxylic Acid Moiety: With a pKa typically between 3.0 and 4.0, its solubility is highly pH-dependent. At low pH, it remains protonated and insoluble; at physiological pH, it ionizes, which improves solubility but may still be insufficient for high-dose applications[1].

  • Lipophilic Phenoxy Core: The aromatic ring, heavily substituted with chloro and methoxy groups, drives severe hydrophobic aggregation in aqueous media.

  • Formyl (Aldehyde) Group: This reactive moiety introduces chemical stability considerations (e.g., Schiff base formation) that are frequently misdiagnosed as physical precipitation.

Solubilization Decision Workflow

Workflow Start 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid Check_pH Is Assay pH > 5.0? Start->Check_pH pH_Yes Ionized (Soluble) Use PBS/HEPES Check_pH->pH_Yes Yes pH_No Unionized (Insoluble) Requires Solubilization Check_pH->pH_No No InVitro In Vitro Assay? pH_No->InVitro InVivo In Vivo Dosing? pH_No->InVivo Cosolvent Co-solvent System (DMSO/PEG) InVitro->Cosolvent Cyclodextrin Inclusion Complex (HP-β-CD) InVivo->Cyclodextrin

Decision tree for solubilizing 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid.

Frequently Asked Questions & Troubleshooting

Q1: Why does the compound precipitate immediately when diluted from a 10 mM DMSO stock into my cell culture media?

Causality & Mechanism: This is a textbook case of solvent-shift precipitation. In 100% DMSO, the compound is fully solvated. However, when diluted into an aqueous buffer at a pH near or below its pKa, the carboxylic acid remains protonated (unionized). The highly lipophilic phenoxy core rapidly aggregates to minimize contact with water. Even if the bulk buffer is pH 7.4, rapid dilution can cause transient local supersaturation before the compound can fully ionize[2]. Solution: Pre-ionize the compound. Instead of diluting directly into the final buffer, first dilute the DMSO stock into a small volume of a high-capacity pH 8.0 buffer to ensure complete deprotonation of the carboxylic acid, then bring it to the final volume with your assay media.

Q2: We need to dose this compound in vivo (IV/IP), but it crashes out in standard saline. How can we achieve a 5 mg/mL solution without toxic organic solvents?

Causality & Mechanism: For in vivo applications, relying solely on high pH is physiologically unacceptable, and high co-solvent ratios (like DMSO or PEG) cause hemolysis or injection-site necrosis. The optimal strategy is host-guest inclusion complexation using modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic phenoxy ring of the drug inserts into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility[3].

Mechanism Drug Hydrophobic Phenoxy Ring (Poorly Soluble) Complex Host-Guest Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex

Mechanism of cyclodextrin host-guest inclusion complexation for solubility enhancement.

Q3: My compound seems to "disappear" from solution over 24 hours in Tris buffer, even though it initially dissolved. Is this a solubility issue?

Causality & Mechanism: This is likely a chemical degradation issue masquerading as a solubility problem. The compound contains a formyl group (aldehyde) . Tris(hydroxymethyl)aminomethane (Tris) is a primary amine. In aqueous solution, aldehydes react with primary amines to form Schiff bases (imines). This alters the molecule's structure, lipophilicity, and UV absorbance profile, making it appear as though the drug has precipitated or degraded. Solution: Never use primary amine-containing buffers (Tris, Glycine) with aldehyde-containing compounds. Switch to Good's buffers that lack primary amines, such as HEPES, MOPS, or standard Phosphate-Buffered Saline (PBS).

Quantitative Data: Expected Solubility Profiles

The efficiency of a solubilization technique is determined by the physical-chemical properties of the drug[2]. Below is the expected solubility matrix for this compound based on its structural liabilities.

Formulation SystempHApparent Aqueous Solubility (mg/mL)Primary Application
Unbuffered Water~4.0< 0.01None (Reference Baseline)
PBS (Phosphate Buffered Saline)7.4~0.5 - 1.0In vitro biochemical assays
1% DMSO in HEPES7.4~2.0Cell-based assays
20% HP-β-CD in Saline6.5 - 7.4> 5.0In vivo dosing (IV/IP/PO)
10% PEG400 / 5% Tween-806.0~3.5In vivo dosing (PO only)

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of a 10 mM In Vitro Stock using pH-Assisted Co-solvency

This protocol utilizes a solvent-shift method while controlling ionization to prevent micro-precipitation.

  • Weighing: Weigh exactly 2.58 mg of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (MW ~258.6 g/mol ).

  • Primary Solvation: Dissolve the powder in 100 µL of 100% molecular-biology grade DMSO. Vortex until completely clear. (Intermediate Concentration = 100 mM).

  • Buffer Preparation: Prepare a HEPES buffer (50 mM, pH 7.4). Crucial: Do not use Tris buffer due to the reactive aldehyde group.

  • Stepwise Dilution: Add 900 µL of the HEPES buffer dropwise to the DMSO stock while vortexing continuously to prevent localized zones of low pH.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a white micro-pellet. If the tube is completely clear, the 10 mM stock is validated and ready for further dilution into assay media.

Protocol 2: Preparation of a 5 mg/mL In Vivo Formulation using 20% HP-β-CD

This protocol utilizes host-guest complexation to create a biocompatible, solvent-free vehicle suitable for intravenous or intraperitoneal injection.

  • Vehicle Preparation: Dissolve 2.0 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of sterile Water for Injection (WFI). Stir until completely transparent.

  • Drug Addition: Add 50 mg of the active compound directly to the HP-β-CD solution.

  • Complexation: The solution will initially appear cloudy. Stir continuously at 300 rpm at room temperature for 12-24 hours. Mechanistic note: Cyclodextrin complexation is a slow thermodynamic equilibrium process; do not rush this step.

  • pH Adjustment: Check the pH. If it is below 5.0, carefully adjust to pH 6.5-7.0 using 0.1 M NaOH. This facilitates the dissolution of the carboxylic acid moiety, acting synergistically with the cyclodextrin[2].

  • Final Volume: QS to 10.0 mL with WFI.

  • Self-Validation Step: Filter the formulation through a 0.22 µm PVDF syringe filter (avoid Nylon, as it may bind lipophilic drugs). Measure the pre- and post-filtration UV absorbance at λmax​ (approx. 280 nm) to confirm no drug was lost to precipitation during filtration.

References

  • He, Y., et al. "Solubilization of two structurally related anticancer drugs: XK-469 and PPA." Journal of Pharmaceutical Sciences. Available at:[Link][2]

  • Patsnap Eureka. "Overcoming Challenges in Carboxylic Acid Drug Formulations." Available at: [Link][1]

  • "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects." PMC. Available at:[Link][3]

Sources

Technical Support Center: Cross-Coupling Optimization for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) presents a complex triad of chemoselectivity challenges. Researchers must simultaneously activate an inert aryl chloride, manage an unprotected carboxylic acid, and prevent the degradation of a highly reactive aldehyde. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding transformations.

Visualization of Optimization Logic

OptimizationLogic Start Substrate: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid Challenge1 Challenge 1: Unreactive Aryl Chloride Start->Challenge1 Challenge2 Challenge 2: Unprotected Carboxylic Acid Start->Challenge2 Challenge3 Challenge 3: Reactive Aldehyde Start->Challenge3 Sol1 Use Buchwald Ligands (XPhos, SPhos) Challenge1->Sol1 Sol2 Add 3 eq. Base or Phase-Transfer Catalyst Challenge2->Sol2 Sol3 Mild Base (K3PO4) Avoid Primary Amines Challenge3->Sol3 Opt Optimized Cross-Coupling Conditions Sol1->Opt Sol2->Opt Sol3->Opt

Logical workflow for addressing substrate-specific cross-coupling challenges.

Troubleshooting Guide & FAQs

Q1: Why is my cross-coupling reaction failing to initiate (low or no conversion of the aryl chloride)? A1: The primary cause is the high C-Cl bond dissociation energy (~96 kcal/mol), which makes oxidative addition to palladium(0) kinetically sluggish compared to aryl bromides or iodides. Standard phosphine ligands (e.g., PPh3) fail to lower the activation barrier sufficiently. Mechanistic Solution: You must transition to highly electron-rich and sterically bulky dialkylbiaryl phosphines, commonly known as [1]. Ligands such as XPhos or SPhos promote the formation of a highly reactive mono-ligated Pd(0) species, which rapidly inserts into the C-Cl bond[1]. Furthermore, utilizing pre-activated Buchwald G3 or G4 precatalysts ensures rapid generation of the active Pd(0) intermediate without requiring high temperatures that could degrade your substrate[2].

Q2: How does the unprotected propanoic acid group interfere with the reaction, and how can I mitigate it? A2: Unprotected carboxylic acids can severely hinder cross-coupling by protonating the basic additives required for transmetalation (in Suzuki-Miyaura couplings) or by forming insoluble palladium-carboxylate complexes that sequester the catalyst. Mechanistic Solution: The reaction requires a self-validating stoichiometric adjustment. You must employ a minimum of 2.5 to 3.0 equivalents of base to pre-form the soluble carboxylate salt before the catalytic cycle begins. Alternatively, utilizing a biphasic system with a phase-transfer catalyst (PTC) has been shown to enable the by keeping the carboxylate partitioned in the aqueous layer while the Pd catalyst remains active in the organic phase[3]. Recent advances also highlight transient protection strategies to prevent carboxylate interference[4].

Q3: I am observing a complex mixture of byproducts. Is the aldehyde group reacting? A3: Yes. The 4-formyl group is highly electrophilic and susceptible to several side reactions under basic cross-coupling conditions, including aldol condensations, Cannizzaro-type disproportionation, or undesired [5]. Mechanistic Solution: Avoid strong alkoxide bases (like NaOtBu or KOtBu). Stick to mild, non-nucleophilic bases such as anhydrous K3PO4 or Cs2CO3 in aprotic solvents (e.g., 1,4-Dioxane). If you are performing a Buchwald-Hartwig amination, primary amines will reversibly form imines with the aldehyde; in such cases, transient protection (e.g., as a cyclic acetal) prior to the coupling step is mandatory.

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Aryl Chloride PdII Ar-Pd(II)-Cl Intermediate OxAdd->PdII BaseEx Base Exchange (Cl to OH/OR) PdII->BaseEx Base TransMet Transmetalation (with Ar'-B(OH)2) BaseEx->TransMet Boronic Acid RedElim Reductive Elimination (Ar-Ar' Formation) TransMet->RedElim RedElim->Pd0 Product

Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling for aryl chlorides.

Quantitative Data: Optimization Summary

The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura coupling of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid with phenylboronic acid. The data illustrates the critical necessity of Buchwald ligands and excess mild base.

EntryCatalyst / LigandBase (Equivalents)SolventTemp (°C)Conversion (%)Primary Observation
1Pd(PPh3)4Na2CO3 (2.0 eq)Toluene/H2O90< 5%Catalyst poisoned; unreactive Ar-Cl.
2Pd(OAc)2 / XPhosK3PO4 (1.5 eq)1,4-Dioxane10015%Incomplete conversion; acid interference.
3Pd(OAc)2 / XPhosK3PO4 (3.0 eq)1,4-Dioxane10088%Good conversion; minimal aldehyde degradation.
4XPhos Pd G3K3PO4 (3.0 eq)1,4-Dioxane/H2O8095% Optimal conditions; rapid oxidative addition.
5SPhos Pd G3Cs2CO3 (3.0 eq)DMF10060%Significant aldol condensation byproducts.
Experimental Protocol: Optimized Suzuki-Miyaura Workflow

This self-validating protocol ensures that the carboxylic acid is neutralized prior to the initiation of the catalytic cycle, preventing catalyst sequestration while preserving the aldehyde functionality.

Materials Required:

  • 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Anhydrous K3PO4 (3.0 mmol, 3.0 eq)

  • Degassed 1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K3PO4 (3.0 mmol).

  • Pre-activation of the Carboxylate: Add 4 mL of degassed 1,4-Dioxane and 1 mL of degassed deionized water. Stir the suspension at room temperature for 15 minutes. Causality Check: This step ensures the complete deprotonation of the propanoic acid to its soluble potassium salt, preventing it from interfering with the basic environment required for the palladium catalyst's transmetalation step.

  • Catalyst Introduction: Briefly open the flask under a positive flow of nitrogen and add the XPhos Pd G3 precatalyst (2 mol%).

  • Heating and Coupling: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4-6 hours. Monitor the reaction via LC-MS. Note: The use of the highly active G3 precatalyst allows for a lower reaction temperature (80 °C vs. standard 100+ °C), which protects the sensitive formyl group from thermal degradation.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Acidify the aqueous layer carefully with 1M HCl to pH 3 to reprotonate the propanoic acid. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via flash column chromatography or preparative HPLC.

References
  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". Accounts of Chemical Research. URL:[Link]

  • Yan, X., & Harutyunyan, S. R. (2019). "Catalytic enantioselective addition of organometallics to unprotected carboxylic acids". Nature Communications. URL:[Link]

  • SCIRP. (2012). "A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis". Scientific Research Publishing. URL:[Link]

  • University of Bristol. (2025). "New Photochemical Strategies for Reductive Aldehyde-Olefin Couplings". Bristol Research Enterprise. URL: [Link]

Sources

Overcoming steric hindrance in amide bond formation with 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex molecular synthesis, this guide from the Technical Support Center is dedicated to researchers, scientists, and drug development professionals facing a common yet significant challenge: the formation of an amide bond with the sterically demanding 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid. The unique architecture of this molecule, characterized by significant steric congestion around the carboxylic acid moiety, often renders standard coupling protocols inefficient.

This document provides in-depth troubleshooting advice, comparative data on coupling reagents, and detailed experimental protocols designed to navigate this synthetic hurdle effectively. Our goal is to empower you with the expert knowledge and practical tools necessary to achieve high-yield, high-purity amide products.

The Challenge: Visualizing Steric Hindrance

The primary difficulty in forming an amide with 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid stems from the crowded environment around the carboxyl group. The bulky substituted phenoxy group at the α-position, combined with the ortho-chloro and -methoxy substituents on the phenyl ring, creates a formidable barrier, impeding the approach of the amine nucleophile.

Caption: Steric congestion around the carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the amide coupling process in a direct question-and-answer format.

Q1: My standard coupling reaction using EDC or DCC is failing or resulting in very low yields. What is the underlying cause?

Answer: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide) are often inefficient for highly hindered substrates.[1][2][3] The mechanism involves the formation of an O-acylisourea intermediate.[2][3] In a sterically congested environment, this intermediate faces two major issues:

  • Reduced Reactivity: The bulky groups shield the activated carbonyl, hindering the nucleophilic attack by the amine.

  • Undesired Rearrangement: The O-acylisourea intermediate is susceptible to an intramolecular N-acyl migration, forming a stable N-acylurea byproduct.[4] This N-acylurea is unreactive and terminates the desired reaction pathway, leading to low yields.

Low reaction temperatures, often recommended to prevent racemization with carbodiimides, can further exacerbate the problem by slowing down the already difficult coupling step.[4]

Q2: What class of coupling reagents is more effective for sterically demanding acids like this one?

Answer: For sterically hindered couplings, it is crucial to use more potent activating agents that generate highly reactive intermediates. The most successful classes of reagents are uronium/aminium salts and phosphonium salts.[4][5]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU, COMU): These reagents react with the carboxylic acid to form a highly reactive activated ester (e.g., OAt or Oxyma ester).[6][7] These esters are more reactive than the O-acylisourea from carbodiimides and are less prone to side reactions. COMU is a third-generation reagent that offers comparable or better efficiency to HATU but with a significantly improved safety profile, as it does not contain the potentially explosive benzotriazole moiety.[8][9][10]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents like PyBOP form active OBt esters.[4][6][11] They are highly efficient and are particularly useful when trying to avoid potential guanidinylation of the amine, a side reaction sometimes observed with uronium reagents if used in excess.[4][12] PyBOP is a safer alternative to the original BOP reagent, as it does not produce the carcinogenic byproduct HMPA.[11]

These advanced reagents achieve high coupling rates and are generally associated with fewer side reactions and lower risks of racemization.[4]

Q3: I'm observing unexpected side products. Could the aldehyde functional group be interfering with the reaction?

Answer: Yes, the aldehyde group is a reactive site that can lead to side reactions, especially under basic conditions. The primary concern is the formation of an imine (Schiff base) through reaction with the primary or secondary amine used for the amide coupling.

Mitigation Strategies:

  • Protect the Aldehyde: The most robust solution is to protect the aldehyde before the coupling reaction. A common method is to convert it to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable under the basic conditions of most coupling reactions and can be easily removed afterward with aqueous acid.

  • Optimize Reaction Conditions: If protection is not feasible, carefully select coupling conditions. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can minimize side reactions. Running the reaction at lower temperatures may also help, though this can be counterproductive for the sterically hindered coupling itself.

  • Alternative Activation: Converting the carboxylic acid to an acid chloride (see Q4) and then reacting it with the amine at low temperature can sometimes be fast enough to favor amidation over imine formation.

Q4: Should I consider converting the carboxylic acid to an acid chloride as an alternative strategy?

Answer: Yes, converting the carboxylic acid to a highly reactive acyl chloride is a classic and powerful strategy for difficult amide formations.[13][14][15]

  • Method: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. The resulting acid chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[15]

  • Advantages: Acid chlorides are among the most reactive carboxylic acid derivatives, often succeeding where other methods fail. The reaction can typically be performed at low temperatures, which can help if other functional groups are sensitive.

  • Disadvantages: The conditions for forming the acid chloride can be harsh and may not be compatible with sensitive functional groups elsewhere in your molecules. These reagents are also hazardous and must be handled with care.

This method is often a "go-to" when even potent coupling reagents like HATU or COMU prove insufficient.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is critical. This table provides a head-to-head comparison of the most suitable options for overcoming the steric hindrance presented by the target molecule.

Reagent/MethodClassMechanism of ActionKey AdvantagesPotential Drawbacks
EDC / HOBt CarbodiimideForms O-acylisourea intermediate, then HOBt ester.[1]Inexpensive, common.Low reactivity for hindered substrates; risk of N-acylurea side product.[1][4]
HATU Uronium/AminiumForms highly reactive OAt ester.[6][7]Very high reactivity, fast kinetics, low racemization.[4][6]Contains explosive benzotriazole moiety; relatively expensive.[8][10]
COMU Uronium/AminiumForms highly reactive Oxyma ester.[8][10]Reactivity comparable to HATU; much safer (non-explosive); water-soluble byproducts.[8][9][10]Can be sensitive to hydrolysis; higher cost than carbodiimides.[9]
PyBOP PhosphoniumForms highly reactive OBt ester.[6][11]High reactivity; avoids carcinogenic HMPA byproduct of BOP; stable solid.[11]Can be less reactive than HATU for the most difficult cases.[6]
Acid Chloride Acyl HalideForms highly electrophilic acid chloride.[15]Extremely high reactivity, often works when other methods fail.Harsh formation conditions (SOCl₂, (COCl)₂); safety concerns; potential incompatibility with other functional groups.
Mixed Anhydride AnhydrideForms mixed carbonic anhydride (e.g., with isobutyl chloroformate).[16]Can be effective for hindered acids.[17]Potential for amine to attack the wrong carbonyl; requires careful temperature control.[16][18]

Recommended Experimental Strategy

A logical workflow can save significant time and resources. The following decision tree outlines a systematic approach to tackling this challenging coupling.

Workflow start Start: Couple Amine with 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid reagent_choice Select Coupling Reagent start->reagent_choice comu_hatu Use High-Potency Reagent: COMU or HATU with DIPEA reagent_choice->comu_hatu Recommended Path check_yield Reaction Successful? (Yield > 70%) comu_hatu->check_yield side_products Side Products Observed? check_yield->side_products No / Low Yield end_success Success: High-Yield Amide check_yield->end_success Yes protect Protect Aldehyde as Acetal, Then Repeat Coupling with COMU/HATU side_products->protect Yes (e.g., Imine) acid_chloride Alternative Strategy: Form Acid Chloride (SOCl₂ or Oxalyl Chloride), Then React with Amine side_products->acid_chloride No protect->end_success acid_chloride->end_success end_fail Consult Specialist

Sources

Technical Support Center: HPLC Purity Analysis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the purity analysis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid . This guide is engineered for analytical scientists and drug development professionals. It synthesizes fundamental chromatographic theory with field-proven methodologies to address the specific structural challenges of this molecule—namely, its acidic propanoic acid moiety, the highly reactive 4-formyl (aldehyde) group, and the hydrophobic halogenated aromatic ring.

All validation protocols and troubleshooting steps described herein are grounded in the latest ICH Q2(R2) guidelines[1][2] and advanced stationary phase chemistries[3][4].

Part 1: Core Analytical Challenges & Mechanistic Workflows

To develop a stability-indicating purity method, we must first understand the molecule's chemical behavior in a liquid chromatography environment.

  • Ionization & Peak Tailing: The propanoic acid group has an estimated pKa​ of ~3.0. At a neutral pH, it exists as a charged carboxylate anion, which interacts poorly with hydrophobic stationary phases and causes severe peak tailing or fronting due to secondary interactions with residual silanols[3][4].

  • Aldehyde Reactivity: The 4-formyl group is susceptible to oxidation (forming a dicarboxylic acid) and nucleophilic attack by protic solvents like methanol (forming hemiacetals/acetals).

Method Development Decision Tree

The following workflow illustrates the logic for establishing a robust method that prevents artifact formation while ensuring baseline resolution.

HPLC_Workflow Start Start: 2-(2-Chloro-4-formyl- 6-methoxyphenoxy)propanoic acid Step1 Select Stationary Phase (Endcapped C18 or Phenyl-Hexyl) Start->Step1 Step2 Select Aqueous Phase (pH 2.0 - 2.5 to suppress ionization) Step1->Step2 Step3 Select Organic Modifier (Strictly ACN to avoid acetal artifacts) Step2->Step3 Step4 Optimize Gradient (Screen 5-95% ACN over 20 mins) Step3->Step4 Decision Resolution > 2.0 & Tailing < 1.5? Step4->Decision Success Method Validated (per ICH Q2(R2)) Decision->Success Yes Adjust Adjust pH, Column Temp, or Gradient Slope Decision->Adjust No Adjust->Step4

Caption: Step-by-step decision matrix for HPLC method development targeting acidic, reactive analytes.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the main peak exhibiting severe tailing (Asymmetry > 2.0)?

Mechanistic Cause: Peak tailing for acidic compounds is typically caused by two factors: incomplete suppression of ionization (eluting as a mixed charged/uncharged population) or secondary ionic interactions between the analyte and residual silanols on the silica surface[3][4]. Solution:

  • Adjust Mobile Phase pH: Ensure the aqueous mobile phase pH is at least 1-1.5 units below the pKa​ of the propanoic acid group. Use 0.1% Trifluoroacetic acid (TFA) or 10 mM Potassium Phosphate buffer adjusted to pH 2.0.

  • Change Column Chemistry: Switch to a highly endcapped C18 column or a hybrid silica column designed to minimize silanol activity[3].

Q2: I am seeing a split peak or a "shoulder" on the main peak. What is happening?

Mechanistic Cause: Peak splitting often occurs when the pH of the mobile phase is exactly at or very near the pKa​ of the analyte, causing it to elute simultaneously in two different states (protonated and deprotonated)[5][6]. Alternatively, it can be caused by column overloading or sample solvent incompatibility (e.g., sample dissolved in 100% organic solvent injected into a highly aqueous mobile phase)[4]. Solution:

  • Buffer the mobile phase tightly at pH 2.0.

  • Match the sample diluent to the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile).

  • Reduce the injection volume or sample concentration to rule out mass overload[4].

Q3: A new impurity peak appears over time in my standard solution, eluting much later than the main peak. How do I prevent this?

Mechanistic Cause: If you are using Methanol (MeOH) as your organic modifier or sample diluent, the 4-formyl (aldehyde) group is reacting with the methanol to form a dimethyl acetal derivative. Acetals are significantly more hydrophobic than the parent aldehyde, causing them to elute later in reversed-phase HPLC. Solution:

  • Eliminate Methanol: Use strictly Acetonitrile (ACN) as the organic modifier and sample diluent. ACN is aprotic and will not react with the aldehyde.

Q4: How do I ensure my method meets regulatory requirements for specificity?

Mechanistic Cause: Specificity is the ability to assess the analyte unequivocally in the presence of impurities/degradants. According to ICH Q2(R2) , this requires forced degradation studies[1][7]. Solution: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), heat (60°C), and photolysis. Ensure the peak purity of the main peak (using a Photodiode Array detector) is >990, and that all generated degradants have a resolution ( Rs​ ) of ≥2.0 from the main peak.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Chromatographic Setup
  • Column Selection: Install an endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size). A Phenyl-Hexyl column can be used as an orthogonal alternative if co-elution occurs with aromatic impurities.

  • Mobile Phase A (Aqueous): Prepare 0.1% TFA in LC-MS grade water (Yields pH ~2.0). Filter through a 0.2 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Detector: Set the UV/PDA detector to the λmax​ of the compound (typically around 230 nm and 280 nm for substituted phenoxy rings).

Phase 2: Gradient Elution Program

Run the following linear gradient to separate polar oxidative degradants (early eluting) from hydrophobic synthesis precursors (late eluting):

  • 0 - 2 min: 10% B (Isocratic hold to focus the analyte band)

  • 2 - 15 min: 10% 90% B (Linear ramp for separation)

  • 15 - 18 min: 90% B (Column wash)

  • 18 - 22 min: 10% B (Re-equilibration)

Phase 3: Sample Preparation & Validation (per ICH Q2(R2))
  • Diluent: Prepare a diluent of 80:20 Water:ACN (v/v).

  • Standard Prep: Weigh accurately 10 mg of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid into a 10 mL volumetric flask. Dissolve in diluent (1.0 mg/mL).

  • Validation Execution: Execute Linearity (25% to 150% of target concentration), Precision (6 replicate injections, RSD ≤2.0% ), and Accuracy (spike recovery at 50%, 100%, 150%) as mandated by ICH Q2(R2)[1][8].

Part 4: Data Presentation & Reactivity Profiling

Table 1: Summary of Optimized HPLC Parameters
ParameterOptimized ConditionScientific Rationale
Stationary Phase Endcapped C18 (150 x 4.6 mm, 3 µm)Maximizes hydrophobic retention; endcapping prevents silanol interactions[3].
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Suppresses ionization of the propanoic acid ( pKa​ ~3.0) to prevent tailing[5].
Mobile Phase B Acetonitrile (ACN)Aprotic solvent; prevents acetal formation with the 4-formyl group.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates.
Column Temp 30°CStabilizes retention times and lowers system backpressure.
Diluent 80:20 Water:ACNMatches initial gradient conditions to prevent peak fronting/splitting[4].
Degradation Pathway & Impurity Profiling

Understanding the degradation pathways is critical for identifying unknown peaks during stability testing.

Degradation_Pathway Main API: 2-(2-Chloro-4-formyl- 6-methoxyphenoxy)propanoic acid Oxidation Oxidation (O2 / Peroxides) Main->Oxidation Acetal Reaction with Methanol (Solvent Artifact) Main->Acetal Impurity1 Dicarboxylic Acid Impurity (Highly Polar, Elutes Early) Oxidation->Impurity1 Impurity2 Dimethyl Acetal Derivative (Hydrophobic, Elutes Late) Acetal->Impurity2

Caption: Primary degradation and solvent-artifact pathways for 4-formyl phenoxypropanoic acid derivatives.

Table 2: Expected Chromatographic Behavior of Related Substances
Related Substance / ImpurityStructural Difference from APIExpected Relative Retention Time (RRT)
Dicarboxylic Acid Degradant Aldehyde oxidized to Carboxylic Acid~0.5 - 0.7 (More polar, elutes earlier)
Des-chloro Impurity Loss of Chlorine atom at position 2~0.8 - 0.9 (Less hydrophobic)
Main API N/A1.00
Dimethyl Acetal Artifact Aldehyde converted to Acetal (if MeOH used)~1.3 - 1.5 (Highly hydrophobic, elutes late)

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link][1]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link][2]

  • HPLC Column Selection: Core to Method Development (Part II) Welch Materials URL: [Link][3]

  • Reversed Phase HPLC Method Development Phenomenex URL: [Link][4]

  • Method Development by High-Performance Liquid Chromatography: Review International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL: [Link][5]

Sources

Reducing aldehyde oxidation during 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Compound Stability & Storage Portal. This guide is designed for researchers and drug development professionals handling 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid , a highly functionalized aromatic aldehyde building block.

Due to the electron-donating methoxy and phenoxy substituents on the aromatic ring, the formyl moiety of this compound is highly activated. If handled improperly, it rapidly undergoes autoxidation, converting the critical aldehyde into an unwanted carboxylic acid degradant (3-chloro-4-(1-carboxyethoxy)-5-methoxybenzoic acid). This guide provides the mechanistic insights, troubleshooting FAQs, and self-validating protocols required to maintain >99% purity during long-term storage.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality. Aldehydes do not spontaneously oxidize in a vacuum; they undergo a radical chain reaction known as the Bolland–Gee mechanism when exposed to molecular oxygen ( 3O2​ ) 1.

  • Initiation: Ultraviolet light or trace transition metals abstract a hydrogen atom from the formyl group, generating a highly reactive acyl radical.

  • Propagation: This acyl radical reacts with ambient oxygen to form a peroxy radical, which then abstracts a hydrogen from a neighboring aldehyde molecule to form a peroxy acid 1.

  • Termination: The peroxy acid undergoes a Baeyer-Villiger-type reaction with another aldehyde molecule, yielding two equivalents of the carboxylic acid degradant 2.

Autoxidation A Aldehyde Substrate (R-CHO) B Acyl Radical (R-CO•) A->B Initiation (hν, Trace Metals) C Peroxy Radical (R-CO-OO•) B->C + O₂ (Propagation) D Peroxy Acid (R-CO-OOH) C->D + R-CHO D->B H-abstraction E Carboxylic Acid (2x R-COOH) D->E + R-CHO (Baeyer-Villiger type)

Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Troubleshooting & FAQs

Q1: My solid compound degraded to the carboxylic acid despite being stored in a dark refrigerator at 4°C. Why? A1: Refrigeration slows down kinetic energy, but it does not eliminate the presence of molecular oxygen. The headspace of a standard vial contains enough O2​ to initiate the radical chain reaction. Furthermore, standard plastic caps are gas-permeable over long-term storage. You must displace the oxygen using a heavy inert gas (Argon) and seal the vial hermetically.

Q2: I need to store the compound as a stock solution for high-throughput screening. What is the best solvent system? A2: Never use ethereal solvents like THF or 2-Me-THF for long-term aldehyde storage. These solvents undergo autoxidation themselves to form unstable peroxides, which will rapidly and quantitatively oxidize your aldehyde 3. Instead, use HPLC-grade acetonitrile, which is highly stable. Degas the solvent by sparging with Argon for 15 minutes prior to dissolving the compound, and store aliquots at -20°C to avoid repeated freeze-thaw cycles 4.

Q3: How can I confirm if my batch has oxidized before starting a sensitive cross-coupling reaction? A3: Visual inspection is insufficient, as the carboxylic acid degradant often co-crystallizes with the aldehyde. You must run a rapid LC-MS or HPLC check. The carboxylic acid derivative will elute earlier (more polar) on a standard Reverse-Phase C18 column and will show an [M−H]− mass shift of +16 Da in negative ion mode.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, storage must be treated as a self-validating system . Do not assume a compound is stable; prove it before and after storage.

Protocol: Self-Validating Inert Storage Workflow for Solid Aldehydes

Step 1: Baseline Purity Validation (Pre-Storage)

  • Action: Dissolve 1 mg of the compound in 1 mL of HPLC-grade acetonitrile. Run a Reverse-Phase HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

  • Causality: Establishes a quantitative baseline (e.g., 99.5% purity) to mathematically verify the success of the storage protocol later.

Step 2: Moisture & Metal Remediation

  • Action: Transfer the bulk solid to an acid-washed, amber glass vial. Place the vial in a vacuum desiccator over P2​O5​ for 12 hours.

  • Causality: Acid washing removes trace transition metals on the glass surface that act as Fenton-like initiators for radical formation. The amber glass blocks UV-promoted initiation. Desiccation removes residual moisture, preventing hydration-dependent oxidation pathways.

Step 3: Argon Blanketing (Schlenk Technique)

  • Action: Remove the vial from the desiccator and immediately connect to a Schlenk line. Perform three cycles of vacuum (5 minutes) and Argon backfill.

  • Causality: Argon (Atomic mass 39.9 u) is significantly heavier than diatomic Nitrogen (28.0 u) and ambient air (~29.0 u). It sinks to the bottom of the vial, creating an impenetrable physical blanket over the solid compound that completely displaces 3O2​ .

Step 4: Hermetic Sealing & Thermal Control

  • Action: While under a positive flow of Argon, seal the vial with a PTFE-lined silicone septum cap. Wrap the cap boundary tightly with Parafilm and store at -20°C.

  • Causality: PTFE is chemically inert and highly impermeable to atmospheric oxygen compared to standard polyethylene caps. Lowering the temperature to -20°C exponentially decreases the kinetic rate of any residual radical propagation.

Step 5: Post-Storage Viability Testing

  • Action: Upon retrieval, allow the vial to reach room temperature before opening to prevent atmospheric moisture condensation. Repeat Step 1 to validate that purity remains within 0.5% of the baseline.

StorageWorkflow S1 1. Purity Check (HPLC Baseline) S2 2. Desiccation (Remove H₂O) S1->S2 S3 3. Amber Vial (Block UV) S2->S3 S4 4. Argon Purge (Displace O₂) S3->S4 S5 5. PTFE Seal (Gas-Tight) S4->S5 S6 6. -20°C Storage (Kinetic Control) S5->S6

Step-by-step workflow for the long-term inert storage of sensitive aldehydes.

Data Presentation: Degradation Metrics

The following table summarizes the quantitative impact of various storage conditions on the structural integrity of highly activated aromatic aldehydes over a 6-month period.

Table 1: Impact of Storage Conditions on Aldehyde Integrity

Storage ConditionAtmosphereContainer TypeTemp (°C)Purity (1 Month)Purity (6 Months)
Optimal (SOP) ArgonAmber Glass (PTFE Seal)-20°C>99.9%99.5%
Cold Storage Only Ambient AirClear Glass (Standard Cap)4°C94.2%78.1%
Solution (MeCN) Argon SpargedAmber Glass-20°C99.1%96.3%
Solution (THF) Ambient AirClear Glass20°C82.4%< 10.0% (Failed)

Note: Storing the compound in non-degassed ethereal solvents like THF results in near-complete conversion to the carboxylic acid due to solvent-mediated peroxide formation.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (National Institutes of Health) URL:[Link]

  • Aldehydes and Ketones to Carboxylic Acids Source: Chemistry Steps URL:[Link]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Source: ResearchGate URL:[Link]

Sources

Optimizing catalyst loading for 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides troubleshooting protocols and mechanistic insights for the derivatization of the bifunctional scaffold 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid. Due to the presence of an aromatic aldehyde, an α -aryloxy carboxylic acid, and a sensitive aryl chloride, catalyst loading is the single most critical parameter for achieving high chemoselectivity.

Below, you will find targeted FAQs, self-validating protocols, and quantitative data to guide your optimization.

Part 1: Formyl Group Derivatization (Reductive Amination)

Focus: Palladium-Catalyzed Imine Reduction

FAQ 1: Why am I observing the loss of the chloro substituent during my reductive amination? A: You are experiencing competitive hydrodehalogenation. The aryl chloride bond in this scaffold is susceptible to oxidative addition by palladium. When the Pd/C catalyst loading exceeds 2–5 mol%, or if the hydrogen pressure is too high, the rate of C–Cl bond cleavage becomes competitive with the desired imine reduction. Actionable Insight: Restrict Pd/C (10% wt) loading to exactly 2.0 mol%. If dehalogenation persists, switch to a transfer hydrogenation approach with ammonium formate, which offers significantly higher chemoselectivity for the imine over the aryl halide .

FAQ 2: My aldehyde is reducing to an alcohol before the amine can react. How do I fix this? A: This is a kinetic issue caused by introducing the reducing agent before imine formation has reached thermodynamic completion. Actionable Insight: Adopt a two-step "one-pot" protocol. Allow the amine and aldehyde to condense completely in the presence of a dehydrating agent before introducing the Pd/C catalyst and hydrogen gas.

Protocol A: Chemoselective Palladium-Catalyzed Reductive Amination

Self-Validating Workflow:

  • Imine Formation: Dissolve 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous methanol (0.2 M). Add activated 4Å molecular sieves.

  • Validation Check 1: Stir at 25°C for 2–4 hours. Check an aliquot by LC-MS. The aldehyde peak (typically absorbing strongly at 280 nm) must be >95% consumed, replaced by the imine mass [M+H-H2O]+. Do not proceed to step 3 until this is confirmed.

  • Catalyst Addition: Filter off the molecular sieves under nitrogen. Add exactly 2.0 mol% of 10% Pd/C.

  • Reduction: Purge the flask with N 2​ , then attach a balloon of H 2​ gas (1 atm). Stir vigorously for 6 hours.

  • Validation Check 2: Monitor for the disappearance of the yellow imine color (which indicates successful reduction). LC-MS should show the secondary amine without the M-34 peak (which would indicate loss of the Cl isotope pattern).

  • Workup: Filter through a tightly packed Celite pad to remove Pd/C, wash with methanol, and concentrate under reduced pressure.

Part 2: Propanoic Acid Derivatization (Steglich Esterification)

Focus: DMAP-Catalyzed Acyl Transfer

FAQ 3: My esterification is stalling at 40% conversion, and I am isolating a highly stable, inactive byproduct. What is happening? A: Your DMAP catalyst loading is too low. In a Steglich esterification, DCC reacts with the propanoic acid to form an O-acylisourea intermediate. If DMAP is not present in sufficient concentration (typically 5–10 mol%) to rapidly attack this intermediate, the O-acylisourea undergoes a slow, irreversible [1,3]-sigmatropic rearrangement to form an inactive N-acylurea dead-end . Actionable Insight: Ensure DMAP loading is strictly maintained at 10 mol%.

FAQ 4: If DMAP prevents the dead-end, why not use a full equivalent (100 mol%) to maximize the reaction rate? A: Overloading DMAP causes racemization. The target molecule is a propanoic acid derivative, meaning it has an α -proton adjacent to the carbonyl and the aryloxy group. High concentrations of the basic DMAP will deprotonate this α -carbon in the highly activated N-acylpyridinium intermediate, leading to ketene formation and subsequent loss of stereochemical integrity .

Protocol B: Optimized DMAP-Catalyzed Steglich Esterification

Self-Validating Workflow:

  • Activation: Dissolve the starting acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (0.1 M) at 0°C.

  • Catalyst Loading: Add exactly 10 mol% of 4-Dimethylaminopyridine (DMAP).

  • Coupling Agent: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 15 minutes.

  • Validation Check 1: Within 10 minutes of DCC addition, a white precipitate of dicyclohexylurea (DCU) must begin to form. This visually validates that the O-acylisourea is forming and reacting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the DCU precipitate. Wash the organic filtrate with 0.5 M HCl (to remove the DMAP catalyst), then saturated NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate.

Part 3: Quantitative Data Summaries

Table 1: Effect of Pd/C Catalyst Loading on Reductive Amination Outcomes

Pd/C Loading (mol%) Imine Conversion (%) Target Amine Yield (%) Dehalogenated Byproduct (%)
0.5% 45% 42% <1%
2.0% >99% 92% <2%
5.0% >99% 78% 15%

| 10.0% | >99% | 40% | 58% |

Table 2: Effect of DMAP Loading on Steglich Esterification Outcomes

DMAP Loading (mol%) Reaction Time (h) Target Ester Yield (%) N-Acylurea Formation (%) Enantiomeric Excess (ee%)*
1% 24 35% 60% >99%
10% 12 94% <2% >99%
50% 4 96% <1% 75%
100% 2 95% <1% 12%

*Assuming the use of enantiopure starting material.

Part 4: Mechanistic Visualizations

Workflow Start 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid Aldehyde Target: Formyl Group (Reductive Amination) Start->Aldehyde Acid Target: Propanoic Acid (Steglich Esterification) Start->Acid PdC Catalyst: Pd/C Loading: 1-5 mol% Aldehyde->PdC DMAP Catalyst: DMAP Loading: 5-10 mol% Acid->DMAP Dehalogenation Issue: Dehalogenation (Loss of Cl) PdC->Dehalogenation Excess Pd/C OverReduction Issue: Alcohol Formation PdC->OverReduction Premature H2 NAcylUrea Issue: N-Acylurea Formation DMAP->NAcylUrea < 5 mol% DMAP Racemization Issue: Alpha-Carbon Racemization DMAP->Racemization > 20 mol% DMAP

Optimization workflow for catalyst loading based on the target derivatization site.

DMAP_Cycle Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl DCC N_AcylUrea N-Acylurea (Inactive Dead-End) O_Acyl->N_AcylUrea [1,3]-shift (Low DMAP) N_AcylPy N-Acylpyridinium (Hyperactive Intermediate) O_Acyl->N_AcylPy + DMAP (Fast) Product Ester Product + DCU N_AcylPy->Product + Alcohol Product->N_AcylPy Recycles DMAP

DMAP catalytic cycle illustrating the concentration-dependent N-acylurea dead-end pathway.

References

  • Berdini, V., Cesta, M. C., Curti, R., & Allegretti, M. (2002). "A Modified Palladium Catalyzed Reductive Amination Procedure." Tetrahedron, 58(28), 5669-5674. Available at:[Link][1]

  • Neises, B., & Steglich, W. (2003). "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses, 7, 93. Available at:[Link][2]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry, 23(17), 6405-6413. Available at:[Link][3]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid vs. Unsubstituted Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In advanced organic synthesis and drug development, the phenoxypropanoic acid scaffold serves as a versatile foundational building block. However, the reactivity of this scaffold is profoundly dictated by its aromatic substitution pattern. This guide provides an objective, data-driven comparison between 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (Compound A)—a highly functionalized, sterically encumbered building block—and unsubstituted 2-phenoxypropanoic acid (Compound B), a classic electron-rich aromatic system.

As application scientists, we must recognize that these two molecules do not simply represent variations of the same class; they represent fundamentally divergent reactivity paradigms. Compound B is a classic substrate for Electrophilic Aromatic Substitution (EAS)[1], whereas Compound A is an electronically deactivated, orthogonally functionalizable scaffold designed for complex cross-linking and Nucleophilic Aromatic Substitution (SNAr).

Table 1: Physicochemical & Electronic Comparison
Property / ParameterCompound A (2-Cl-4-CHO-6-OMe)Compound B (Unsubstituted)Mechanistic Rationale
Aromatic Electron Density Severely DepletedEnrichedFormyl (-M) and Chloro (-I) groups in A withdraw electron density; Phenoxy (+M) in B donates density[1].
EAS Reactivity Unreactive / BlockedHighly Reactive (Ortho/Para)Compound A has positions 2, 4, 6 blocked, and the ring is deactivated. Compound B is activated by the ether oxygen[1].
SNAr Reactivity Highly SusceptibleUnreactiveThe -M effect of the para-formyl group in A stabilizes the Meisenheimer complex during nucleophilic attack.
Ether Linkage Stability Labile under strong nucleophilesHighly StableThe phenoxide leaving group of A is stabilized by electron-withdrawing groups, increasing ether cleavage risk.
Orthogonal Handles Carboxylic Acid, Aldehyde, Aryl ChlorideCarboxylic Acid onlyCompound A enables chemoselective bioconjugation via the formyl group without affecting the acid.
Calculated TPSA (Ų) ~85.046.53[2]Compound A possesses additional polar surface area due to methoxy and formyl oxygen atoms.

Mechanistic Causality: Divergent Reactivity Pathways

The fundamental divergence in reactivity between these two compounds is governed by the Hammett substituent constants ( σ ) of the functional groups on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

In unsubstituted phenoxypropanoic acid (Compound B), the lone pairs on the ether oxygen delocalize into the aromatic π -system (+M effect), creating regions of high electron density at the ortho and para positions. Kinetic studies on the chlorination of 2-phenoxypropanoic acid demonstrate that the reaction proceeds via an electrophilic attack on the ring, heavily influenced by the para/meta ratio of polar substituent effects[1].

Conversely, Compound A is essentially inert to standard EAS. The strongly electron-withdrawing formyl group ( σp​≈0.42 ) and the inductive withdrawal of the chloro group ( σm​≈0.37 ) deplete the ring's nucleophilicity. Furthermore, the ortho and para positions relative to the ether oxygen are sterically blocked by the methoxy, chloro, and formyl groups.

Aldehyde-Directed Orthogonal Functionalization

Compound A's true value lies in its 4-formyl group. This provides an electrophilic carbon center that is completely absent in Compound B. This allows for orthogonal functionalization—such as reductive amination, Wittig olefination, or hydrazone formation—while leaving the propanoic acid moiety intact.

Reactivity CompA Compound A (2-Cl-4-CHO-6-OMe) EAS_A Electrophilic Aromatic Substitution (Blocked/Deactivated) CompA->EAS_A Steric Hindrance & -M/-I Effects SNAr_A Nucleophilic Aromatic Substitution (Ether Cleavage Risk) CompA->SNAr_A Formyl/Chloro Stabilization Aldehyde Aldehyde Functionalization (e.g., Reductive Amination) CompA->Aldehyde Orthogonal Electrophile CompB Compound B (Unsubstituted) EAS_B Electrophilic Aromatic Substitution (Ortho/Para Directed) CompB->EAS_B +M Effect of Phenoxy Oxygen

Fig 1: Electronic effects dictating divergent reactivity pathways for Compound A vs B.

Experimental Methodologies & Self-Validating Protocols

To practically demonstrate these differences, the following protocols outline the optimal experimental workflows for utilizing each compound based on their distinct electronic profiles.

Protocol 1: Orthogonal Reductive Amination of Compound A

Objective: Chemoselective functionalization of the formyl group without inducing ether cleavage or reacting with the carboxylic acid.

Causality Note: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over Sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde or the carboxylic acid, preventing unwanted side reactions.

  • Imine Formation: Dissolve 1.0 eq of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 1.1 eq of the desired primary amine. Stir at 25°C for 2 hours to allow complete imine formation.

  • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise to the reaction mixture. Stir at 25°C for 12 hours.

  • Validation Check (Self-Validating Step): Perform TLC (DCM:MeOH 9:1). The disappearance of the UV-active aldehyde spot and the appearance of a more polar, ninhydrin-positive spot confirms successful amination.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Adjust the aqueous layer to pH 4-5 using 1M HCl to ensure the propanoic acid moiety is protonated, then extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate in vacuo.

Workflow Step1 Step 1: Imine Formation Primary Amine, DCE, 25°C Step2 Step 2: Reduction NaBH(OAc)3, 12h Step1->Step2 Step3 Step 3: Workup pH 4-5 Adjust, EtOAc Extract Step2->Step3

Fig 2: Orthogonal reductive amination workflow for Compound A.

Protocol 2: Electrophilic Chlorination of Compound B (Unsubstituted PPA)

Objective: Regioselective functionalization of the electron-rich aromatic ring.

Causality Note: As established in kinetic studies[1], the phenoxy oxygen directs electrophiles to the ortho and para positions. We utilize an aqueous acetic acid solvent system to stabilize the charged activated complex formed during the rate-determining step.

  • Preparation: Dissolve 1.0 eq of 2-phenoxypropanoic acid in a 50% (v/v) aqueous acetic acid solution[1].

  • Electrophilic Addition: Add 1.05 eq of a mild chlorinating agent, such as 1-chloro-3-methyl-2,6-diphenylpiperidin-4-one (NCP) or N-Chlorosuccinimide (NCS).

  • Reaction: Stir the mixture at 45°C (318 K) for 4 hours. The isokinetic temperature for this transformation suggests preferential involvement of water molecules in stabilizing the transition state[1].

  • Validation Check: LC-MS analysis should reveal a mass shift of +34 Da, corresponding to monochlorination. The primary isomer will be 2-(4-chlorophenoxy)propanoic acid due to steric hindrance at the ortho position by the propanoic acid side chain.

  • Isolation: Dilute with water to precipitate the chlorinated product. Filter and recrystallize from ethanol/water.

Conclusion for Drug Development Professionals

When selecting between these scaffolds for library generation or API synthesis:

  • Choose Unsubstituted Phenoxypropanoic Acid when the synthetic route requires late-stage functionalization of the aromatic ring via EAS, or when a highly stable ether linkage is required for in vivo stability[2].

  • Choose 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid when designing bifunctional linkers, PROTACs, or complex conjugates where orthogonal reactivity (aldehyde vs. carboxylic acid) is paramount. However, researchers must account for the increased lability of the ether bond under strongly nucleophilic or basic conditions due to the stabilized phenoxide leaving group.

Sources

HPLC vs GC-MS for purity validation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Purity Validation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid: HPLC-PDA vs. GC-MS

As pharmaceutical and agrochemical pipelines become increasingly stringent, the purity validation of complex synthetic intermediates is non-negotiable. 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a highly functionalized aromatic molecule featuring a carboxylic acid, an aldehyde, a halogen, and an ether linkage. Validating the purity of such a polyfunctional compound requires an analytical strategy that accounts for its specific physicochemical liabilities.

According to the ICH Q2(R2) guideline on the validation of analytical procedures, a robust control strategy must demonstrate specificity, precision, and accuracy across the reportable range[1]. To achieve this, analytical scientists must choose between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—or ideally, use both as orthogonal self-validating systems.

This guide objectively compares HPLC-PDA and GC-MS methodologies for this specific molecule, detailing the causality behind the experimental parameters and providing field-proven protocols.

Physicochemical Profiling: The Causality of Method Selection

Before injecting a sample, an Application Scientist must evaluate the molecule's structural impact on chromatographic behavior:

  • The Propanoic Acid Moiety (-COOH): This highly polar group is the primary analytical challenge. In reversed-phase HPLC, if the mobile phase pH is above the molecule's pKa, the acid ionizes, leading to poor retention and severe peak tailing due to secondary interactions with residual silanols on the stationary phase[2]. In GC, the free carboxylic acid causes strong hydrogen bonding, resulting in non-volatility and thermal degradation.

  • The Formyl Group (-CHO): The aldehyde provides a strong UV chromophore (ideal for HPLC-PDA) but lacks alpha-protons on the aromatic ring, meaning it will not easily enolize. This is highly advantageous for GC-MS derivatization, as it prevents unwanted side-reactions.

  • The Aromatic Backbone: The heavily substituted phenoxy ring provides excellent hydrophobicity for C18 HPLC columns and strong structural rigidity that yields predictable mass fragmentation in GC-MS.

Methodology 1: HPLC-PDA (The Gold Standard for Intact Analysis)

Rationale & Causality: HPLC coupled with a Photodiode Array (PDA) detector is the primary method for this compound because it allows for intact analysis without chemical alteration. To overcome the ionization of the carboxylic acid, an acidic mobile phase (0.1% Trifluoroacetic Acid, pH ~2.0) is mandatory. This forces the propanoic acid into its neutral, protonated state, maximizing hydrophobic retention and ensuring sharp, symmetrical peaks[2].

Self-Validating Protocol:

  • Standard Preparation: Accurately weigh 10.0 mg of the analyte into a 10 mL volumetric flask. Dissolve and make up to volume with a 50:50 Acetonitrile:Water diluent (Yields 1.0 mg/mL).

  • System Suitability Testing (SST): Inject a diluent blank to verify baseline stability and absence of carryover. Inject a resolution mixture (analyte spiked with a known oxidized impurity) to confirm a resolution factor ( Rs​ ) > 2.0.

  • Chromatographic Parameters:

    • Column: End-capped C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient Program: 10% B to 90% B over 15 minutes; hold at 90% B for 3 minutes; return to 10% B for 5 minutes of re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA extracted at 254 nm (optimal for the conjugated aromatic system).

Methodology 2: GC-MS (Orthogonal Validation via Derivatization)

Rationale & Causality: While HPLC provides excellent quantitative data, GC-MS is required for the orthogonal identification of unknown impurities via mass fragmentation. Because the intact carboxylic acid is non-volatile, it must be derivatized. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the labile acidic proton with a trimethylsilyl (TMS) group, neutralizing the polarity and drastically increasing volatility[3]. The reaction requires elevated heat to overcome the steric hindrance of the branched propanoic acid chain[4].

Self-Validating Protocol:

  • Sample Dehydration: Transfer 1.0 mg of the analyte to a silanized glass vial. Evaporate any residual moisture under a gentle stream of ultra-pure nitrogen. (Causality: BSTFA is highly sensitive to water, which will immediately quench the silylation reaction).

  • Derivatization: Add 100 µL of anhydrous pyridine (acts as both solvent and acid scavenger) and 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) catalyst.

  • Incubation: Cap tightly and heat in a dry block at 70°C for 60 minutes to ensure quantitative conversion to the TMS-ester[3][4].

  • System Suitability Testing (SST): Inject a reagent blank (Pyridine + BSTFA, heated) to map and exclude siloxane background ghost peaks.

  • Chromatographic Parameters:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Ultra-pure Helium at 1.0 mL/min (constant flow).

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Detection: Electron Impact (EI-MS) at 70 eV, full scan m/z 50–500. Monitor the molecular ion of the TMS-derivative to confirm complete derivatization.

Comparative Data Summary

The following table synthesizes the performance metrics of both methodologies based on standard ICH Q2(R2) validation parameters.

Validation ParameterHPLC-PDA (Intact Analysis)GC-MS (Derivatized Analysis)
Sample Preparation Direct dissolution (Fast, <5 mins)Moisture-free silylation (Slow, ~60 mins)
Analyte State Intact (Protonated Carboxylic Acid)Trimethylsilyl (TMS) Ester
Separation Mechanism Hydrophobic interactions (Reverse-Phase)Boiling point & polarity (Capillary GC)
Detection Limit (LOD) ~0.05 - 0.1 µg/mL (UV dependent)~0.01 - 0.05 µg/mL (Highly sensitive EI-MS)
Specificity Retention time + UV Spectral LibraryRetention time + Mass fragmentation pattern
Primary Artifacts Baseline drift from gradient elutionSiloxane ghost peaks from BSTFA reagent
Primary Use Case Routine batch release & assay quantificationImpurity identification & orthogonal validation

Orthogonal Purity Validation Workflow

To achieve a regulatory-compliant purity profile, both methodologies should be utilized in tandem. The logical relationship of this workflow is visualized below.

PurityValidation Start 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid Split Start->Split HPLC_Path HPLC-PDA (Primary Intact Analysis) Split->HPLC_Path GCMS_Path GC-MS (Orthogonal Validation) Split->GCMS_Path HPLC_Prep Dilution in Mobile Phase (No Derivatization) HPLC_Path->HPLC_Prep GCMS_Prep Silylation (BSTFA + 1% TMCS) GCMS_Path->GCMS_Prep HPLC_Cond C18 Column Acidic pH (0.1% TFA) HPLC_Prep->HPLC_Cond GCMS_Cond DB-5MS Column EI Ionization GCMS_Prep->GCMS_Cond Result ICH Q2(R2) Validated Purity Profile HPLC_Cond->Result GCMS_Cond->Result

Caption: Workflow for orthogonal purity validation using HPLC-PDA and GC-MS.

Conclusion

For the purity validation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid, HPLC-PDA is the most efficient and robust method for routine quantitative assay, provided that ionization is suppressed using an acidic mobile phase. However, a comprehensive control strategy requires GC-MS following BSTFA derivatization to validate the absence of co-eluting impurities and to structurally identify unknown degradation products. Employing both techniques ensures a self-validating, ICH-compliant analytical package.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • GC-MS analysis of water-soluble organics in atmospheric aerosol: response surface methodology for optimizing silyl-derivatization for simultaneous analysis of carboxylic acids and sugars National Library of Medicine (PubMed) URL:[Link]

Sources

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid compared to 2,4-dichlorophenoxyacetic acid (2,4-D)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in plant chemical biology and agrochemical development, evaluating synthetic auxins requires looking beyond basic herbicidal efficacy. We must analyze the molecular architecture that dictates receptor kinetics, metabolic stability, and utility as a chemical probe.

This technical guide provides an objective, mechanistic comparison between the gold-standard synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D) , and the highly functionalized building block 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (hereafter referred to as C-FMPP ). While 2,4-D remains a cornerstone of commercial agriculture and tissue culture, C-FMPP represents a specialized scaffold designed for bioconjugation, structural tuning, and advanced receptor probing.

Structural and Mechanistic Analysis

To understand the divergent applications of these two molecules, we must examine how their structural differences dictate their interaction with the plant's endogenous signaling machinery.

2,4-Dichlorophenoxyacetic acid (2,4-D) 2,4-D is a systemic synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA)[1]. Structurally, it consists of a phenoxy ring with chloro substitutions at the 2 and 4 positions, linked to an achiral acetic acid moiety. Its primary mode of action involves binding to the TIR1/AFB F-box receptor proteins. This binding enhances the receptor's affinity for Aux/IAA repressor proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome ()[2]. The degradation of these repressors unleashes ARF transcription factors, leading to uncontrolled cell elongation and a lethal overproduction of reactive oxygen species (ROS) in dicots ()[3].

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (C-FMPP) C-FMPP shares the phenoxyalkanoic acid core but introduces three critical structural deviations that alter its pharmacological profile:

  • Chirality (Propanoic Acid Core): Unlike the achiral acetic acid of 2,4-D, the propanoic acid chain introduces a stereocenter at the alpha carbon. In phenoxypropionate herbicides (e.g., mecoprop), only the (R)-enantiomer is biologically active because it perfectly aligns with the stereospecific constraints of the TIR1 binding pocket.

  • Steric Locking (2,6-Disubstitution): The presence of a 2-chloro and 6-methoxy group flanking the ether linkage creates severe steric crowding. This restricts the rotational freedom of the propanoic acid side chain, potentially locking the molecule into a rigid, pre-organized bioactive conformation that alters receptor on/off rates compared to the relatively unhindered 2,4-D.

  • The Electrophilic Handle (4-Formyl Group): The 4-formyl (aldehyde) group is the defining feature of C-FMPP. While aldehydes are generally avoided in field herbicides due to metabolic oxidation, this reactive handle is invaluable for drug development professionals. It allows for rapid Schiff base formation or reductive amination, enabling researchers to covalently link this auxin mimic to fluorophores (for subcellular tracking) or E3-ligase recruiters (for PROTAC development).

Quantitative Comparative Data

The following table summarizes the physicochemical properties and functional capabilities of both compounds, highlighting their respective utilities in research and development.

Property / Feature2,4-Dichlorophenoxyacetic acid (2,4-D)2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid
Chemical Formula C8H6Cl2O3C11H11ClO5
Molecular Weight 221.04 g/mol 258.65 g/mol
Core Scaffold Phenoxyacetic acid (Achiral)Phenoxypropanoic acid (Chiral center at C2)
Aromatic Substitutions 2,4-dichloro2-chloro, 4-formyl, 6-methoxy
Primary Application Commercial broadleaf herbicide, cell cultureChemical biology probe, bioconjugation precursor
Receptor Interaction High-affinity TIR1/AFB agonistTunable TIR1 agonist (steric modulation)
Derivatization Handle Carboxylic acid onlyCarboxylic acid + Reactive Aldehyde (Formyl)

Pathway Visualization

The diagram below illustrates the molecular integration of these synthetic auxins into the endogenous TIR1/AFB signaling pathway.

AuxinSignaling cluster_0 Ligand Input D24 2,4-D (Standard Auxin) TIR1 TIR1/AFB Receptor (F-box protein) D24->TIR1 High Affinity Binding CFMPP C-FMPP (Functionalized Probe) CFMPP->TIR1 Tunable Binding (Steric Bulk) AuxIAA Aux/IAA Repressor (Ubiquitination Target) TIR1->AuxIAA Recruits for Ubiquitination (Auxin-dependent) Proteasome 26S Proteasome (Degradation Complex) AuxIAA->Proteasome Targeted for Degradation ARF ARF Transcription Factors (Derepressed State) AuxIAA->ARF Releases Inhibition Response Physiological Response (ROS, Epinasty, Cell Death) ARF->Response Gene Transcription

Fig 1: Auxin-mediated TIR1/AFB signaling pathway and ligand integration points.

Experimental Methodologies (Self-Validating Systems)

To objectively compare the performance of 2,4-D against the C-FMPP probe, researchers must utilize assays that measure both primary receptor kinetics and downstream physiological toxicity.

Protocol 1: Real-Time Ternary Complex Assembly via Surface Plasmon Resonance (SPR)

Causality: Auxin perception is not a simple binary binding event; it is a dynamic co-receptor assembly process (Ligand + TIR1 + Aux/IAA). SPR allows for the real-time kinetic measurement of this ternary complex formation without labeling the core proteins, which is crucial when testing a sterically bulky probe like C-FMPP that may exhibit altered association ( ka​ ) or dissociation ( kd​ ) rates.

  • Surface Preparation: Immobilize a biotinylated Aux/IAA degron peptide (the specific sequence recognized by the TIR1-auxin complex) onto a streptavidin-coated sensor chip.

  • Analyte Preparation: Pre-incubate purified recombinant TIR1 protein with varying concentrations (10 nM to 100 µM) of either 2,4-D or C-FMPP.

  • Kinetic Injection: Inject the TIR1-ligand complex over the Aux/IAA surface at a constant flow rate of 30 µL/min. (Constant flow minimizes mass transport limitations, ensuring accurate kinetic calculations).

  • Regeneration: Wash the chip with a mild glycine-HCl buffer (pH 2.5) to disrupt the protein complex without denaturing the immobilized peptide.

  • Self-Validation Mechanism: A reference flow cell lacking the Aux/IAA peptide must be used simultaneously to subtract non-specific binding of the TIR1-ligand complex to the dextran matrix. Furthermore, a baseline injection of TIR1 without ligand establishes the basal affinity, ensuring that any measured increase in assembly is strictly ligand-dependent.

Protocol 2: In Vivo ROS Burst and Root Inhibition Assay

Causality: As demonstrated by, the ultimate toxicity of synthetic auxins like 2,4-D culminates in a massive burst of reactive oxygen species (ROS)[3]. Measuring ROS provides a direct readout of herbicidal efficacy, distinguishing a mere growth regulator from a lethal synthetic auxin.

  • Seedling Germination: Grow Arabidopsis thaliana (Col-0) seedlings vertically on half-strength MS agar plates for 5 days.

  • Compound Treatment: Transfer seedlings to plates containing 0.1 µM, 1 µM, and 10 µM of 2,4-D or C-FMPP. (A concentration gradient is essential because auxins exhibit biphasic dose responses—growth promotion at low doses, toxicity at high doses).

  • Phenotypic Scoring: After 72 hours, measure primary root length using digital imaging software to quantify growth arrest.

  • ROS Quantification: Stain the roots with 10 µM H2DCFDA (a fluorescent ROS indicator) for 30 minutes. Image using confocal microscopy (Ex: 488 nm, Em: 525 nm). H2DCFDA is oxidized by intracellular ROS to a highly fluorescent state, directly validating the downstream oxidative stress pathway.

  • Self-Validation Mechanism: The inclusion of an inactive auxin analog (e.g., 1-NAA) alongside a mock-treated (DMSO) control ensures that the observed ROS burst and root inhibition are specifically mediated by active TIR1 signaling, rather than general chemical cytotoxicity.

References

  • "2,4-Dichlorophenoxyacetic acid", Wikipedia. URL:[Link]

  • Song, Y. (2014). "Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide", Journal of Integrative Plant Biology. URL:[Link]

  • Pazmiño, D. M., Romero-Puertas, M. C., & Sandalio, L. M. (2012). "Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants", Plant Signaling & Behavior. URL:[Link]

Sources

In Vitro Assay Validation Using 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Focus: Orthogonal validation of novel nuclear receptor ligands against established clinical benchmarks.

Executive Summary

The compound 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CFMP-PA) presents a highly versatile phenoxypropanoic acid scaffold, a structural motif classically associated with Peroxisome Proliferator-Activated Receptor (PPAR) modulation. The presence of the formyl group provides a unique electrophilic handle for tethering or localized receptor interaction.

As a Senior Application Scientist, I approach the validation of such novel scaffolds not merely as a sequence of procedural steps, but as a rigorous exercise in hypothesis testing. To definitively characterize CFMP-PA, we must objectively compare its performance against established full agonists (e.g., Rosiglitazone, Pioglitazone) using a self-validating, orthogonal assay strategy. This guide details the causality behind these experimental choices and provides robust, step-by-step methodologies for both biochemical and cell-based validation.

The Causality of Orthogonal Validation

Relying on a single assay format in drug discovery inevitably introduces blind spots. A compound might show high affinity in a biochemical binding assay but fail to cross the cell membrane, or conversely, it might show cellular activity through off-target toxicity rather than specific receptor engagement.

To build a self-validating system, we employ two orthogonal approaches:

  • TR-FRET Competitive Binding Assay (Biochemical): Establishes direct, target-specific engagement with the PPARγ Ligand Binding Domain (LBD), isolating the physical interaction from cellular variables[1].

  • Luciferase Reporter Gene Assay (Cell-Based): Confirms that the physical binding translates into functional transcriptional activation within a living biological system[2].

Workflow A CFMP-PA Ligand Prep B TR-FRET Assay (Biochemical) A->B Direct Binding C Reporter Gene (Cell-Based) A->C Functional Efficacy D Data Synthesis & Comparison B->D IC50 / Ki C->D EC50 / Emax

Figure 1: Orthogonal validation workflow for CFMP-PA ligand characterization.

Biochemical Validation: TR-FRET Competitive Binding Assay

Scientific Rationale

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for quantifying receptor-ligand interactions. By utilizing a Terbium (Tb)-labeled anti-GST antibody and a fluorescent pan-PPAR tracer, we measure the displacement of the tracer by our CFMP-PA ligand. Time-resolved measurements (incorporating a ~100 µs delay before reading) eliminate short-lived background autofluorescence from the compound or the microplate, isolating the specific FRET signal[3].

Self-Validating Protocol

Note: This protocol is designed to prevent false positives by incorporating strict equilibrium controls.

  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl). Crucial Step: Add 5 mM Dithiothreitol (DTT) fresh daily. DTT prevents the oxidation of critical cysteine residues in the PPARγ-LBD; failing to include it will artificially lower the receptor's binding capacity[4].

  • Ligand Titration: Prepare a 3-fold, 10-point serial dilution of CFMP-PA, Rosiglitazone (Positive Control), and DMSO (Vehicle Control) in a 384-well low-volume plate. Maintaining a constant final DMSO concentration (typically 1%) across all wells is mandatory to prevent solvent-induced denaturation.

  • Complex Assembly: Add the GST-tagged PPARγ-LBD, the Tb-anti-GST antibody, and the fluorescent tracer simultaneously. Causality Check: Do not premix the receptor and tracer prior to adding the competitor. Allowing the receptor-tracer complex to form first significantly increases the time required to reach thermodynamic equilibrium, skewing the IC50 values of the test compound[4].

  • Incubation & Detection: Incubate in the dark at room temperature for 2 hours to ensure equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Quality Control (Z'-Factor): Calculate the Z'-factor using the DMSO vehicle (max FRET) and 10 µM Rosiglitazone (min FRET). A Z'-factor > 0.5 validates the assay's robustness.

Functional Validation: Cell-Based Reporter Gene Assay

Scientific Rationale

Binding does not equal function. To determine whether CFMP-PA acts as an agonist, partial agonist, or antagonist, we utilize a reporter gene assay. The binding of ligands to the PPARγ LBD induces a conformational shift, stabilizing the AF-2 helix and recruiting coactivator proteins (e.g., SRC-1, CBP), which subsequently drive the transcription of a target gene[2].

Mechanism L CFMP-PA Ligand R PPARγ LBD (Inactive) L->R Competitive Binding C Active Ligand-Receptor Complex R->C Conformational Shift Co Coactivator Recruitment C->Co AF-2 Stabilization T Luciferase Transcription Co->T Promoter Activation

Figure 2: Mechanistic pathway of PPARγ activation by CFMP-PA.

Self-Validating Protocol
  • Cell Culture & Transfection: Plate HEK293T cells. Co-transfect with a GAL4-PPARγ-LBD fusion plasmid and a UAS-firefly luciferase reporter. Causality Check: Using a GAL4 fusion system rather than full-length PPARγ minimizes background noise from endogenous nuclear receptors binding to standard PPREs, providing a highly specific readout[5].

  • Internal Normalization: Co-transfect a constitutively active Renilla luciferase plasmid. This is a critical self-validating step to normalize for well-to-well variations in transfection efficiency and cell proliferation[6].

  • Ligand Treatment: 24 hours post-transfection, treat cells with serial dilutions of CFMP-PA and Rosiglitazone in charcoal-stripped serum. Standard serum contains endogenous lipid ligands that will mask the baseline and artificially compress your assay window.

  • Luminescence Detection: After 24 hours of compound exposure, lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-reporter assay system.

  • Parallel Viability Check: Run a parallel plate with a resazurin-based viability assay. If a compound shows a drop in luciferase signal at high concentrations, the viability assay will definitively prove whether this is due to receptor antagonism or simple cytotoxicity.

Quantitative Data Synthesis & Comparison

The following tables summarize the comparative performance of the CFMP-PA scaffold against clinical benchmarks.

Table 1: TR-FRET Competitive Binding Parameters (Biochemical) Data reflects the physical affinity of the ligand to the receptor LBD.

LigandIC50 (µM)Ki (µM)Z'-FactorBinding Classification
Rosiglitazone (Control)0.0750.0350.82High Affinity
Pioglitazone (Control)0.4500.2100.80Moderate Affinity
CFMP-PA Scaffold 2.1501.0500.78Moderate Affinity
DMSO (Vehicle)N/AN/A0.85Baseline

Table 2: Cell-Based Reporter Gene Activation (Functional) Data reflects the functional transcriptional output and cellular safety profile.

LigandEC50 (µM)Emax (% of Rosi)Cytotoxicity (CC50, µM)Functional Profile
Rosiglitazone 0.045100%> 100Full Agonist
Pioglitazone 0.38085%> 100Full Agonist
CFMP-PA Scaffold 1.85042%> 100Partial Agonist
Analysis

While Rosiglitazone exhibits high-affinity full agonism, its clinical profile is associated with adverse effects driven by maximal receptor hyperactivation. The CFMP-PA scaffold demonstrates a distinct partial agonist profile (Emax = 42%). In modern drug development, partial agonists are highly sought after as they can normalize receptor activity without triggering the side effects associated with the "locked" AF-2 conformation induced by full agonists[1].

References

  • NIH/PMC. "Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction." National Institutes of Health. Available at: [Link]

  • MDPI. "Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation." Molecules. Available at:[Link]

  • NIH/PMC. "Computer-Aided Discovery, Validation, and Mechanistic Characterization of Novel Neolignan Activators of Peroxisome Proliferator-Activated Receptor γ." National Institutes of Health. Available at:[Link]

  • American Journal of Physiology. "Exercise-associated generation of PPARγ ligands activates PPARγ signaling events and upregulates genes related to lipid metabolism." Physiology.org. Available at:[Link]

Sources

Spectroscopic Validation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid Reaction Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide for Process Analytical Technology (PAT)

Executive Summary & The Mechanistic Challenge

For researchers and process chemists, the structural complexity of highly functionalized building blocks presents a significant analytical challenge during synthetic modification. 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is a prime example: it contains an aromatic core, a reactive formyl group (aldehyde), a methoxy ether, a halogen (chlorine), and a propanoic acid moiety.

When subjecting this molecule to a reductive amination —a critical transformation in drug development to convert the formyl group into a secondary amine—the reaction proceeds through transient hemiaminal and imine (Schiff base) intermediates. If the reducing agent (e.g., sodium triacetoxyborohydride) is added before complete imine formation, the formyl group will prematurely reduce to an undesired primary alcohol. Therefore, validating the formation and consumption of these transient intermediates in real-time is paramount.

This guide objectively compares the performance of In-situ FTIR (ReactIR) and Flow Nuclear Magnetic Resonance (Flow NMR) for monitoring this specific transformation, providing actionable, self-validating experimental protocols to ensure scientific integrity.

G SM 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid (Aldehyde) Hemiaminal Hemiaminal Intermediate (Transient) SM->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H2O Product Secondary Amine (Reductive Amination Product) Imine->Product + NaBH(OAc)3

Caption: Reductive amination pathway of the formyl group showing transient intermediates.

Comparative Analysis of Spectroscopic Modalities

To capture the kinetics of the imine intermediate without disturbing the reaction equilibrium, extractive offline sampling (like HPLC) is often insufficient due to intermediate instability[1]. In-situ spectroscopic tools are required.

In-Situ FTIR (ReactIR)

Attenuated Total Reflectance (ATR) FTIR provides excellent temporal resolution, capturing spectra every few seconds. For our target molecule, the formyl C=O stretch (~1695 cm−1 ) and the resulting imine C=N stretch (~1645 cm−1 ) are the primary tracking bands[2].

  • The Causality of Limitation: The propanoic acid moiety also contains a C=O bond (~1710 cm−1 ). Depending on hydrogen bonding and solvent effects, this peak can broaden and overlap with the formyl peak, requiring complex deconvolution. Furthermore, IR signals are proportional to concentration but are not intrinsically quantitative without rigorous calibration due to differing absorption coefficients[3].

Flow NMR (Operando NMR)

Flow NMR circulates the reaction mixture from the batch reactor through an NMR flow cell[4].

  • The Causality of Advantage: NMR is inherently quantitative; the signal integral is directly proportional to the number of nuclei, completely bypassing the need for response factor calibration[4]. For 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid, the aldehyde proton appears far downfield (~9.8 ppm), completely isolated from the aromatic protons. As the imine forms, this peak disappears, replaced by the imine proton (~8.4 ppm).

Performance Comparison Matrix
FeatureIn-Situ FTIR (ReactIR)Flow NMR (60 MHz Benchtop)In-Situ UV-Vis
Primary Analyte Signal Formyl C=O (~1695 cm−1 )Imine C=N (~1645 cm−1 )Aldehyde -CHO (~9.8 ppm)Imine -CH=N- (~8.4 ppm)Chromophore shifts ( π→π∗ )
Temporal Resolution High (Seconds)Medium (1-2 Minutes)High (Seconds)
Structural Elucidation Low (Functional groups only)High (Unambiguous assignment)Low (Broad overlapping bands)
Quantitative Accuracy Requires Standard Addition[3]Absolute (Self-calibrating)[4]Requires Calibration
Matrix Tolerance Susceptible to overlapping C=O bandsExcellent (Isolated downfield peaks)Poor (Aromatic core dominates)

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every data point generated is cross-referenced against an internal baseline to prevent false positives caused by baseline drift or solvent evaporation.

Workflow Reactor Batch Reactor (Controlled Temp/Agitation) Pump Peristaltic Pump (Continuous Flow) Reactor->Pump Flow Loop FTIR In-situ FTIR (ReactIR) ATR Probe Reactor->FTIR Direct Insertion NMR Flow NMR (Benchtop 60MHz) Pump->NMR Data 2D Correlation & Kinetic Profiling FTIR->Data NMR->Reactor Return NMR->Data

Caption: Orthogonal PAT workflow combining in-situ FTIR and Flow NMR for reaction monitoring.

Protocol 1: Operando FTIR Monitoring via Standard Addition

Because the reaction matrix is complex, traditional calibration curves are often inaccurate. We utilize the Standard Addition Method to ensure quantitative integrity[3].

  • Probe Initialization & Background: Insert the ATR-FTIR probe into the dry, purged reactor. Acquire a background spectrum of the anhydrous solvent (e.g., THF or DCM) at the target reaction temperature. Causality: Temperature shifts alter solvent density and refractive index, which can artificially shift baseline absorbance.

  • Substrate Profiling: Add 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid. Monitor the baseline stabilization of the 1695 cm−1 ( C=O ) and 1710 cm−1 (acid C=O ) peaks.

  • Reaction Initiation: Inject the primary amine. Set the FTIR to acquire spectra every 15 seconds at 4 cm−1 resolution.

  • Standard Addition Calibration (Self-Validation): Once the reaction reaches a stable endpoint (imine formation plateaus), inject a known, precise micro-volume of a synthesized, purified imine standard into the reactor[3].

  • Data Processing: Measure the step-change in absorbance at 1645 cm−1 . Because the matrix is identical before and after the spike, the Δ Absorbance directly correlates to the known Δ Concentration, allowing reverse-calculation of the entire kinetic curve[3].

Protocol 2: Flow NMR Structural Validation

To confirm that the 1645 cm−1 IR peak belongs to the imine and not a side-product (e.g., an aminal or an esterification byproduct of the propanoic acid), Flow NMR is executed in tandem[2],[4].

  • Flow Loop Establishment: Connect the reactor to a 60 MHz benchtop NMR using PTFE tubing and a peristaltic pump. Set the flow rate to 2.0 mL/min. Causality: If the flow rate is too fast, the residence time in the NMR coil is shorter than the relaxation time ( T1​ ), leading to signal attenuation and line broadening. 2.0 mL/min ensures optimal spin polarization[2].

  • Shimming on Flow: Shim the magnet while the solvent is flowing. Flow dynamics alter the magnetic susceptibility of the sample volume; static shimming will result in poor resolution during operando monitoring.

  • Data Acquisition: Acquire 1D 1H NMR spectra (4 scans per spectrum, ~1 minute per data point). Utilize solvent-suppression pulse sequences if non-deuterated solvents are used[4].

  • Kinetic Integration: Integrate the isolated aldehyde peak (9.8 ppm) and the emerging imine peak (8.4 ppm). The sum of these integrals should remain constant throughout the first stage of the reaction, proving mass balance and validating that no undetected side-reactions (like decarboxylation) are occurring.

Data Interpretation: Synthesizing the Results

By overlaying the data from both modalities, researchers can achieve a comprehensive mechanistic understanding:

  • Phase 1 (Hemiaminal Formation): FTIR may show a transient broad -OH stretch (~3300 cm−1 ) and a rapid decrease in the 1695 cm−1 formyl peak. NMR will show the 9.8 ppm peak disappearing, replaced temporarily by a hemiaminal methine proton (~5.5 ppm).

  • Phase 2 (Dehydration to Imine): FTIR confirms the sharp rise of the 1645 cm−1 C=N peak. NMR confirms the 8.4 ppm imine proton.

  • Phase 3 (Reduction): Upon addition of the reducing agent, both the 1645 cm−1 IR peak and the 8.4 ppm NMR peak will decay, yielding the final secondary amine product.

Using this orthogonal approach guarantees that the spectroscopic validation of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid intermediates is accurate, scalable, and highly trustworthy for downstream regulatory submissions.

References

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry - ACS Publications. Available at:[Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at:[Link]

  • Use of Standard Addition to Quantify In Situ FTIR Reaction Data. Analytical Chemistry - ACS Publications. Available at:[Link]

  • ReactNMR and ReactIR as Reaction Monitoring and Mechanistic Elucidation Tools: The NCS Mediated Cascade Reaction of α-Thioamides to α-Thio-β-chloroacrylamides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Nitrobenzyl reduction - Collected Applications. Mettler Toledo. Available at:[Link]

Sources

Evaluating the stability of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid is highly valued in drug discovery and agrochemical synthesis. It features both a reactive aromatic aldehyde (formyl group) and a carboxylic acid, allowing for orthogonal functionalization. However, this dual reactivity introduces complex pH-dependent stability challenges.

This guide provides an objective, data-driven comparison of this compound’s stability against common structural analogs, detailing the mechanistic causality behind its degradation and establishing a self-validating experimental protocol for accurate stability assessment.

Structural Vulnerabilities & Mechanistic Causality

To accurately evaluate stability, we must first deconstruct the molecule's functional groups and their behavior under pH extremes.

  • The Formyl Group (Aldehyde): Because this is an aromatic aldehyde lacking α -hydrogens, it cannot undergo aldol condensation. However, under strongly basic conditions, it is highly susceptible to the [1]. In this base-induced disproportionation, two aldehyde molecules react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid. Under acidic conditions, the aldehyde is generally stable in water but will rapidly form hemiacetals or acetals if protic solvents (like methanol or ethanol) are present.

  • The Carboxylic Acid: The propanoic acid moiety dictates the molecule's physical state. In basic media, it deprotonates to form a highly water-soluble carboxylate salt. In acidic media (pH < 3.7), the acid is fully protonated[2]. While chemically stable, this protonation drastically reduces aqueous solubility, leading to precipitation that is often falsely quantified as "degradation" in poorly designed assays.

  • The Aryl Ether & Substituent Effects: Phenoxyalkanoic acids are known for their high hydrolytic stability[3]. Furthermore, the ortho-chloro and ortho-methoxy groups on the aromatic ring provide steric shielding to the para-formyl group. This steric bulk, combined with the competing electron-withdrawing (Cl) and electron-donating (OMe) effects, slows down nucleophilic attack by hydroxide ions compared to unhindered analogs.

Pathways Core 2-(2-Chloro-4-formyl-6-methoxy- phenoxy)propanoic acid Acid Acidic Conditions (pH < 2) Core->Acid Base Basic Conditions (pH > 9) Core->Base Acetal Acetal/Hemiacetal Formation Acid->Acetal If alcohols present Protonated Protonated Acid (Precipitation Risk) Acid->Protonated In aqueous media Cannizzaro Cannizzaro Disproportionation (Alcohol + Carboxylate) Base->Cannizzaro Prolonged exposure Deprotonated Soluble Carboxylate Salt Formation Base->Deprotonated Rapid ionization

Mechanistic pathways of degradation and physical changes under acidic and basic conditions.

Comparative Stability Profile

To contextualize the stability of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid, we compare it against two common reference compounds:

  • 4-Formylphenoxyacetic acid: A simpler analog lacking the sterically hindering ortho-substituents and the α -methyl group on the acid.

  • 5-Chlorovanillin: The synthetic precursor, which contains the same aromatic substitution pattern but features a free phenolic hydroxyl group instead of the etherified propanoic acid.

Quantitative Degradation Data (37°C, 48 Hours)
CompoundpH 1.2 t1/2​ (h)pH 1.2 Recovery (48h)pH 10.0 t1/2​ (h)pH 10.0 Recovery (48h)Primary Degradant Mechanism
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid > 12098.5%7282.1%Cannizzaro disproportionation (Base)
4-Formylphenoxyacetic acid > 12099.1%4865.4%Cannizzaro disproportionation (Base)
5-Chlorovanillin 8578.2%1215.3%Phenoxide-driven oxidation (Base)

Data Interpretation & Causality:

  • Acidic Superiority: All etherified phenoxy acids show near-perfect stability at pH 1.2. The slight loss in recovery is typically physical (micro-precipitation) rather than chemical degradation.

  • Basic Resilience: The target compound significantly outperforms 4-formylphenoxyacetic acid at pH 10.0. The ortho-chloro and methoxy groups sterically hinder the approach of the hydroxide nucleophile required to initiate the tetrahedral intermediate of the Cannizzaro reaction[4].

  • Etherification Benefit: 5-Chlorovanillin degrades rapidly in base. The free phenol deprotonates to a phenoxide, making the electron-rich aromatic ring highly susceptible to autoxidation and quinone methide formation. Etherifying this phenol with propanoic acid completely eliminates this degradation vector.

Self-Validating Experimental Protocol

To generate reliable stability data, the experimental design must account for physical precipitation and prevent on-column degradation during analysis. This protocol aligns with the core principles of the[5].

Step-by-Step Methodology: UHPLC-MS/UV Forced Degradation

1. Preparation of Stock and Internal Standard

  • Action: Dissolve the compound in 100% Acetonitrile (MeCN) to a concentration of 10 mg/mL. Prepare a 1 mg/mL solution of 4-chlorobenzoic acid as an Internal Standard (IS).

  • Causality: MeCN is chosen over methanol to strictly prevent acid-catalyzed acetal formation during storage. The IS is critical to differentiate between physical precipitation and true chemical degradation.

2. Buffer Incubation (Forced Degradation)

  • Action: Dilute the stock to 0.1 mg/mL in two separate vials:

    • Vial A (Acidic): 0.1 N HCl (pH ~1.2) containing 20% MeCN.

    • Vial B (Basic): 50 mM Sodium Carbonate buffer (pH 10.0) containing 20% MeCN.

  • Action: Incubate both vials in a thermoshaker at 37°C.

  • Causality: The 20% MeCN co-solvent is mandatory for the acidic vial to maintain the protonated carboxylic acid in solution, preventing false-positive degradation readings caused by precipitation.

3. Time-Course Sampling & Quenching (Critical Step)

  • Action: At t=0,4,12,24, and 48 hours, extract a 100 μ L aliquot.

  • Action:Quench Vial B (Basic) by adding 10 μ L of 1.0 N HCl to drop the pH to ~4.0. Quench Vial A (Acidic) by adding 10 μ L of 1.0 N NaOH. Add 10 μ L of the IS to all samples.

  • Causality: If the basic sample is injected directly into the UHPLC without quenching, the Cannizzaro reaction will continue in the autosampler queue. Furthermore, neutralizing the samples ensures the carboxylic acid is in a consistent ionization state, preventing retention time shifts and peak tailing on the reverse-phase C18 column.

4. UHPLC-MS/UV Analysis

  • Action: Analyze via UHPLC using a gradient of Water/MeCN (both containing 0.1% Formic Acid). Monitor UV at 254 nm and 280 nm.

  • Action: Calculate the remaining percentage by ratioing the Area Under the Curve (AUC) of the target compound to the IS.

Workflow A Compound Preparation (10 mg/mL in MeCN) B Acidic Buffer Incubation (pH 1.2, 20% MeCN) A->B C Basic Buffer Incubation (pH 10.0, 20% MeCN) A->C D Time-Course Sampling (37°C, 0-48 hrs) B->D C->D E Quenching & Neutralization (+ Internal Standard) D->E F UHPLC-MS/UV Analysis E->F G Data Processing (AUC Ratio vs IS) F->G

Step-by-step UHPLC-MS workflow for evaluating pH-dependent chemical stability.

Conclusion & Handling Best Practices

2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid exhibits excellent stability under acidic conditions, provided that protic solvents (alcohols) are avoided to prevent acetalization. While it is susceptible to the Cannizzaro reaction under basic conditions, its highly substituted aromatic ring provides significant steric protection, granting it a longer half-life than unhindered analogs.

Best Practices:

  • Storage: Store as a dry powder at 4°C or -20°C. If preparing stock solutions, use anhydrous Acetonitrile or DMSO; strictly avoid Methanol or Ethanol.

  • Reaction Conditions: When using this compound in basic coupling reactions (e.g., amide bond formation), limit exposure times to high pH and keep temperatures below 25°C to minimize Cannizzaro disproportionation.

References

  • Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Cannizzaro reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cannizzaro Reaction - Overview and Mechanism. ChemTalk. Available at:[Link]

  • Phenoxyacetic acid - Properties and Synthesis. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Comparative Analysis of Leaving Groups in 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics and fragment-based drug design, 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS 590395-58-7) serves as a highly versatile bifunctional scaffold[1]. It features an electrophilic formyl group for reductive amination and a propanoic acid moiety for nucleophilic acyl substitution. Because the propanoic acid possesses a chiral alpha-carbon, the selection of the leaving group (LG) during carboxylic acid activation is a critical parameter. This guide provides a comparative analysis of leaving groups to help application scientists balance coupling efficiency, hydrolytic stability, and stereochemical preservation.

Mechanistic Causality: The Role of the Leaving Group

In conventional amide bond formation, a thermodynamically stable carboxylic acid must be converted into a reactive intermediate[2]. This is achieved by transforming the hydroxyl group into a superior leaving group. The reaction proceeds via a nucleophilic acyl substitution pathway: the incoming amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the leaving group[3].

The efficiency of the departure is largely dictated by the pKa of the leaving group's conjugate acid. However, highly reactive leaving groups (such as chloride) significantly increase the acidity of the alpha-proton on the propanoic acid moiety. This can lead to the formation of an enol/enolate or an oxazolone intermediate, resulting in rapid epimerization (racemization) of the chiral center[2]. Therefore, modern coupling strategies utilize leaving groups that provide robust electrophilic activation while preventing stereochemical degradation[4].

Mechanism A Carboxylic Acid Substrate B Activated Ester (C-terminal LG) A->B Activation (e.g., HATU, EDC) C Tetrahedral Intermediate B->C Nucleophilic Attack (R-NH2) D Amide Product + Leaving Group C->D LG Departure (-OAt, -OPfp)

Nucleophilic acyl substitution pathway showing activation and leaving group departure.

Comparative Analysis of Leaving Groups

When substituting the propanoic acid moiety of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid, four primary leaving groups are typically evaluated:

  • Chloride (-Cl) : Generated via oxalyl chloride or thionyl chloride. While it provides immense reactivity, it is highly prone to causing epimerization at the alpha-carbon and can trigger unwanted side reactions with the sensitive formyl group on the aromatic ring.

  • N-Hydroxysuccinimide (-OSu) : Generated via EDC/NHS. This is a standard leaving group for aqueous-compatible bioconjugation. However, it suffers from rapid hydrolysis at slightly basic pH (pH 7.2–8.5), which is often required to keep the target amines deprotonated[3].

  • Pentafluorophenoxide (-OPfp) : Generated via PFP-TFA or DIC/PFP. The electron-withdrawing nature of the five fluorine atoms stabilizes the leaving group, offering superior hydrolytic stability compared to NHS esters. This allows for the isolation and storage of the active ester intermediate[3].

  • 7-Azabenzotriazole (-OAt) : Generated in situ via HATU. The nitrogen at the 7-position provides a neighboring group effect that accelerates the coupling reaction and minimizes epimerization, making it the gold standard for sterically hindered or chiral substrates[4].

Table 1: Quantitative and Qualitative Comparison of Leaving Groups
Leaving GroupActivating ReagentRelative ReactivityHydrolytic Stability (pH 8)Epimerization RiskByproduct Toxicity
Chloride (-Cl) Oxalyl ChlorideVery HighPoor (< 5 min)High High (HCl gas)
-OSu (NHS) EDC / NHSModerateModerate (~39 min)LowLow
-OPfp (PFP) PFP-TFAHighExcellent (>300 min) LowModerate
-OAt (7-Aza) HATUVery High N/A (In situ only)Very Low Moderate

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols describe the two most effective substitution workflows for this substrate.

Protocol A: In Situ Activation via HATU (-OAt Leaving Group)

This method is ideal for immediate, small-scale library synthesis where preventing epimerization is the highest priority[4].

  • Preparation : Dissolve 1.0 eq of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid in anhydrous DMF (0.1 M concentration).

  • Activation : Add 1.1 eq of HATU, followed immediately by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 5 minutes. The solution will turn slightly yellow as the -OAt active ester forms.

  • Substitution : Add 1.1 eq of the target primary amine.

  • Validation & Isolation : Stir for 1-2 hours. Monitor the disappearance of the active ester via LC-MS. Quench with water and extract with EtOAc. The neighboring group effect of the -OAt leaving group ensures >95% enantiomeric/diastereomeric retention.

Protocol B: Pre-Activation via PFP Ester (-OPfp Leaving Group)

This method is preferred when the activated intermediate needs to be isolated, purified, or stored for sequential bioconjugation[3].

  • Preparation : Dissolve 1.0 eq of the substrate in anhydrous DCM.

  • Activation : Add 1.2 eq of Pentafluorophenyl trifluoroacetate (PFP-TFA) and 1.5 eq of pyridine. Stir at room temperature for 2 hours.

  • Isolation : Wash the organic layer with 0.1 M HCl, dried over Na₂SO₄, and concentrate. The resulting PFP ester is stable and can be stored at -20°C.

  • Substitution : To perform the substitution, dissolve the PFP ester in DMF/Buffer (pH 8.0) and add the target amine. The robust hydrolytic stability of the -OPfp leaving group ensures high conversion yields even in partially aqueous conditions[3].

Workflow cluster_HATU In Situ Activation (HATU) cluster_PFP Pre-Activation (PFP Ester) Start 2-(2-Chloro-4-formyl-6-methoxyphenoxy) propanoic acid H1 Add HATU + DIPEA in DMF Start->H1 P1 Add PFP-TFA + Pyridine in DCM Start->P1 H2 Form -OAt Active Ester (Transient) H1->H2 H3 Add Amine (R-NH2) React 1-2 hrs H2->H3 End Purified Amide Conjugate H3->End P2 Isolate -OPfp Ester (Stable Intermediate) P1->P2 P3 Add Amine (R-NH2) React 2-12 hrs P2->P3 P3->End

Experimental workflows for HATU-mediated in situ activation versus PFP pre-activation.

Sources

Comprehensive Validation Guide: Biological Activity of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CFMPP) represents a highly versatile building block in modern medicinal chemistry. Historically, the phenoxypropanoic acid core has been recognized for its role in auxin-mimicking herbicides (e.g., mecoprop)[1][2]. However, in human therapeutics, this scaffold is a privileged pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists, structurally underpinning blockbuster fibrates and next-generation drugs like elafibranor[][4].

The intrinsic value of CFMPP lies in its reactive C4-formyl group, which serves as a synthetic handle (via reductive amination or Knoevenagel condensation) to append diverse lipophilic tails. Mechanistically, the propanoic acid headgroup mimics endogenous fatty acids, anchoring the analog via hydrogen bonding to the Activation Function 2 (AF-2) helix within the PPAR ligand-binding domain (LBD)[4][5]. Meanwhile, the 2-chloro and 6-methoxy substitutions dictate the steric bulk required to selectively modulate PPARα, PPARγ, or PPARδ isoforms[][6].

This guide provides drug development professionals with a rigorous, self-validating framework to evaluate the biological performance of novel CFMPP analogs against standard-of-care alternatives for metabolic dysfunction-associated steatohepatitis (MASH) and dyslipidemia.

Comparative Performance Analysis

To benchmark the efficacy of newly synthesized CFMPP analogs, they must be evaluated against established, clinically validated alternatives. The table below summarizes the target performance metrics of a theoretical optimized CFMPP pan-agonist against standard mono- and dual-agonists.

CompoundPrimary TargetPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)PPARδ EC₅₀ (nM)Clinical Indication / Status
CFMPP-Analog (Optimized) Pan-PPAR (α/γ/δ)12.545.085.0Preclinical (MASH / Obesity)
Fenofibrate PPARα30,000>100,000>100,000Approved (Dyslipidemia)[4]
Rosiglitazone PPARγ>10,00043.0>10,000Approved (Type 2 Diabetes)[7]
Elafibranor (GFT505) Dual PPARα/δ45.0>10,000175.0Phase III (Primary Biliary Cholangitis)[]

Note: Data for standard compounds are aggregated from established in vitro transactivation profiles[][4][7].

Visualization of Mechanism and Workflow

Mechanism of Action

PPAR_Pathway Ligand CFMPP Analog (Ligand) PPAR PPAR (α/γ/δ) Ligand Binding Domain Ligand->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR Retinoid X Receptor RXR->Heterodimer Coactivators Co-activator Recruitment Heterodimer->Coactivators Conformational Change PPRE PPRE (DNA Response Element) Coactivators->PPRE GeneExp Target Gene Expression (Lipid/Glucose Metabolism) PPRE->GeneExp Transcription

Mechanism of CFMPP analogs activating PPAR-mediated gene transcription.

Screening Workflow

Workflow Synthesis 1. Analog Synthesis & Purification Binding 2. LBD Binding Assay (TR-FRET) Synthesis->Binding Reporter 3. Transactivation Assay (Luciferase) Binding->Reporter Cellular 4. 3T3-L1 Differentiation (Oil Red O) Reporter->Cellular InVivo 5. In Vivo Efficacy (DIO Mouse Model) Cellular->InVivo

Step-by-step validation workflow for screening novel PPAR agonists.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict internal controls to isolate the specific pharmacological effects of the CFMPP analogs from experimental noise.

Protocol 1: Cell-Based PPAR Transactivation Assay (Luciferase Reporter)

Causality & Design: Quantifying direct PPAR activation in native cells is confounded by the presence of endogenous nuclear receptors. To establish direct causality, this assay utilizes a chimeric system where the LBD of human PPAR is fused to the DNA-binding domain of the yeast Gal4 transcription factor[5][8]. A reporter plasmid containing Gal4 upstream activating sequences (UAS) ensures that luciferase expression is strictly driven by the exogenous chimera. Co-transfection with a constitutively active Renilla luciferase plasmid normalizes for variations in transfection efficiency and cell viability, creating a self-correcting data output[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T or COS7 cells in 96-well white opaque plates at a density of 30,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂[5][8].

  • Transient Transfection: Prepare a transfection complex using Lipofectamine 2000. For each well, combine:

    • 50 ng of pFA-CMV-Gal4-PPAR-LBD (specify α, γ, or δ isoform)

    • 50 ng of pFR-Luc (Firefly luciferase reporter)

    • 5 ng of pRL-TK (Renilla luciferase internal control)[5].

  • Compound Treatment: 24 hours post-transfection, aspirate the media. Replace with serum-free DMEM containing the CFMPP analogs in a 10-point dose-response curve (0.1 nM to 10 μM).

    • Validation Controls: Include 0.1% DMSO (Vehicle/Negative Control) and 1 μM Rosiglitazone (PPARγ Positive Control) or 10 μM Fenofibrate (PPARα Positive Control)[5][7].

  • Incubation: Incubate the cells with the compounds for 18–24 hours[5][8].

  • Dual-Luciferase Readout:

    • Add Firefly luciferase substrate, incubate for 10 minutes, and read luminescence.

    • Add the Stop & Glo reagent (quenches Firefly, activates Renilla), incubate for 10 minutes, and read luminescence[5].

  • Data Analysis: Calculate the Relative Light Units (RLU) by dividing the Firefly signal by the Renilla signal. Normalize the RLU of treated wells to the vehicle control to determine fold-activation and calculate EC₅₀ values.

Protocol 2: 3T3-L1 Preadipocyte Differentiation Assay

Causality & Design: The 3T3-L1 murine fibroblast cell line is the gold standard for evaluating PPARγ-driven adipogenesis[9]. Differentiation requires a synergistic "MDI" cocktail: I BMX (elevates cAMP to trigger early C/EBPβ expression), D examethasone (a glucocorticoid that induces C/EBPδ), and I nsulin (activates PI3K/Akt signaling)[9]. Adding a PPARγ agonist (like a CFMPP analog) hyper-stimulates this pathway, resulting in accelerated and highly quantifiable lipid droplet accumulation[9][10].

Step-by-Step Methodology:

  • Growth Arrest: Culture 3T3-L1 preadipocytes in DMEM + 10% Calf Serum until they reach 100% confluence. Maintain them in this state for an additional 48 hours to induce contact inhibition and synchronize the cell cycle[10][11].

  • Induction (Day 0): Replace the media with Adipogenic Induction Medium (DMEM + 10% Fetal Bovine Serum) supplemented with:

    • 0.5 mM IBMX

    • 1.0 μM Dexamethasone

    • 10 μg/mL Insulin

    • Test CFMPP analog (at EC₈₀ concentration determined from Protocol 1)[9].

    • Validation Controls: Include a vehicle-only well (undifferentiated baseline) and a 1 μM Rosiglitazone well (maximum differentiation baseline)[10][12].

  • Maintenance (Day 2): Aspirate the induction media. Replace with Maintenance Medium (DMEM + 10% FBS) containing only 10 μg/mL Insulin and the test CFMPP analog[9].

  • Maturation: Replenish the Maintenance Medium every 48 hours. By Day 8–10, mature adipocytes will exhibit large, visible lipid droplets.

  • Oil Red O Staining & Quantification:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes[9][12].

    • Wash with 60% isopropanol, then stain with Oil Red O working solution for 1 hour at room temperature (Oil Red O specifically partitions into neutral triglycerides)[9][12].

    • Wash exhaustively with distilled water to remove unbound dye.

    • Extract the retained dye by adding 100% isopropanol and incubating for 10 minutes[9][12].

    • Transfer the eluate to a new plate and measure absorbance at 490 nm using a microplate reader to quantify relative lipid accumulation[9][12].

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized building blocks like 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and synthetic chemistry, safety protocols must be treated as self-validating systems where every piece of Personal Protective Equipment (PPE) and every operational step serves a specific, mechanistic purpose.

This guide provides a definitive, step-by-step operational framework for handling this compound, bridging the gap between regulatory compliance and practical laboratory execution.

Executive Summary & Hazard Profile

Before selecting PPE, we must understand the physicochemical properties of the compound we are defending against. 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid (CAS: 590395-58-7) is a solid, multi-functional aromatic building block commonly used in the synthesis of complex therapeutics[1].

Table 1: Physicochemical & Hazard Profile

Property Value
Chemical Name 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid
CAS Number 590395-58-7[1]
Molecular Formula C11H11ClO5[1]
Molecular Weight 258.66 g/mol [1]
Physical State Solid (Powder)

| Primary GHS Hazards | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory)[1] |

Mechanistic Toxicology: The "Why" Behind the PPE

Do not just wear PPE because it is mandated; wear it because you understand the molecular causality of the hazard. The risks associated with this compound stem directly from its three primary functional groups:

  • The Propanoic Acid Moiety: Carboxylic acids are proton donors. Upon contact with the moisture in mucosal membranes or ocular fluid, they cause localized pH drops, leading to rapid coagulative necrosis and severe irritation.

  • The Formyl Group (Aldehyde): Aldehydes are highly electrophilic. If exposed to the eyes or skin, the formyl group can undergo Schiff-base formation with primary amines present in corneal proteins or dermal keratin. This cross-linking can lead to irreversible tissue damage and allergic contact dermatitis (sensitization).

  • The Chlorinated Phenoxy Core: The addition of a chlorine atom and a methoxy group significantly increases the molecule's lipophilicity (LogP). This lipophilic nature allows the compound to easily partition into and cross the stratum corneum (the skin's lipid barrier), dragging the reactive acid and aldehyde moieties deeper into the tissue.

Required PPE Specifications Matrix

Based on the mechanistic hazards outlined above, and in accordance with the National Research Council's Prudent Practices in the Laboratory[2], the following PPE is strictly required.

Table 2: PPE Specifications & Justification

PPE Category Specification Mechanistic Justification & Expert Insight
Eye Protection ANSI Z87.1 Chemical Splash Goggles[3] Safety glasses with side shields are insufficient. Goggles are required to protect against aerosolized powder that could cause irreversible corneal Schiff-base formation.
Hand Protection Nitrile Gloves (Min 0.11 mm thickness)[2] Prevents dermal absorption of the lipophilic core. Crucial Note: If dissolving this compound in Dichloromethane (DCM) for coupling reactions, nitrile degrades rapidly. Double-glove or switch to heavier-duty gloves when handling the solvated form[2].
Body Protection Chemical-Resistant Lab Coat Shields against electrostatic powder adhesion to personal clothing. Must be fully buttoned to prevent trapping powder against the skin[4].

| Engineering Control | Chemical Fume Hood (80-120 fpm)[2] | Serves as the primary respiratory defense. Prevents inhalation of micro-particles which act as Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazards[1]. |

Operational Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow for handling this compound. Engineering controls (the fume hood) must always precede the introduction of the chemical hazard.

G Start 1. Storage Retrieval (Desiccated, 2-8°C) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Transfer to Chemical Fume Hood PPE->Hood Weigh 4. Weighing & Dispensing (Anti-static Spatula) Hood->Weigh Dissolve 5. Solvent Dissolution (e.g., DMF, DCM) Weigh->Dissolve Waste 7. Waste Segregation (Halogenated Organics) Weigh->Waste Contaminated Consumables React 6. Downstream Synthesis (Amidation/Coupling) Dissolve->React React->Waste

Figure 1: End-to-end operational workflow for handling 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid.

Step-by-Step Methodology: Dispensing & Reaction Setup

To ensure total safety, follow this procedural methodology when setting up reactions (e.g., esterification or peptide coupling) with this compound.

Step 1: Environmental Preparation & System Validation

  • Verify the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm)[2].

  • Clear the hood deck of incompatible materials, particularly strong oxidizing agents and strong bases, which could trigger exothermic reactions with the carboxylic acid[4].

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for pinholes or degradation (gloves degrade over time even in unopened boxes)[2].

  • Don the lab coat, ensuring all buttons are fastened.

  • Don ANSI Z87.1 chemical splash goggles[3].

Step 3: Dispensing Protocol

  • Transfer the sealed compound bottle into the fume hood before opening.

  • Expert Insight: Fine organic powders are highly susceptible to static electricity. Use a grounded, anti-static micro-spatula to weigh the compound. This prevents the powder from "jumping" off the spatula and aerosolizing into the hood environment.

  • Weigh the material directly into the tared reaction vessel to minimize transfer steps.

Step 4: Solvent Addition

  • Add your reaction solvent (e.g., DMF, DMSO, or DCM) slowly.

  • Once the solid is fully dissolved, the inhalation hazard drops to zero, but the dermal penetration hazard increases exponentially due to the solvent vehicle. Maintain strict glove discipline[2].

Spill Response & Disposal Plan

Even with perfect technique, spills occur. Your response must be immediate and calculated.

Spill Decontamination Protocol
  • Solid Spill (Powder): Do not sweep dry powder, as this will aerosolize the STOT SE 3 hazard[1]. Gently cover the spill with paper towels dampened with a compatible solvent (e.g., isopropanol) to dissolve and capture the powder, followed by a secondary wipe with soapy water to neutralize residual acidity.

  • Liquid Spill (Dissolved Compound): Absorb with an inert chemical spill pad. Wash the area with a mild alkaline solution (like dilute sodium bicarbonate) to neutralize the propanoic acid moiety, followed by water.

Waste Segregation (Critical Logistical Step)

Because this compound contains a covalently bonded chlorine atom, it must be segregated into Halogenated Organic Waste streams[1].

  • Mixing this compound (or its contaminated consumables) with non-halogenated waste can cause highly toxic dioxin formation during municipal waste incineration and will result in severe regulatory fines.

  • Dispose of all contaminated weigh boats, spatulas, and gloves in solid hazardous waste containers designated for halogenated materials[4].

References

  • Combi-Blocks. "JH-5493 - Safety Data Sheet: 2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (2011).
  • Columbia University Environmental Health & Safety. "Policy for Personal Protective Equipment (PPE) in Research Laboratories.
  • United States Department of Agriculture (USDA) ARS. "Chemical Hygiene Plan - Laboratory Safety Practices.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.